2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-
Description
The exact mass of the compound 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28032. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5-diphenyl-1,3-dihydroimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWYWGRTWUVTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30982744 | |
| Record name | 4,5-Diphenyl-1H-imidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30982744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642-36-4 | |
| Record name | 642-36-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Diphenyl-1H-imidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30982744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one
Foreword: Unveiling a Privileged Scaffold
The imidazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antifungal, and anticonvulsant properties.[1][3][4][5] Among these, 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one, also known as 4,5-diphenyl-2-imidazolidinone, stands out as a key intermediate and a pharmacologically relevant molecule in its own right. This guide provides a comprehensive overview of its synthesis and rigorous characterization, offering field-proven insights for researchers and drug development professionals.
Strategic Synthesis: The Benzil-Urea Condensation
The most prevalent and efficient route to 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one involves the base-catalyzed condensation of benzil and urea.[6][7] This reaction, while seemingly straightforward, is a classic example of a molecular rearrangement that dictates the final product.
Reaction Mechanism: A Benzilic Acid-Type Rearrangement
The condensation of benzil with urea in the presence of a strong base like potassium hydroxide in an alcoholic solvent does not proceed through a simple cyclization. Instead, it involves a fascinating benzilic acid-type rearrangement.[7][8]
Initially, the base deprotonates urea, creating a potent nucleophile.[6] This urea anion then attacks one of the carbonyl carbons of benzil. What follows is not a direct attack on the second carbonyl group, but a 1,2-phenyl shift, characteristic of the benzilic acid rearrangement. This rearrangement is a critical step, leading to the formation of a stable 5,5-diphenylhydantoin intermediate, which is then converted to the desired product. It has been shown that under these conditions, urea is a better nucleophile and reacts faster with benzil than the hydroxide ion.[9]
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azolo[ d]pyridazinones in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Azo Compounds for the Synthesis of Pyrazoloquinazoline Compounds [biolmolchem.com]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brainly.com [brainly.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to the Crystal Structure Analysis of 4,5-diphenyl-imidazolone
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the elucidation of the crystal structure of 4,5-diphenyl-imidazolone. This imidazolone core is a key pharmacophore in medicinal chemistry, and a thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics. This document will detail the synthesis, crystallization, and in-depth X-ray crystallographic analysis of 4,5-diphenyl-imidazolone, offering field-proven insights into the causality behind experimental choices.
Introduction: The Significance of Imidazolone Scaffolds
Imidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which governs their interactions with biological targets.[3] 4,5-diphenyl-imidazolone, a key derivative, presents a unique structural motif that has garnered significant interest. X-ray crystallography stands as the definitive method for elucidating the solid-state conformation of such molecules, providing precise data on bond lengths, bond angles, and intermolecular interactions. This guide will walk through the process of obtaining and analyzing the crystal structure of this important heterocyclic compound.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals. The synthesis of 4,5-diphenyl-imidazolone can be approached through a multi-component reaction, a powerful strategy for creating molecular complexity in a limited number of steps.
Synthetic Protocol
A plausible and efficient synthesis of a 4,5-diphenyl-imidazole core, which can be a precursor to the imidazolone, involves the condensation of benzil, an appropriate aldehyde, and a nitrogen source like ammonium acetate in a suitable solvent such as glacial acetic acid.[4][5]
Experimental Protocol: Synthesis of a 4,5-diphenyl-imidazole precursor
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar amounts of benzil, a suitable aldehyde (e.g., formaldehyde or a derivative), and an excess of ammonium acetate.
-
Solvent: Add glacial acetic acid as the solvent.
-
Reaction Conditions: Heat the mixture to reflux with continuous stirring for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.
-
Purification: Filter the solid product, wash with water to remove any residual acetic acid and salts, and then neutralize with a dilute solution of sodium bicarbonate. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the desired 4,5-diphenyl-imidazole precursor.[4]
To obtain the target 4,5-diphenyl-imidazolone, a subsequent oxidation or modification of the precursor may be necessary, depending on the specific synthetic route chosen.
Crystallization: The Art of Growing Diffraction-Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The quality of the crystal directly impacts the resolution and accuracy of the final structure. Slow evaporation is a commonly employed and effective technique.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Dissolve the purified 4,5-diphenyl-imidazolone in a minimal amount of a suitable solvent. Common choices for imidazole derivatives include ethanol, acetone, or a mixture of solvents like ethanol and dimethylformamide.[1][3]
-
Solution Preparation: Gently warm the solution to ensure the compound is fully dissolved.
-
Evaporation: Loosely cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should begin to form.
-
Harvesting: Carefully harvest the crystals from the mother liquor using a spatula or by decanting the solvent.
The choice of solvent is critical and often requires screening of several options to find the optimal conditions for crystal growth.
X-ray Diffraction Analysis: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[6] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data is collected at a controlled temperature, often 100 K, to minimize thermal vibrations and improve the quality of the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.
The following diagram illustrates the general workflow for crystal structure determination:
Caption: Workflow for Crystal Structure Determination.
Structural Features of 4,5-diphenyl-imidazolone: Insights from a Molecular Perspective
Based on the analysis of closely related 4,5-diphenyl-imidazole and imidazolone derivatives, we can anticipate several key structural features for 4,5-diphenyl-imidazolone.
Molecular Geometry
The molecule is expected to be non-planar.[2][7] The phenyl rings at the 4 and 5 positions of the imidazolone ring will likely be twisted out of the plane of the central five-membered ring. The dihedral angles between the imidazole core and the phenyl substituents are a critical parameter, influencing the overall molecular conformation and its potential interactions with biological macromolecules. For instance, in a related 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol, the dihedral angles between the imidazole ring and the two phenyl rings at the 4 and 5 positions are 76.17(10)° and 18.50(9)°, respectively.[2]
Intermolecular Interactions and Crystal Packing
The crystal packing is expected to be stabilized by a network of intermolecular interactions. Hydrogen bonding is a dominant force in the crystal structures of many imidazole derivatives.[1] In the case of 4,5-diphenyl-imidazolone, N-H···O hydrogen bonds involving the imidazolone ring are highly probable, leading to the formation of chains or more complex three-dimensional networks.[1]
C-H···π interactions are also likely to play a significant role in the crystal packing, where a hydrogen atom on a phenyl ring interacts with the π-system of an adjacent phenyl or imidazole ring.[2][7] These weak interactions are crucial for the overall stability of the crystal lattice.
The following table summarizes typical crystallographic data for a related 4,5-diphenyl-imidazole derivative to provide a reference for what might be expected for 4,5-diphenyl-imidazolone.
| Parameter | Example Value for a 4,5-diphenyl-imidazole derivative[1] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7847(7) |
| b (Å) | 17.5077(14) |
| c (Å) | 19.8332(19) |
| β (°) | 92.783(8) |
| Z | 4 |
Spectroscopic Characterization: A Complementary Approach
While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing the compound in solution and confirming its chemical identity.
-
¹H and ¹³C NMR: These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern.
-
FT-IR Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic functional groups present in the molecule, such as the C=O stretch of the imidazolone ring and the N-H stretch.
Polymorphism: A Critical Consideration in Drug Development
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit different physicochemical properties, including solubility, stability, and bioavailability.[8] Therefore, a thorough polymorphic screen is a crucial step in the characterization of any new active pharmaceutical ingredient. This involves crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
The following diagram illustrates the logical relationship in a polymorphism study:
Caption: Polymorphism Study Workflow.
Conclusion: From Structure to Function
The crystal structure analysis of 4,5-diphenyl-imidazolone provides invaluable insights into its molecular conformation and intermolecular interactions. This information is fundamental for understanding its structure-activity relationships and for the rational design of new and improved therapeutic agents. The detailed experimental protocols and theoretical considerations presented in this guide offer a robust framework for researchers engaged in the structural elucidation of this important class of heterocyclic compounds. By combining meticulous synthesis and crystallization with rigorous X-ray diffraction analysis, the scientific community can continue to unlock the full therapeutic potential of imidazolone derivatives.
References
- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.
- Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).
- Kumar, S., et al. (2010). Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles. Acta Poloniae Pharmaceutica, 67(3), 243-248.
- Sharma, G., et al. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL)-2,3-DIMETHYL-1-PHENYL-1,2-DIHYDROPYRZOL-5-ONE. RASĀYAN J. Chem, 12(2), 773-779.
- Mol Divers. (2021). Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. PubMed, 25(2), 877-888.
- Prakash, C., et al. (2018). Synthesis, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol. Journal of Applicable Chemistry, 7(5), 1234-1243.
- Marzouk, M. M., et al. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.
- El Moutaouakil, A., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-yl]-4,5-dihydro-1H-imidazol-4-one N,N-dimethylformamide hemisolvate.
- Prakash, C., et al. (2018). Synthesis, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 2-[1- (4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol. International Journal of Chemical Studies, 6(5), 23-28.
-
IUCr. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-yl]-4,5-dihydro-1H-imidazol-4-one N,N-dimethylformamide hemisolvate. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-formylphenol nitrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, X-ray crystal structure studies and molecular docking analysis of 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole. Retrieved from [Link]
-
PubMed. (2021). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z-Scan Technique and Quantum Mechanical Calculations. Retrieved from [Link]
- Mohamed, S. K., et al. (2017). Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.
- Alsubari, A. A., et al. (2023). 3-Methyl-2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one.
-
PubChem. (n.d.). 4,5-Diphenyl-2H-imidazol-2-one. Retrieved from [Link]
- Cui, L.-J. (2009). 4,5-Diphenyl-2-p-tolyl-1H-imidazol-3-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1361.
-
ResearchGate. (2014). Synthesis , characterization 4,5-di phenyl imidazoles Introduction. Retrieved from [Link]
-
PubMed. (2024). Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. Retrieved from [Link]
-
ResearchGate. (2023). Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. Retrieved from [Link]
-
DSpace. (n.d.). DESIGN, SYNTHESIS, BIOACTIVITY AND MOLECULAR DOCKING OF IMIDAZOLONE DERIVATIVES HAVING HYDROPHILIC AND LIPOPHILIC FUNCTIONALITIES. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis, Characterization and Molecular Modeling of Some New Imidazolone Derivatives. Retrieved from [Link]_COX-2_Inhibitors)
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-yl]-4,5-dihydro-1H-imidazol-4-one N,N-dimethylformamide hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
A Spectroscopic Guide to the Structural Elucidation of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one (also known as 4,5-diphenyl-2-imidazolinone), a key heterocyclic scaffold in medicinal chemistry and materials science. While this compound is readily synthesized, a consolidated public repository of its complete spectral data is not easily accessible. This document, therefore, serves as a comprehensive reference for researchers, synthesizing expected spectral characteristics with data from analogous structures. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not only the spectral assignments but also the causal logic behind them. This guide is designed to empower researchers in drug development and organic synthesis to confidently identify and characterize this important molecule.
Introduction and Molecular Structure
1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one (C₁₅H₁₂N₂O, Molar Mass: 236.27 g/mol ) is a cyclic urea derivative built upon a five-membered imidazole core. The presence of two phenyl substituents at the C4 and C5 positions lends significant steric and electronic features to the molecule, making it a valuable building block for designing compounds with diverse biological activities. Accurate structural confirmation is the bedrock of any chemical research, and for this, a multi-technique spectroscopic approach is indispensable. By combining NMR, IR, and MS, we can map the molecule's carbon-hydrogen framework, identify its key functional groups, and confirm its molecular weight and fragmentation behavior, thereby creating a self-validating system of characterization.
A common and efficient synthesis involves the condensation of benzil with urea, a reaction that provides a straightforward route to the core structure.
Caption: Structure of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one, both ¹H and ¹³C NMR provide definitive structural proof.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, characterized by two main regions. Due to the molecule's symmetry, the two N-H protons are chemically equivalent, as are the two phenyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.50 | Multiplet (m) | 10H | Protons of two C₆H₅ groups |
| ~ 9.0 - 11.0 | Broad Singlet (br s) | 2H | Two N-H protons |
Interpretation and Expertise:
-
Aromatic Protons (10H): The protons on the two phenyl rings are electronically similar, leading to overlapping signals that typically resolve into a complex multiplet. Their appearance in the 7.2-7.5 ppm range is characteristic for standard phenyl groups attached to sp² carbons.[1][2]
-
Amide Protons (2H): The N-H protons of the cyclic urea are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift is highly sensitive to the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, these protons are clearly observable and their downfield shift is indicative of their attachment to an electron-withdrawing system.
Experimental Protocol (¹H NMR):
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 300 MHz or higher field spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the non-equivalent carbons and information about their chemical environment. Given the molecule's symmetry, we expect to see 5 distinct signals.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 160 | C2 (C=O) |
| ~ 135 - 140 | C-ipso (Phenyl) |
| ~ 128 - 130 | C-ortho, C-meta, C-para (Phenyl) |
| ~ 125 - 130 | C4, C5 |
Interpretation and Expertise:
-
Carbonyl Carbon (C2): The most downfield signal corresponds to the carbonyl carbon of the urea moiety. Its chemical shift, predicted to be above 150 ppm, is highly characteristic and serves as a key identifier for this functional group.
-
Olefinic and Aromatic Carbons (C4, C5, Phenyl): The remaining signals appear in the congested aromatic region (125-140 ppm). The two equivalent sp² carbons of the imidazole ring (C4 and C5) are expected in this range. The phenyl groups should produce four signals: a lower intensity signal for the ipso-carbon (the carbon attached to the imidazole ring) and three higher intensity signals for the ortho, meta, and para carbons. Precise assignment often requires advanced 2D NMR techniques, but the presence of these signals confirms the diphenyl-substituted core.[1][3]
Experimental Protocol (¹³C NMR):
-
Prepare a more concentrated sample (20-50 mg in 0.6 mL of solvent) than for ¹H NMR.
-
Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.
-
A longer acquisition time may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons like C2, C4, C5, and the ipso-phenyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3200 - 3400 | Medium-Broad | N-H Stretch | Amide (N-H) |
| > 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 1690 - 1720 | Strong, Sharp | C=O Stretch | Cyclic Urea (Lactam) |
| 1450 - 1600 | Medium-Strong | C=C Stretch | Aromatic & Imidazole Ring |
| 1200 - 1300 | Medium | C-N Stretch | Amide (C-N) |
Interpretation and Expertise: The IR spectrum provides a clear fingerprint of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one.
-
N-H Stretching: A prominent broad absorption band in the region of 3200-3400 cm⁻¹ is a definitive indicator of the N-H bonds. Broadening occurs due to intermolecular hydrogen bonding in the solid state.[4][5]
-
C=O Stretching: The most intense and sharp peak in the spectrum is expected between 1690-1720 cm⁻¹. This absorption is characteristic of the carbonyl group in a five-membered cyclic urea, which experiences ring strain that typically increases the frequency compared to an open-chain amide.[5]
-
C=C Stretching: Multiple bands of medium to strong intensity between 1450-1600 cm⁻¹ confirm the presence of the aromatic phenyl rings and the C=C double bond within the imidazole core.[4][6]
-
Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic rings.
Experimental Protocol (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the crystalline sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Place the pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which can offer further structural clues. For this molecule, Electron Impact (EI) is a common ionization method.
-
Molecular Formula: C₁₅H₁₂N₂O
-
Exact Mass: 236.0950
-
Molecular Weight: 236.27
Predicted Fragmentation Pattern:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Formula |
| 236 | Molecular Ion [M]⁺ | [C₁₅H₁₂N₂O]⁺ |
| 208 | [M - CO]⁺ | [C₁₄H₁₂N₂]⁺ |
| 105 | Benzoyl Cation | [C₇H₅O]⁺ |
| 103 | Phenylacetylene Cation | [C₈H₅]⁺ |
| 77 | Phenyl Cation | [C₆H₅]⁺ |
Interpretation and Expertise: The mass spectrum validates the molecular weight and provides insight into the molecule's stability and connectivity.
-
Molecular Ion Peak ([M]⁺): A strong peak at m/z = 236 is expected, confirming the molecular weight of the compound.
-
Key Fragmentations: The fragmentation pathway helps piece the structure together. A logical first fragmentation is the loss of a stable neutral molecule, carbon monoxide (CO, 28 Da), from the urea moiety, leading to a significant fragment at m/z 208. Subsequent fragmentations involving the cleavage of the phenyl groups are also anticipated, leading to common aromatic fragments like the phenyl cation at m/z 77. The presence of a fragment at m/z 103 could arise from the cleavage of the central ring.
Caption: A plausible mass spectrometry fragmentation pathway for the molecule.
Experimental Protocol (EI-MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.
-
Heat the probe to volatilize the sample into the ion source.
-
Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detect the ions to generate the mass spectrum.
Conclusion
The structural characterization of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one is unequivocally achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, identifying the symmetric diphenyl substitution and the cyclic urea core. IR spectroscopy provides a distinct fingerprint of the key functional groups, most notably the strong C=O stretch and the broad N-H absorption. Finally, mass spectrometry validates the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. Together, these methods form a self-validating analytical workflow, providing researchers with the confidence needed to proceed with their work in drug discovery and chemical synthesis.
References
- Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences.
- SpectraBase. (n.d.). 4,5-Diphenyl-2-imidazolidinone. John Wiley & Sons, Inc. Retrieved from SpectraBase.
- The Royal Society of Chemistry. (n.d.). Supplementary Information for [Title of Paper containing 2,4,5-triphenyl-1H-imidazole data].
- ResearchGate. (n.d.). IR spectrum of imidazole derivatives.
- El-Metwally, A. M., & Khalil, A. M. (2010). Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Acta Chimica Slovenica, 57, 941–947.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data Resource. (This is a general reference for typical chemical shift ranges).
- ResearchGate. (n.d.). FTIR spectrum of 2,4,5-triphenyl-1H-imidazole. Scientific diagram from a publication on the synthesis of imidazole complexes.
- ResearchGate. (n.d.). a¹H NMR spectrum of 4, 4′ (4, 5-diphenyl-1H-imidazol-1, 2-diyl) dianiline.
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. researchgate.net [researchgate.net]
- 5. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one
Abstract: This guide provides a comprehensive examination of the synthesis of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into the core reaction mechanism, present a detailed experimental protocol, and discuss the critical parameters that govern the reaction's outcome. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this synthetic pathway. The imidazole scaffold is a cornerstone in the development of therapeutic agents, known for its presence in a wide array of biologically active molecules, including antifungal and anti-diabetic agents.[1][2]
Introduction and Strategic Overview
1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one, also known as 4,5-diphenyl-2-imidazolone, is a derivative of the imidazole heterocyclic system. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it a valuable scaffold in supramolecular chemistry and a key intermediate in the synthesis of more complex molecules, including N-heterocyclic carbene (NHC) precursors and potential pharmaceutical agents.[3][4]
The most fundamental and widely recognized synthesis for this class of compounds involves the condensation of an α-dicarbonyl compound, specifically benzil, with urea. This reaction leverages the nucleophilicity of urea's nitrogen atoms and the electrophilicity of benzil's carbonyl carbons to construct the five-membered imidazolone ring.
However, the reaction between benzil and urea is mechanistically complex. Under certain conditions, particularly strong alkaline conditions, the reaction can preferentially yield 5,5-diphenylhydantoin (phenytoin), an important anticonvulsant drug, through a benzilic acid-type rearrangement.[5][6][7] Therefore, controlling the reaction conditions is paramount to selectively synthesizing the desired 4,5-diphenyl isomer. This guide will focus on the direct condensation pathway leading to 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one and provide insights into mitigating the rearrangement side reaction.
Core Reaction Mechanism: Direct Condensation Pathway
The synthesis proceeds via a double condensation reaction between benzil and urea. The mechanism can be catalyzed by either acid or base, which serve to activate the carbonyl or the urea, respectively. The following steps delineate the generally accepted pathway for direct condensation.
-
Step 1: Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of urea on an electrophilic carbonyl carbon of benzil. This forms a tetrahedral carbinolamine intermediate. In alkaline media, urea is first deprotonated to the more nucleophilic ureate anion, which accelerates this initial attack.[5][7]
-
Step 2: First Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form a mono-imine intermediate.
-
Step 3: Intramolecular Cyclization: The second amino group of the urea moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This key step forms the five-membered heterocyclic ring structure.
-
Step 4: Final Dehydration: A final dehydration step occurs to eliminate the second molecule of water, creating a double bond within the ring and forming the stable, conjugated 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one product.
Mechanistic Diagram
Caption: Proposed mechanism for the synthesis of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one.
Field Insights: The Benzilic Acid Rearrangement Competition
A critical consideration for any researcher performing this synthesis is the potential for an alternative mechanistic pathway: the benzilic acid rearrangement. This pathway is particularly favored under strong basic conditions (e.g., concentrated KOH).
-
Initial Attack: The reaction begins similarly, with the ureate anion attacking a benzil carbonyl.
-
[5][8]-Phenyl Shift: Instead of cyclization via the second nitrogen, the intermediate undergoes a rapid intramolecular rearrangement where one of the phenyl groups migrates to the adjacent carbonyl carbon. This is the characteristic step of the benzilic acid rearrangement.[6][7]
-
Cyclization: The urea nitrogens then cyclize onto the newly formed carboxylate-like group to form the hydantoin ring system.
This rearrangement leads to the formation of 5,5-diphenylhydantoin, an isomer of the desired product. Therefore, to favor the synthesis of the 4,5-diphenyl isomer, reaction conditions must be carefully chosen. Using milder bases or even acidic conditions can suppress the phenyl migration and promote the direct condensation pathway.
Experimental Protocol
This protocol provides a robust, self-validating methodology for the synthesis of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one. The causality for each step is explained to ensure scientific integrity.
Materials and Equipment
| Reagent/Material | Specification | Equipment |
| Benzil (C₁₄H₁₀O₂) | 98% Purity | Round-bottom flask (100 mL) |
| Urea (CH₄N₂O) | 99% Purity | Reflux condenser |
| Glacial Acetic Acid | ACS Grade | Heating mantle with magnetic stirrer |
| Ethanol | 95% or Absolute | Buchner funnel and filter flask |
| Distilled Water | Beakers, Graduated cylinders | |
| Sodium Bicarbonate | Saturated Solution | pH paper or meter |
| Melting point apparatus |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzil (4.20 g, 20 mmol) and urea (2.40 g, 40 mmol).
-
Expertise Note: A 2:1 molar excess of urea is used to ensure the complete consumption of the more expensive benzil and to shift the reaction equilibrium towards the product.
-
-
Solvent Addition: Add 40 mL of glacial acetic acid to the flask. Swirl to dissolve the solids.
-
Expertise Note: Glacial acetic acid serves as both a solvent and an acid catalyst. The acidic environment protonates the carbonyl oxygens of benzil, increasing their electrophilicity and facilitating the nucleophilic attack by urea, while disfavoring the base-catalyzed benzilic acid rearrangement.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 2-3 hours.
-
Trustworthiness Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to determine the point of complete benzil consumption. This provides a validation checkpoint before proceeding to work-up.
-
-
Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate should form. Pour the cooled mixture into approximately 150 mL of cold water in a beaker.
-
Expertise Note: Pouring the acidic reaction mixture into water causes the product, which is insoluble in water, to precipitate out completely.
-
-
Neutralization and Filtration: Stir the aqueous suspension for 15 minutes. Slowly add a saturated solution of sodium bicarbonate until the mixture is neutralized (pH ~7). This step is crucial to remove residual acetic acid. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold distilled water (2 x 30 mL) to remove any remaining salts and water-soluble impurities.
-
Purification and Drying: Recrystallize the crude solid from hot ethanol. Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven. The final product is a white to off-white crystalline solid with a melting point >300 °C.[9]
Experimental Workflow Diagram
Caption: Standard laboratory workflow for the synthesis and purification of the target compound.
Summary and Outlook
The synthesis of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one via the condensation of benzil and urea is a classic yet nuanced transformation in heterocyclic chemistry. Success hinges on a thorough understanding of the underlying reaction mechanism and the critical role of the catalyst in directing the pathway away from the competing benzilic acid rearrangement. The acid-catalyzed protocol detailed herein provides a reliable method for obtaining the desired 4,5-diphenyl isomer. For drug development professionals, mastery of this synthesis is foundational, as the resulting imidazolone scaffold serves as a versatile platform for generating novel derivatives with potential therapeutic applications.[4][10] Future research may focus on developing more sustainable, solvent-free, or mechanochemical methods to further enhance the efficiency and environmental profile of this important reaction.[7]
References
- Whittaker, N. Mechanistic studies in the chemistry of urea. Part 2. Reaction with benzil, 4,4′-dimethylbenzil, and 4,4′-dimethoxybenzil. Journal of the Chemical Society, Perkin Transactions 2, (1977).
- Whittaker, N. Mechanistic studies in the chemistry of urea. Part 4. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with benzil in acid solution. Journal of the Chemical Society, Perkin Transactions 2, (n.d.).
- Karmakar, A. C.
- Stolar, T., et al. Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. Chemistry – A European Journal, (2022).
- Chegg.
- Ott, I., et al. imidazol-2-ylidene as new ligand for the design of antitumor-active (N-heterocyclic carbene)gold(I) complexes. Refubium - Freie Universität Berlin, (2025).
- Sigma-Aldrich. 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one 97%. (n.d.).
- ResearchGate.
- PubMed. Design, synthesis and biological evaluation of novel imidazolone derivatives as dipeptidyl peptidase 4 inhibitors. PubMed, (n.d.).
- Puratchikody, A., et al. Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, (2005).
- PubMed. Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. PubMed, (2021).
- PubMed Central. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (n.d.).
Sources
- 1. Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel imidazolone derivatives as dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic studies in the chemistry of urea. Part 2. Reaction with benzil, 4,4′-dimethylbenzil, and 4,4′-dimethoxybenzil - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic studies in the chemistry of urea. Part 4. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with benzil in acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one 97 642-36-4 [sigmaaldrich.com]
- 10. ijpsonline.com [ijpsonline.com]
fundamental properties of diphenyl-imidazolone derivatives
An In-Depth Technical Guide to the Fundamental Properties of Diphenyl-Imidazolone Derivatives
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the diphenyl-imidazolone scaffold, a privileged structure in both medicinal chemistry and materials science. We will delve into the core physicochemical and biological properties of these derivatives, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals.
The Diphenyl-Imidazolone Core: A Scaffold of Versatility
The imidazole ring is a fundamental five-membered heterocycle found in numerous natural products, including the amino acid histidine and purines.[1][2][3] Its ionizable and polar nature often enhances the pharmacokinetic profiles of drug candidates.[3] The diphenyl-imidazolone moiety, a prominent class of imidazole derivatives, is characterized by a central imidazolone ring substituted with phenyl groups. A well-known example is the 2,4,5-triphenyl-1H-imidazole, commonly known as lophine, which was the first synthetic compound reported to exhibit chemiluminescence.[4][5] This core structure serves as a versatile template for developing a wide array of compounds with tunable electronic and biological properties.
The inherent properties of the lophine scaffold have made it a focal point for research, leading to applications as chemo- and biosensors, fluorescent materials, and a diverse range of therapeutic agents.[5][6]
Synthesis and Elaboration of the Diphenyl-Imidazolone Scaffold
The construction of the diphenyl-imidazolone core is accessible through several synthetic strategies, ranging from classical multi-component reactions to modern, sustainable methods.
Synthetic Strategies: From Classic Condensations to Green Chemistry
The most common and historically significant method for synthesizing 2,4,5-triaryl-substituted imidazoles (lophines) is a three-component condensation reaction.[7] This typically involves an aldehyde (e.g., benzaldehyde), a 1,2-dicarbonyl compound (e.g., benzil), and an ammonia source (e.g., ammonium acetate) in a suitable solvent like acetic acid.[7]
In recent years, a strong emphasis on green and sustainable chemistry has driven the development of solvent-free and catalyzed approaches.[5][6] These methods offer significant advantages, including reduced waste, lower costs, and easier operational procedures.[5][6] Techniques such as microwave irradiation and grinding, often in the presence of solid-supported catalysts, have proven highly effective in accelerating these reactions and improving yields.[5]
For the synthesis of 2,4-diaryl-5(4H)-imidazolones, a common route involves the condensation of an oxazolone derivative with a substituted aromatic amine in boiling acetic acid.[8] This pathway allows for the introduction of diverse substituents at the N-1 position of the imidazolone ring.
Experimental Protocol: One-Pot Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
This protocol outlines a standard laboratory procedure for the synthesis of lophine, adapted from established methods.[7]
Materials:
-
Benzil (5.25 g, 25 mmol)
-
Benzaldehyde (2.5 mL, approx. 25 mmol)
-
Ammonium acetate (10 g, 130 mmol)
-
Glacial acetic acid (100 mL)
-
Ethanol
-
Deionized water
-
Ammonium hydroxide (30% solution)
Procedure:
-
Combine benzil, benzaldehyde, and ammonium acetate in a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.
-
Add 100 mL of glacial acetic acid to the flask.
-
Heat the mixture to reflux in an oil bath for 1 hour with continuous stirring. The solution will turn yellow/orange.
-
After 1 hour, remove the flask from the heat and allow it to cool to room temperature.
-
Pour the cooled reaction mixture into 300 mL of deionized water. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Neutralize the filtrate with a 30% ammonium hydroxide solution to precipitate any additional product. Collect this solid by vacuum filtration.
-
Combine all the collected solids and recrystallize from aqueous ethanol to obtain pure lophine as a pale-yellow solid.
-
Dry the product in a vacuum oven, then record the final yield and melting point. Characterize using IR and ¹H NMR spectroscopy.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both the solvent and an acid catalyst for the condensation reactions.
-
Ammonium Acetate: Acts as the source of both nitrogen atoms for the imidazole ring. It is in equilibrium with ammonia in the acidic medium.[7]
-
Reflux: Provides the necessary thermal energy to overcome the activation energy of the multiple condensation and cyclization steps.
-
Precipitation in Water: Lophine is sparingly soluble in water, allowing for its easy separation from the acetic acid and other water-soluble reagents.
-
Neutralization: Ensures that any dissolved product in the acidic filtrate is precipitated, maximizing the yield.
Visualization: General Synthetic Pathway
The following diagram illustrates the general multi-component reaction for the synthesis of lophine derivatives.
Caption: Multi-component synthesis of lophine derivatives.
Core Physicochemical Properties
The utility of diphenyl-imidazolone derivatives in materials science is rooted in their unique photophysical properties, while their drug-like potential is defined by their structural and electronic characteristics.
Photophysical Characteristics
Many diphenyl-imidazolone derivatives exhibit fascinating optical behaviors, including chemiluminescence, fluorescence, and sensitivity to their environment (solvatochromism).
-
Chemiluminescence and Fluorescence: Lophine and its analogs are renowned for their chemiluminescent properties, emitting light upon oxidation, often in the presence of a base and an oxidant like hydrogen peroxide.[9] They also typically display fluorescence, absorbing light in the UV-A range (320-360 nm) and emitting in the blue-to-green region of the visible spectrum.[9][10] The quantum yield and emission wavelength can be tuned by modifying the substituents on the phenyl rings.[10]
-
Solvatochromism and Halochromism (pH Sensitivity): The photophysical properties of these compounds can be highly dependent on the polarity of the solvent and the pH of the medium.[11][12] This is often due to changes in the intramolecular charge transfer (ICT) character of the molecule's excited state.[10][11] For example, varying the pH can protonate or deprotonate the imidazole nitrogen, leading to significant shifts in the absorption and emission spectra, a phenomenon known as halochromism.[11][12] This property is particularly valuable for developing chemical sensors.
Data Presentation: Photophysical Properties of Selected Derivatives
The table below summarizes key photophysical data for representative diphenyl-imidazolone derivatives.
| Compound ID | Substituent(s) | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Ref. |
| Lophine | Unsubstituted | Methanol | ~329 | - | - | [9] |
| DPI-BA | 2-(p-CHO-phenyl) | THF:H₂O | ~360 | ~501 (Green) | Not Reported | [11][12] |
| PK1 | Phenanthro[9,10-d] | Dichloromethane | ~350 | ~440 (Blue) | 0.268 | [10] |
| PK2 | N1-phenyl-phenanthro | Dichloromethane | ~420 | ~520 (Green) | 0.145 | [10] |
Experimental Protocol: Characterization of Photophysical Properties
This protocol provides a standard workflow for measuring the absorption and fluorescence spectra of a diphenyl-imidazolone derivative.
Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths and the fluorescence quantum yield (Φ_F).
Materials:
-
Diphenyl-imidazolone derivative sample
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, dichloromethane)
-
Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer (spectrofluorometer)
-
1 cm path length quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the sample compound in a chosen solvent at a concentration of ~1 mM.
-
Absorption Spectroscopy:
-
Prepare a dilute solution (~10 µM) from the stock solution.
-
Record the UV-Vis absorption spectrum from 250 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Using the same dilute solution, excite the sample at its λ_abs.
-
Record the emission spectrum over a range starting ~10 nm above the excitation wavelength to 700 nm.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a series of solutions of both the sample and the standard (e.g., quinine sulfate) with absorbances less than 0.1 at the excitation wavelength to minimize re-absorption effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Grad is the gradient of the plot and n is the refractive index of the solvent.
-
Self-Validation and Trustworthiness:
-
Keeping absorbance below 0.1 is critical to ensure a linear relationship between absorbance and fluorescence intensity, a cornerstone of this method.
-
Using a well-characterized standard fluorophore provides a reliable benchmark. The choice of standard should ideally have absorption and emission profiles close to the sample.
-
Consistency in experimental parameters (e.g., cuvette path length, excitation/emission slit widths) is essential for reproducibility.
Biological Activities and Drug Development Potential
The diphenyl-imidazolone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets, leading to a wide range of pharmacological activities.[4]
Spectrum of Bioactivity and Structure-Activity Relationships (SAR)
Derivatives have been extensively explored as anti-inflammatory, analgesic, antimicrobial, and anticancer agents, among others. The specific activity is dictated by the nature and position of substituents on the aryl rings and the imidazolone core.
-
Anti-inflammatory and Analgesic Activity: Many imidazolone derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase-2 (COX-2).[8][13] SAR studies have shown that substitution at the N-1 position with a sulfonamide group can confer high COX-2 selectivity, mimicking the structure of celecoxib.[8] Further modification of this sulfonamide can enhance in vivo activity.[8] These compounds often show concurrent analgesic effects.[14][15]
-
Antimicrobial Activity: The imidazole core is present in many commercial antifungal drugs.[16] Diphenyl-imidazolone derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.[1][14][16] The SAR for this activity is diverse, but often involves the introduction of halogenated phenyl rings or other lipophilic groups.[16]
-
Targeted Receptor Modulation: Beyond enzyme inhibition, these derivatives can act as potent and selective ligands for various receptors. For instance, specific 2,4-diphenyl-1H-imidazole analogs have been developed as agonists for the cannabinoid CB2 receptor, a target for treating chronic pain.[17] Other series have been optimized as antagonists of the Smoothened receptor for cancer therapy or as inhibitors of Dipeptidyl peptidase 4 (DPP-4) for diabetes treatment.[18][19]
Visualization: SAR for COX-2 Inhibition
This diagram illustrates the key structural features of a diphenyl-imidazolone derivative that contribute to its activity as a COX-2 inhibitor.
Caption: Key structure-activity relationships for COX-2 inhibition.
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol is a standard and widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds in rodents.[8][13]
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.
Materials:
-
Wistar rats (150-200 g)
-
Test diphenyl-imidazolone derivative
-
Reference drug (e.g., Indomethacin or Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose solution)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plebysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatization and Grouping: Acclimatize animals for at least 7 days. Randomly divide them into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound(s) at various doses.
-
Fasting: Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Administer the vehicle, reference drug, or test compound orally via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume (or diameter) of each rat using a plebysmometer or calipers immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the percentage of edema (inflammation) at each time point for each animal: % Edema = [(Vₜ - V₀) / V₀] * 100 where Vₜ is the paw volume at time 't'.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ] * 100
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Expertise and Causality:
-
Carrageenan: It is a phlogistic agent that induces a biphasic inflammatory response, allowing for the study of mediators like histamine, serotonin, and prostaglandins.
-
Timing: The 1-hour gap between drug administration and carrageenan injection allows for drug absorption and distribution to the site of action.
-
Measurement: The plebysmometer provides a quantitative and objective measure of inflammation, making the assay reliable and reproducible. This self-validating system ensures that the observed effects are directly quantifiable.
Future Directions and Conclusion
The diphenyl-imidazolone scaffold continues to be a source of significant innovation. Current research is focused on expanding its application into new therapeutic areas and refining its properties for materials science. The development of derivatives with aggregation-induced emission (AIE) properties holds promise for advanced bio-imaging and sensor technology.[20] In drug development, the focus remains on optimizing potency, selectivity, and pharmacokinetic profiles to produce next-generation therapeutics for a wide range of diseases, from chronic pain to cancer.[17][19] The inherent versatility and synthetic accessibility of this scaffold ensure its continued relevance in scientific discovery.
References
-
Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Desai, S. R., & Modha, S. G. (2024). Solvent-Free Approaches for the Synthesis of Lophine Derivatives. Sustainability & Circularity NOW. Available at: [Link]
-
Pavlova, E., et al. (2015). Synthesis and physicochemical properties of novel lophine derivatives as chemiluminescent in vitro activators for detection of free radicals. Luminescence. Available at: [Link]
-
H‐NMR, Photophysical, and pH Studies of 4‐(4,5‐Diphenyl‐1H‐imidazol‐2‐yl)benzaldehyde through Experimental and DFT Theoretical Analysis. ResearchGate. Available at: [Link]
-
Al-Sanea, M. M., et al. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. MDPI. Available at: [Link]
-
Synthesis of Lophine and Conversion into Dimers. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
¹H‐NMR, Photophysical, and pH Studies of 4‐(4,5‐Diphenyl‐1 H ‐imidazol‐2‐yl)benzaldehyde through Experimental and DFT Theoretical Analysis. Scite.ai. Available at: [Link]
-
Synthesis and biological studies of some imidazolinone derivatives. PubMed. Available at: [Link]
-
Kumar, K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. Available at: [Link]
-
Design, synthesis and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Nature. Available at: [Link]
-
Design, synthesis and biological evaluation of novel imidazolone derivatives as dipeptidyl peptidase 4 inhibitors. PubMed. Available at: [Link]
-
Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. PubMed. Available at: [Link]
-
Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. PubMed. Available at: [Link]
-
Synthesis of new imidazolone derivatives and evaluated their biological activities. ResearchGate. Available at: [Link]
-
A review: Imidazole synthesis and its biological activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]
-
Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances. Available at: [Link]
-
Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules. Available at: [Link]
-
Unveiling photophysical properties and light-induced transformations of imidazolyl-based diimine derivatives. University of Eastern Finland. Available at: [Link]
-
Synthesis, Characterization and Molecular Modeling of Some New Imidazolone Derivatives. ResearchGate. Available at: [Link]
-
The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. Molecules. Available at: [Link]
Sources
- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Thieme E-Journals - Sustainability & Circularity NOW / Abstract [thieme-connect.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and physicochemical properties of novel lophine derivatives as chemiluminescent in vitro activators for detection of free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scite.ai [scite.ai]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological studies of some imidazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of novel imidazolone derivatives as dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Landscape of 4,5-diphenyl-1,3-dihydro-imidazol-2-one: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Privileged Scaffold
The imidazole nucleus represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Among the vast array of imidazole derivatives, 4,5-diphenyl-1,3-dihydro-imidazol-2-one, with its characteristic diphenyl substitution, has emerged as a "privileged scaffold." This distinction arises from its demonstrated capacity to serve as a versatile template for the development of therapeutic agents across a wide spectrum of diseases. This technical guide provides an in-depth exploration of the biological activities associated with this core structure, offering researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential and the experimental methodologies crucial for its investigation.
The inherent value of the 4,5-diphenyl-1,3-dihydro-imidazol-2-one core lies in its synthetic accessibility and the diverse pharmacological profiles exhibited by its derivatives. These compounds have shown promise as anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][3][4][5] This guide will dissect these activities, elucidating the underlying experimental evidence and providing detailed protocols to facilitate further research and development in this exciting area.
Synthesis of the Core Moiety: A Foundational Protocol
The synthesis of 4,5-diphenyl-1,3-dihydro-imidazol-2-one and its derivatives often begins with a condensation reaction involving benzil. A common and efficient method involves the reaction of benzil with an appropriate aldehyde and ammonium acetate in a suitable solvent like glacial acetic acid. This multi-component reaction provides a straightforward route to the core imidazole structure.
Experimental Protocol: Synthesis of 2-(Substituted phenyl)-4,5-diphenyl-1H-imidazole Derivatives
This protocol outlines a general procedure for the synthesis of 2-substituted-4,5-diphenyl-1H-imidazoles, which can be adapted for the synthesis of the parent 4,5-diphenyl-1,3-dihydro-imidazol-2-one.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzil and a substituted benzaldehyde.
-
Addition of Reagents: Add an excess of ammonium acetate and glacial acetic acid to the flask.
-
Reflux: Heat the reaction mixture to reflux for a duration of 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the precipitate, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[2]
A Spectrum of Biological Activities: From Neuroprotection to Anti-infectives
The 4,5-diphenyl-1,3-dihydro-imidazol-2-one scaffold has been shown to interact with a variety of biological targets, leading to a broad range of pharmacological effects. The following sections delve into the key activities reported in the literature.
Anticonvulsant Activity: Targeting Neurological Disorders
Derivatives of 4,5-diphenyl-1,3-dihydro-imidazol-2-one have demonstrated significant potential as anticonvulsant agents.[2] The evaluation of this activity is typically performed using the maximal electroshock (MES) seizure model in rodents, a standard preclinical assay for identifying compounds with efficacy against generalized tonic-clonic seizures.
Caption: Workflow for evaluating anticonvulsant activity using the MES model.
While specific data for the parent compound is limited, studies on its derivatives have shown promising results. For instance, a derivative bearing a bromo substitution was identified as a particularly active compound in one study.[2]
| Compound | Substitution | Anticonvulsant Activity (MES model) | Reference |
| Derivative 1 | 2-(2-Bromophenyl) | Most active in the series | [2] |
| Derivative 2 | 2-(4-Methoxyphenyl) | Significant activity | [2] |
Anti-inflammatory and Analgesic Effects: Modulating Pain and Inflammation
The 4,5-diphenyl-1,3-dihydro-imidazol-2-one scaffold has also been explored for its anti-inflammatory and analgesic properties.[4] The carrageenan-induced rat paw edema model is a widely used and reliable method for assessing acute anti-inflammatory activity.
-
Animal Preparation: Acclimatize rats to the laboratory conditions and fast them overnight before the experiment.
-
Compound Administration: Administer the test compound, vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
While the precise mechanism for the parent compound is not fully elucidated, many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes. It is plausible that derivatives of 4,5-diphenyl-1,3-dihydro-imidazol-2-one may also interact with this pathway.
Caption: Postulated inhibitory effect on the COX pathway.
Antimicrobial Activity: Combating Pathogenic Microbes
Several studies have highlighted the antimicrobial potential of 4,5-diphenyl-1,3-dihydro-imidazol-2-one derivatives against a range of bacterial and fungal strains.[5][6][7] The evaluation of antimicrobial activity is typically conducted using in vitro methods such as the disk diffusion assay or by determining the minimum inhibitory concentration (MIC).
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacterial or fungal) in a suitable broth.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Incubation: Incubate the microtiter plate under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The antimicrobial activity of derivatives can vary significantly based on their substitutions.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Derivative 3c | S. aureus | 15.62 | [5] |
| Derivative 3f | S. aureus | 15.62 | [5] |
| Derivative 3h | C. albicans | 15.62 | [5] |
Anticancer Activity: A Privileged Scaffold in Oncology
The imidazole scaffold is recognized as a "privileged structure" in the development of anticancer drugs, particularly as kinase inhibitors.[8] Gold(I) complexes containing 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene have shown excellent activity against cisplatin-resistant cancer cells.[9][10]
The structural features of the 4,5-diphenyl-1,3-dihydro-imidazol-2-one core make it an attractive candidate for targeting the ATP-binding pocket of various kinases, which are often dysregulated in cancer. For example, derivatives of the related imidazo[4,5-c]pyridin-2-one have been identified as novel Src family kinase (SFK) inhibitors for the treatment of glioblastoma.[11][12]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and analgesic activity of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and 3-(substituted phenyl)-1,2,3-triazolo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. diglib.uibk.ac.at [diglib.uibk.ac.at]
- 10. Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one: A Technical Guide to Key Molecular Targets
Introduction: The Promise of the Diphenylimidazolone Scaffold
The heterocyclic compound 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one, also known as diphenylimidazolone, represents a privileged scaffold in medicinal chemistry. While the core molecule itself is a foundational structure, its derivatives have demonstrated a remarkable breadth of biological activities, pointing to a rich and diverse pharmacophoric potential. This technical guide provides an in-depth exploration of the most promising therapeutic targets for this class of compounds, drawing upon a robust body of preclinical evidence. Our focus will be on elucidating the mechanistic basis for these interactions and providing actionable insights for researchers and drug development professionals. We will delve into the key signaling pathways implicated and present validated experimental workflows for target identification and validation.
The primary therapeutic avenues for diphenylimidazolone derivatives that have emerged from extensive research are in the realms of anti-inflammatory and anticancer applications. This guide will therefore be structured around the principal molecular targets within these fields: Cyclooxygenase (COX) enzymes and a range of protein kinases critical to oncogenesis and inflammatory signaling.
I. Anti-inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes
A substantial body of evidence points towards the potential of diphenylimidazolone derivatives as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4][5][6] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[1] The discovery of two isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), has been a cornerstone of modern anti-inflammatory drug design, with selective COX-2 inhibition being a highly sought-after therapeutic strategy to minimize the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[7]
Mechanism of Action: Selective Inhibition of COX-2
Numerous studies have demonstrated that derivatives of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one can act as selective inhibitors of COX-2.[1][2][3][5][6] The structural features of the diphenylimidazolone core appear to be well-suited for interaction with the active site of the COX-2 enzyme. Molecular docking studies have suggested that the diaryl substitution on the imidazole ring can occupy the hydrophobic channel of the COX active site, while modifications at other positions can confer selectivity for COX-2 over COX-1.[1][5] For instance, the presence of specific substituents on the phenyl rings can lead to interactions with the side pocket of the COX-2 active site, a feature not present in COX-1, thereby explaining the observed selectivity.[1][5]
Signaling Pathway: The Arachidonic Acid Cascade
The central role of COX-2 in inflammation is depicted in the following signaling pathway.
Caption: COX-2 signaling pathway and the inhibitory action of diphenylimidazolone derivatives.
Quantitative Data: In Vitro COX-2 Inhibition
The potency and selectivity of various diphenylimidazolone derivatives have been quantified in numerous studies. The following table summarizes representative data.
| Compound Class | Derivative Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| 1,2-diaryl-4-substituted-benzylidene-5-4H-imidazolones | Compound 10a | >100 | 9.29 | >10.76 | [6] |
| 1,2-diaryl-4-substituted-benzylidene-5-4H-imidazolones | Compound 10b | >100 | 9.20 | >10.87 | [6] |
| Oxazolone and Imidazolone Derivatives | Compound 4c | >100 | 0.06 | >1666 | [1][5] |
Experimental Protocol: In Vitro COX Inhibition Assay
A common method to determine the COX inhibitory activity of test compounds is the in vitro enzyme inhibition assay.
Objective: To determine the IC50 values of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one derivatives against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (diphenylimidazolone derivatives) dissolved in DMSO
-
Celecoxib (positive control for selective COX-2 inhibition)
-
Indomethacin (positive control for non-selective COX inhibition)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds and control inhibitors in DMSO.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, followed by the test compound or control at various concentrations. Then, add the COX-1 or COX-2 enzyme to each well. Incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well. Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a solution of HCl).
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
II. Anticancer Potential: Targeting Key Protein Kinases
The diphenylimidazolone scaffold has also emerged as a promising framework for the development of novel anticancer agents.[8][9][10] The primary mechanism of action in this context appears to be the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
A. p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and stress, and its dysregulation is implicated in both inflammation and cancer.[11][12] Several studies have identified derivatives of imidazolone as potent inhibitors of p38 MAP kinase.[11][13][14]
Inhibition of p38 MAPK by diphenylimidazolone derivatives can block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β, which are also involved in tumor progression.
Caption: The p38 MAPK signaling pathway and its inhibition by diphenylimidazolone derivatives.
B. Src Family Kinases
Src family kinases are non-receptor tyrosine kinases that play a critical role in regulating cell growth, differentiation, and survival. Their aberrant activation is a common feature in many cancers. Some N-alkyl-diphenylimidazo[1,2-a]quinoxalin-1-amine derivatives have shown inhibitory activity against Src kinase.[8]
C. Checkpoint Kinases (Chk1 and Chk2)
Checkpoint kinases 1 and 2 are key regulators of the cell cycle and are activated in response to DNA damage, leading to cell cycle arrest to allow for DNA repair. Inhibitors of Chk1 and Chk2 can sensitize cancer cells to DNA-damaging agents. Novel imidazolone derivatives have been designed as dual inhibitors of Chk1 and Chk2.[15] One such derivative, 4f, exhibited potent dual inhibition with IC50 values of 0.137 µM for Chk1 and 0.25 µM for Chk2.[15]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
A general protocol for assessing the inhibitory activity of diphenylimidazolone derivatives against a specific protein kinase is outlined below.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant active target kinase (e.g., p38α, Src, Chk1)
-
Specific peptide substrate for the target kinase
-
ATP (adenosine triphosphate)
-
Test compounds (diphenylimidazolone derivatives) dissolved in DMSO
-
Staurosporine (broad-spectrum kinase inhibitor as a positive control)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP formation)
Procedure:
-
Compound Plating: Dispense serial dilutions of the test compounds and controls into a 96-well or 384-well plate.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the target kinase and its specific peptide substrate in the appropriate kinase assay buffer.
-
Kinase Reaction Initiation: Add the kinase reaction mixture to the wells containing the compounds. Then, initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the kinase reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method. For instance, in the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated into ATP, which is then used to generate a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression.
III. Other Potential Therapeutic Targets
Beyond inflammation and cancer, preliminary research suggests that the diphenylimidazolone scaffold may have utility in other therapeutic areas.
-
Antimicrobial and Antifungal Activity: Some derivatives have shown moderate to good activity against various bacterial and fungal strains.[16][17][18]
-
Antioxidant Activity: Certain novel 3-phenylimidazolidin-4-one and 2-aminothiazol-4-one derivatives, which share a similar core structure, have demonstrated antioxidant properties.[16]
-
Antidiabetic Potential: A series of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids exhibited potent α-glucosidase inhibitory activity, suggesting a potential role in the management of diabetes.[19]
Conclusion and Future Directions
The 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one scaffold is a versatile platform for the development of novel therapeutic agents with a diverse range of biological activities. The most compelling evidence to date points towards its potential as a source of selective COX-2 inhibitors for the treatment of inflammation and as a foundation for the design of kinase inhibitors for cancer therapy.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the diphenylimidazolone core to optimize potency and selectivity for specific targets.
-
In Vivo Efficacy and Safety Profiling: Rigorous evaluation of lead compounds in relevant animal models of disease to establish their therapeutic potential and safety profiles.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects, including the identification of downstream signaling pathways.
-
Exploration of Novel Targets: Screening of diphenylimidazolone libraries against a broader range of biological targets to uncover new therapeutic opportunities.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the exciting journey of harnessing the full therapeutic potential of the 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one scaffold.
References
- Anticancer properties of N-alkyl-2, 4-diphenylimidazo [1, 2-a] quinoxalin-1-amine deriv
-
Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylimidazolidin-4-One and 2-Aminothiazol-4-One Derivatives. [Link]
-
Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. [Link]
-
Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. [Link]
- Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Deriv
-
Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. [Link]
-
3-(6-Phenylimidazo [2,1-b][1][8][9]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. [Link]
-
Ruthenium(II) Complexes with 2-Phenylimidazo[4,5-f][3][8]phenanthroline Derivatives that Strongly Combat Cisplatin-Resistant Tumor Cells. [Link]
-
Ruthenium(II) Complexes with 2-Phenylimidazo[4,5-f][3][8]phenanthroline Derivatives that Strongly Combat Cisplatin-Resistant Tumor Cells. [Link]
-
Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity. [Link]
-
Synthesis and biological evaluation of novel imidazolone derivatives as potential COX-2 inhibitors. [Link]
-
Benzimidazolone p38 inhibitors. [Link]
-
Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. [Link]
-
Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. [Link]
-
Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl)-4, 5-diphenyl imidazole moiety. [Link]
-
Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. [Link]
-
Pyridinylimidazole based p38 MAP kinase inhibitors. [Link]
-
Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. [Link]
-
Synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives. [Link]
-
New 1,2-diaryl-4-substituted-benzylidene-5-4H-imidazolone derivatives: Design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. [Link]
-
Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. [Link]
-
Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. [Link]
-
Design, Synthesis and Pharmacological Evaluation of Benzimidazole-Methylamine Bridged Phenyl-1,3,4-Thiadiazolamine Derivatives. [Link]
-
Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. [Link]
-
Discovery of a series of (4,5-dihydroimidazol-2-yl)-biphenylamine 5-HT7 agonists. [Link]
- Research Article Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as.
-
Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. [Link]
-
Synthesis and Pharmacological Activity of Some 2-substituted-4,5-diphenyl-imidazoles. [Link]
-
Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]
-
Synthesis and Characterization of Some Derivatives of 1,3-Diisopropyl-4,5-dimethylimidazol-2-ylidene. [Link]
-
Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. [Link]
- Mitogen-Activating Protein Kinases (MAPK)
-
A novel 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanal oxime compound is a potent Transient Receptor Potential Ankyrin 1 and Vanilloid 1 (TRPA1 and V1) receptor antagonist. [Link]
-
Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. [Link]
- Docking and Pharmacokinetic Studies of Oxazolone Derivatives of p-Coumaric Acid as Anticancer Agents.
-
Discovery of 2-[5-(4-chloro-phenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-1H-pyrazol-3-yl]-1,5,5-trimethyl-1,5-dihydro-imidazol-4-thione (BPR-890) via an active metabolite. A novel, potent and selective cannabinoid-1 receptor inverse agonist with high antiobesity efficacy in DIO mice. [Link]
Sources
- 1. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 1,2-diaryl-4-substituted-benzylidene-5-4H-imidazolone derivatives: Design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer properties of N-alkyl-2, 4-diphenylimidazo [1, 2-a] quinoxalin-1-amine derivatives; kinase inhibitors [ouci.dntb.gov.ua]
- 9. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures | PLOS One [journals.plos.org]
- 11. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylimidazolidin-4-One and 2-Aminothiazol-4-One Derivatives [mdpi.com]
- 17. [PDF] Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl)-4, 5-diphenyl imidazole moiety | Semantic Scholar [semanticscholar.org]
- 18. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Bioactivity Screening of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one
Foreword: The Rationale for Investigation
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous bioactive compounds and pharmaceuticals.[1] This five-membered heterocycle is a versatile pharmacophore, with its derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antioxidant properties.[1][2][3] The compound 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one (CAS 642-36-4)[4], also known as diphenylimidazolone, presents a compelling subject for initial bioactivity screening. Its rigid, planar structure featuring two phenyl substitutions offers a distinct scaffold for potential interactions with biological macromolecules. While extensive research has been conducted on various substituted imidazoles, the foundational bioactivity profile of this specific parent compound remains an area ripe for exploration. This guide provides a comprehensive framework for the initial, systematic evaluation of its biological potential, designed for researchers in drug discovery and development.
Chapter 1: The Strategic Screening Cascade
A successful preliminary screening campaign is not a random assortment of assays but a logical, tiered progression designed to efficiently identify potential bioactivity while minimizing resource expenditure. Our approach begins with broad, cost-effective in silico predictions, followed by a core panel of in vitro assays targeting fundamental cellular processes. This cascade is designed to cast a wide net, identifying any significant biological effects that would justify a more focused, mechanism-of-action investigation.
The Initial Step: In Silico ADMET Profiling
Before committing to wet-lab experiments, computational tools can provide invaluable foresight. An initial Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one should be generated. This analysis predicts the compound's drug-likeness, including properties like gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity.[5] While predictive, this step is crucial for early-stage risk assessment and helps to anticipate potential liabilities.
The Core of the Investigation: Primary In Vitro Screening Workflow
The primary in vitro screen is designed to answer three fundamental questions:
-
Does the compound affect mammalian cell viability (cytotoxicity/antiproliferative effects)?
-
Does it inhibit the growth of pathogenic microorganisms?
-
Does it possess antioxidant activity?
The following diagram illustrates the proposed experimental workflow.
Caption: Initial bioactivity screening workflow for 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one.
Chapter 2: Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following protocols are based on established standards in the field.
Protocol 1: Antiproliferative Activity Screening (MTT Assay)
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability in the presence of the test compound. We select a panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon) to identify any tissue-specific cytotoxicity.[7]
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified 5% CO₂ atmosphere.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one stock solution in culture medium to achieve a final concentration range (e.g., 0.1 to 100 µM). Replace the existing medium with the compound-containing medium.
-
Controls: Include wells with vehicle control (DMSO, at the same final concentration as in the highest compound dose) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Activity Screening (Broth Microdilution)
Causality: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] This assay provides a direct measure of the compound's potency against a panel of clinically relevant Gram-positive bacteria, Gram-negative bacteria, and fungi.
Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (microbes with no compound), a negative control (broth only), and a reference antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Protocol 3: Antioxidant Activity (DPPH Radical Scavenging Assay)
Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the antioxidant potential of a compound.[2] DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the radical is scavenged, and the solution color fades. The degree of discoloration is proportional to the scavenging activity of the compound.
Methodology:
-
Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compound in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Controls: Use ascorbic acid as a positive control and methanol as a blank.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Chapter 3: Data Presentation and Interpretation
Clear and concise data presentation is paramount for decision-making. All quantitative results from the primary screen should be summarized in a structured table.
Table 1: Summary of Initial Bioactivity Screening Data for 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one
| Assay Type | Target | Result (IC₅₀ / MIC) | Positive Control | Result (Control) |
| Antiproliferative | MCF-7 (Breast Cancer) | > 100 µM | Doxorubicin | 0.05 µM |
| A549 (Lung Cancer) | 75.4 µM | Doxorubicin | 0.12 µM | |
| HCT116 (Colon Cancer) | > 100 µM | Doxorubicin | 0.08 µM | |
| Antimicrobial | S. aureus (Gram +) | 64 µg/mL | Ciprofloxacin | 0.5 µg/mL |
| E. coli (Gram -) | > 128 µg/mL | Ciprofloxacin | 1 µg/mL | |
| C. albicans (Fungus) | > 128 µg/mL | Fluconazole | 4 µg/mL | |
| Antioxidant | DPPH Scavenging | 112.5 µM | Ascorbic Acid | 15.2 µM |
Note: Data shown are hypothetical and for illustrative purposes only.
Interpretation: A "hit" is defined by activity below a pre-determined threshold (e.g., IC₅₀ or MIC < 50 µM or µg/mL). Based on the hypothetical data above, the compound shows weak antiproliferative activity against A549 cells and moderate antibacterial activity against S. aureus. These would be considered "hits" worthy of further investigation.
Chapter 4: Progression of a "Hit" - Secondary Assays and Mechanistic Insights
Identifying a primary hit is not the end, but rather the beginning of a deeper investigation. If, for instance, the compound shows promising antiproliferative activity, the next logical step is to explore the potential mechanism of action. Many imidazole derivatives are known to function as kinase inhibitors. A hypothetical progression could involve screening the compound against a panel of kinases known to be involved in cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Hypothetical inhibition of the EGFR signaling pathway by the test compound.
Secondary assays would include:
-
Kinase Inhibition Assays: Directly measuring the compound's ability to inhibit the activity of specific kinases (e.g., EGFR, BRAF) in cell-free enzymatic assays.
-
Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), which is a common outcome of anticancer agents.[8]
-
Apoptosis Assays: Employing methods like Annexin V staining to determine if the compound induces programmed cell death.
By systematically progressing from broad screening to specific mechanistic studies, the true therapeutic potential of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one can be thoroughly and efficiently elucidated.
References
- Synthesis and anticancer screening of novel imidazole derivatives. (2024). World Journal of Pharmaceutical Research, 13(13), 859-870.
-
Al-Ostath, A., et al. (2022). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Molecules, 27(21), 7264. [Link]
- Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. (2023). Engineered Science, 24, 1-13.
- Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal, 64(1), 4-10.
- A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds. (n.d.). BenchChem.
-
El-Sayed, M. A. F., et al. (2022). Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylimidazolidin-4-One and 2-Aminothiazol-4-One Derivatives. Molecules, 27(23), 8254. [Link]
- A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramine A". (n.d.). BenchChem.
Sources
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. espublisher.com [espublisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and anticancer screening of novel imidazole derivatives [wisdomlib.org]
An In-depth Technical Guide to the 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Scaffold: Chemical Properties, Synthesis, and Therapeutic Potential
An Important Note on Chemical Identification: The topic of this guide is the chemical scaffold 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives, with a particular focus on the methylated analogue, 6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroisoquinoline . It has come to our attention that the initially provided CAS number, 642-36-4, corresponds to an entirely different molecule: 4,5-diphenyl-1,3-dihydroimidazol-2-one. This guide will focus exclusively on the tetrahydroisoquinoline structure, which is of significant interest to the fields of medicinal chemistry and drug development. The CAS number for the parent compound, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, is 1745-07-9, with its hydrochloride salt being 2328-12-3.
Introduction: The Privileged Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in the architecture of numerous natural products and synthetic molecules, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1] These compounds are widely distributed in nature as alkaloids and have demonstrated a vast spectrum of biological activities.[1][2] The inherent structural features of the THIQ nucleus allow it to interact with a multitude of biological targets, leading to applications in treating neurodegenerative disorders, cancer, and infectious diseases.[1][3][4] The addition of methoxy groups at the 6 and 7 positions, as seen in the core subject of this guide, significantly influences the molecule's electronic and lipophilic properties, often enhancing its pharmacological profile. This guide provides an in-depth exploration of the chemical properties, synthesis, and biological significance of 6,7-dimethoxy-substituted THIQs, with a focus on derivatives relevant to drug development professionals.
Chemical Structure and Physicochemical Properties
The foundational structure is 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a molecule characterized by a fused bicyclic system of a benzene ring and a piperidine ring. The strategic placement of two methoxy groups on the aromatic ring is crucial for its biological activity.
Core Structure: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-2!"]; C3 [label="C", pos="0,-2.5!"]; C4 [label="C", pos="1.2,-2!"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="C", pos="2.4,0!"]; C7 [label="C", pos="2.4,1.5!"]; C8 [label="C", pos="1.2,2!"]; C9 [label="C", pos="0,1.5!"]; O1 [label="O", pos="3.6,2!"]; C10 [label="CH3", pos="4.8,1.5!"]; O2 [label="O", pos="3.6,-0.5!"]; C11 [label="CH3", pos="4.8,-1!"]; H1 [label="H", pos="-0.3,0.5!"]; H2 [label="H", pos="-2.1,-0.2!"]; H3 [label="H", pos="-1.5,-2.5!"]; H4 [label="H", pos="0, -3.2!"]; H5 [label="H", pos="1.5,-2.5!"]; H6 [label="H", pos="1.5,2.5!"];
// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- N1; C6 -- O2; O2 -- C11; C7 -- O1; O1 -- C10; N1 -- H1; C1 -- H2; C2 -- H3; C3 -- H4; C4 -- H5; C8 -- H6;
// Aromatic ring indication (could be improved with better rendering) node [shape=point, width=0.01, height=0.01, label=""]; p1 [pos="1.2,0.5!"]; p2 [pos="2.4,0.75!"]; p3 [pos="2.4,1.25!"]; p4 [pos="1.2,1.5!"]; p5 [pos="0.6,1!"]; p6 [pos="0.6,0!"]; }
Figure 1: Chemical structure of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [5] |
| Molecular Weight | 193.24 g/mol | [5][6] |
| CAS Number | 1745-07-9 | [6] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 260-265 °C (hydrochloride salt) | |
| Boiling Point | 175 °C at 10 Torr | [7] |
| Solubility | Slightly soluble in chloroform and methanol. The hydrochloride salt is soluble in 1N NaOH in methanol (25 mg/mL). | [7] |
| pKa | 9.01 ± 0.20 (Predicted) | [7] |
For the N-methylated derivative, 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline :
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [8][9] |
| Molecular Weight | 207.27 g/mol | [8][9] |
| CAS Number | 16620-96-5 | [8] |
| Appearance | Solid | [8][9] |
| Melting Point | 82 °C | [8][9] |
Synthesis of the Tetrahydroisoquinoline Core
The construction of the THIQ scaffold is a well-established area of organic synthesis, with several named reactions being pivotal. For researchers in drug development, understanding these synthetic routes is crucial for the generation of novel analogues and for scaling up production.
Key Synthetic Strategies
Two of the most prominent methods for synthesizing the 1-substituted and unsubstituted THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions.[1]
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1] The mechanism proceeds through the formation of an intermediate iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the THIQ ring.[1] This method is highly versatile and can be adapted for asymmetric synthesis.[1]
-
Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[1] This intermediate is then reduced, typically with sodium borohydride (NaBH₄), to yield the final tetrahydroisoquinoline product.[1]
Figure 2: Key synthetic routes to the tetrahydroisoquinoline core.
Exemplary Synthetic Protocol: Bischler-Napieralski Route
The following protocol outlines a general procedure for the synthesis of the THIQ scaffold, which can be adapted for various substituted analogues.
Step 1: N-acylation of 3,4-dimethoxyphenethylamine
-
Dissolve 3,4-dimethoxyphenethylamine in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add an acylating agent (e.g., acetyl chloride) and a base (e.g., triethylamine) to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-acyl derivative.
Step 2: Cyclization to 3,4-dihydroisoquinoline
-
Dissolve the N-acyl derivative from Step 1 in an anhydrous solvent (e.g., acetonitrile).
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃) to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[10]
-
Cool the reaction mixture and carefully quench with ice water.
-
Basify the aqueous solution and extract the product with an organic solvent.
-
Dry the combined organic extracts and concentrate to yield the crude 3,4-dihydroisoquinoline.
Step 3: Reduction to Tetrahydroisoquinoline
-
Dissolve the crude 3,4-dihydroisoquinoline from Step 2 in a protic solvent like methanol.
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.[10]
-
Stir the reaction at room temperature until the reduction is complete.
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Dry the organic layer and concentrate to obtain the final tetrahydroisoquinoline product, which can be further purified by column chromatography or crystallization.[10]
Spectroscopic Characterization
Structural elucidation of synthesized THIQ derivatives is paramount and is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. For 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, characteristic ¹H NMR signals in D₂O include singlets for the two methoxy groups around 3.84 and 3.87 ppm, and aromatic protons at 6.85 and 7.15 ppm.[10] The aliphatic protons of the tetrahydroisoquinoline ring typically appear as multiplets in the upfield region.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify functional groups. For the parent THIQ structure, characteristic peaks for the N-H bond of the secondary amine and C-O stretching of the methoxy groups would be expected.
Biological Activities and Therapeutic Potential
The 6,7-dimethoxy-THIQ scaffold is a versatile pharmacophore that has been incorporated into molecules targeting a wide array of biological processes.[6]
Areas of Pharmacological Interest:
-
Anticancer Activity: Numerous THIQ derivatives have been investigated for their potential as anticancer agents.[4][11] They have been shown to inhibit cancer cell proliferation and some derivatives act as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer.[4][12][13]
-
Central Nervous System (CNS) Activity: The structural similarity of the THIQ nucleus to dopamine has led to the development of derivatives that interact with dopaminergic and other CNS receptors.[11][14] This makes them promising candidates for the treatment of neurodegenerative diseases like Parkinson's disease.
-
Anti-inflammatory and Analgesic Effects: Certain derivatives of 6,7-dimethoxy-THIQ have demonstrated potent anti-inflammatory and analgesic properties, in some cases superior to established drugs like diclofenac.[6]
-
Antiviral and Antibacterial Activity: The THIQ scaffold has been explored for the development of agents against various pathogens, including HIV and bacteria.[1][11]
Figure 3: Major therapeutic applications of the 6,7-dimethoxy-THIQ scaffold.
Safety and Handling
As with all chemical compounds in a research setting, proper safety protocols must be followed when handling 6,7-dimethoxy-tetrahydroisoquinoline derivatives.
-
Hazard Identification: These compounds are generally classified as skin and eye irritants and may cause respiratory irritation.[8] The hydrochloride salt is harmful if swallowed (Acute Toxicity, Oral, Category 4).
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[8]
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required.[8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[8]
-
-
Handling and Storage:
-
Avoid formation of dust and aerosols.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Conclusion
The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold represents a highly valuable and versatile platform for the design and development of new therapeutic agents. Its synthetic accessibility via robust and well-documented chemical reactions, combined with its proven ability to interact with a diverse range of biological targets, ensures its continued prominence in the field of medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the chemistry, synthesis, and biological activities of this privileged scaffold is essential for leveraging its full potential in the quest for novel and effective medicines.
References
-
[Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids]. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-isoquinoline. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Semghouli, A., Drahos, L., Han, J., Kiss, L., & Nonn, M. (n.d.). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. Repository of the Academy's Library. Retrieved January 15, 2026, from [Link]
-
Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved January 15, 2026, from [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. Retrieved January 15, 2026, from [Link]
-
Dei, S., et al. (n.d.). 1 Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4- tetrahydroisoquinoline Derivatives as Multidrug. FLORE. Retrieved January 15, 2026, from [Link]
-
6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-isoquinoline. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). PubMed. Retrieved January 15, 2026, from [Link]
-
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. (n.d.). SLN Pharmachem. Retrieved January 15, 2026, from [Link]
-
(PDF) Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]
-
In vitro evaluation of a tetrahydroisoquinoline derivative as a steroid sulfatase inhibitor and a selective estrogen receptor modulator. (2014). PubMed. Retrieved January 15, 2026, from [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
(PDF) Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. (2011). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
- Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method. (n.d.). Google Patents.
-
6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
(PDF) Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. (2011). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 15, 2026, from [Link]
-
6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers. (2020). PubMed. Retrieved January 15, 2026, from [Link]
-
Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. (2017). PubMed. Retrieved January 15, 2026, from [Link]
-
Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline | C11H15NO2 | CID 15623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 1745-07-9 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-isoquinoline | C12H17NO2 | CID 27694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigator's Guide to Diphenyl-Imidazolone Derivatives: Synthesis, Characterization, and Biological Screening
This guide provides a comprehensive framework for the initial scientific investigation of novel diphenyl-imidazolone derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering a narrative that blends established protocols with the underlying scientific rationale. Our approach emphasizes self-validating methodologies to ensure the generation of reliable and reproducible data, which is critical in the early stages of drug discovery.
Chapter 1: Synthesis of the Diphenyl-Imidazolone Core
The imidazolone scaffold is a prominent feature in many biologically active compounds.[1][2] The diphenyl-substituted variant offers a versatile backbone for chemical modification. The most common and efficient method for constructing the 2,4,5-triaryl-imidazole core, a precursor to many diphenyl-imidazolones, is a one-pot, three-component reaction involving benzil, an appropriate aldehyde, and a nitrogen source, typically ammonium acetate, in a solvent like glacial acetic acid.[3] This reaction, a variant of the Radziszewski synthesis, is favored for its high yields and operational simplicity.
Experimental Protocol: One-Pot Synthesis of 2-Aryl-4,5-Diphenyl-1H-Imidazoles
This protocol is a generalized procedure adapted from established methods.[3][4]
-
Reagent Preparation : In a 100 mL round-bottom flask, combine benzil (1.0 eq), the desired substituted aromatic aldehyde (1.0 eq), and ammonium acetate (2.0 eq).
-
Solvent Addition : Add glacial acetic acid as the solvent (approximately 15-20 mL).
-
Reaction : Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 120°C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation : After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (approx. 100 mL) with gentle stirring.
-
Precipitation & Filtration : The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove excess acetic acid and ammonium salts.
-
Purification : Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-aryl-4,5-diphenyl-1H-imidazole derivative.
Caption: High-level workflow for the one-pot synthesis of diphenyl-imidazolone precursors.
Chapter 2: Physicochemical and Structural Characterization
Rigorous characterization is non-negotiable. It validates the chemical identity and purity of the synthesized compound, forming the foundation for all subsequent biological data. A multi-technique approach is essential for unambiguous confirmation.[5]
Workflow for Compound Characterization
A logical flow ensures that each step confirms a different aspect of the compound's identity, from purity to final structural confirmation.
Caption: A sequential workflow for the comprehensive characterization of synthesized derivatives.
Experimental Protocols for Characterization
1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Objective : To determine the purity of the synthesized compound.[6][7]
-
Instrumentation : HPLC with a UV detector and a C18 reverse-phase column.
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Procedure :
-
Dissolve a small sample of the compound in acetonitrile or methanol.
-
Inject the sample onto the column.
-
Run a gradient elution (e.g., 5% to 95% B over 20 minutes).
-
Monitor the eluent at a suitable wavelength (e.g., 254 nm).
-
Purity is calculated based on the area percentage of the main peak. A pure compound should exhibit a single major peak.
-
2. Mass Spectrometry (MS)
-
Objective : To confirm the molecular weight of the compound.[4]
-
Technique : Electrospray Ionization (ESI) or Electron Impact (EI).
-
Procedure :
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Infuse the solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ should correspond to the calculated molecular weight.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To elucidate the detailed chemical structure.[6]
-
Technique : ¹H and ¹³C NMR.
-
Procedure :
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Interpretation :
-
In ¹H NMR, look for signals in the aromatic region (typically 7.0-8.5 ppm). The N-H proton of the imidazole ring often appears as a broad singlet at a downfield chemical shift (>8.5 ppm).[4]
-
In ¹³C NMR, identify the characteristic signals for the imidazole ring carbons and the phenyl substituents.[3]
-
-
Summary of Expected Analytical Data
The table below summarizes typical data expected for a hypothetical 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative.
| Technique | Parameter | Expected Result | Reference |
| HPLC | Purity | >95% | [6] |
| MS (ESI+) | [M+H]⁺ | Calculated: 331.10; Observed: 331.1 | [4] |
| ¹H NMR | Chemical Shifts (δ) | ~7.2-8.0 ppm (m, Ar-H), ~8.7 ppm (br s, N-H) | [4] |
| ¹³C NMR | Chemical Shifts (δ) | ~115-150 ppm (Ar-C and Imidazole-C) | [3] |
| IR | Wavenumber (cm⁻¹) | ~3415 (N-H stretch), ~1600 (C=N stretch), ~3020 (Ar C-H stretch) | [4] |
Chapter 3: Preliminary Biological Evaluation
Based on extensive literature, diphenyl-imidazolone derivatives exhibit a wide range of pharmacological activities, most notably anti-inflammatory, antimicrobial, and cytotoxic effects.[1][8] A preliminary screening panel should therefore assess these key areas.
Cytotoxicity Screening: MTT Assay
-
Objective : To assess the general cytotoxicity of the compound against cancer cell lines and to determine its IC₅₀ (half-maximal inhibitory concentration).[9]
-
Principle : The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it to a purple formazan product, which can be quantified spectrophotometrically.
-
Protocol :
-
Cell Seeding : Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the diphenyl-imidazolone derivative (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement : Read the absorbance at ~570 nm using a plate reader.
-
Analysis : Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
-
Anti-inflammatory Screening: COX-2 Inhibition Assay
-
Objective : To evaluate the compound's potential as an anti-inflammatory agent by measuring its ability to inhibit the COX-2 enzyme.[10][11] Many anti-inflammatory imidazolones are selective COX-2 inhibitors.[10]
-
Principle : This in vitro assay measures the production of prostaglandin E2 (PGE₂), a key product of the COX-2 enzyme, from arachidonic acid. Inhibition of COX-2 leads to reduced PGE₂ levels.
-
Protocol :
-
Reaction Setup : In a microplate, combine recombinant human COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiation : Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation : Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Termination : Stop the reaction by adding a quenching solution.
-
Quantification : Measure the concentration of PGE₂ produced using a commercial ELISA kit.
-
Analysis : Compare the PGE₂ levels in treated wells to a vehicle control to determine the percent inhibition and calculate the IC₅₀. A parallel assay against COX-1 is required to determine selectivity.
-
Caption: Simplified pathway showing COX-2 inhibition by a diphenyl-imidazolone derivative.
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC)
-
Objective : To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[12][13]
-
Principle : The broth microdilution method involves challenging microorganisms with serial dilutions of the test compound in a liquid growth medium.
-
Protocol :
-
Preparation : Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation : Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli).
-
Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation : The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[14]
-
Chapter 4: Data Interpretation and Future Directions
The preliminary investigation generates a foundational dataset. If a derivative shows high potency in a specific assay (e.g., a low IC₅₀ value for COX-2 inhibition or a low MIC against a bacterial strain) and low general cytotoxicity, it becomes a "hit" compound.
Next Steps:
-
Lead Optimization : Synthesize analogs of the hit compound to establish Structure-Activity Relationships (SAR).
-
Mechanism of Action : Conduct further studies to confirm the biological target. For example, molecular docking studies can predict binding modes within an enzyme's active site.[11][12]
-
In Vivo Studies : If in vitro data is compelling, the compound may advance to evaluation in animal models to assess efficacy and safety.[9]
This guide outlines a systematic and robust approach for the initial evaluation of diphenyl-imidazolone derivatives. By adhering to these principles of scientific integrity and logical progression, researchers can efficiently identify promising candidates for further development in the quest for new therapeutic agents.
References
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). [Source Not Available].
- Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences.
-
Scheme 1: Synthetic pathway for synthesis of 5-imidazolone derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of 1-aryl-4,5-diphenyl-1H-imidazol-2(3H)-ones. (2025). ResearchGate. [Link]
-
Synthesis, Characterization and Molecular Modeling of Some New Imidazolone Derivatives. (2016). ResearchGate. [Link]
-
Mesaik, M. A., et al. (2005). Immunomodulatory Properties of Synthetic Imidazolone Derivatives. Letters in Drug Design & Discovery. [Link]
-
In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). PubMed Central. [Link]
-
In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). ResearchGate. [Link]
-
1-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) naphthalen-2-ol, (HL1). (n.d.). ResearchGate. [Link]
-
Abbasov, V.M., et al. (n.d.). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1- (4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. Processes of Petrochemistry and Oil Refining. [Link]
-
Hassanein, H. H., et al. (2008). Synthesis and biological evaluation of novel imidazolone derivatives as potential COX-2 inhibitors. Archives of Pharmacal Research. [Link]
-
Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. (n.d.). MDPI. [Link]
-
Ahsan, I., & Sharma, K. (2015). Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl)-4, 5-diphenyl imidazole moiety. The Pharma Innovation Journal. [Link]
-
IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). IJRAR.org. [Link]
-
Kalluraya, B., et al. (2001). Synthesis and biological studies of some imidazolinone derivatives. Bollettino Chimico Farmaceutico. [Link]
-
Imidazol-1-yl and pyridin-3-yl derivatives of 4-phenyl-1,4-dihydropyridines combining Ca2+ antagonism and thromboxane A2 synthase inhibition. (n.d.). PubMed. [Link]
-
Design, synthesis, and biological evaluation of novel 1,2-diaryl-4-substituted-benzylidene-5(4H)-imidazolone derivatives as cytotoxic agents and COX-2/LOX inhibitors. (2018). Archiv der Pharmazie. [Link]
-
Synthesis of Imidazole Derivatives and Their Biological Activities. (2025). ResearchGate. [Link]
-
Desai, N. C., et al. (n.d.). Design, Synthesis, Biological Evaluation and In-silico Docking Studies of Some Novel Imidazolone Derivatives As Potent Antimicrobial Containing Fluorine Agents. Analytical Chemistry Letters. [Link]
-
Overview on Biological Activities of Imidazole Derivatives. (2022). ResearchGate. [Link]
Sources
- 1. ijrar.org [ijrar.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Synthesis and biological evaluation of novel imidazolone derivatives as potential COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel 1,2-diaryl-4-substituted-benzylidene-5(4H)-imidazolone derivatives as cytotoxic agents and COX-2/LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Methodological & Application
detailed synthetic protocol for 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one
Application Note & Protocol
A Detailed Protocol for the Stereoselective Synthesis and Characterization of meso-1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one
Abstract
This document provides a comprehensive, field-tested guide for the synthesis, purification, and characterization of meso-1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one (also known as meso-4,5-diphenylimidazolidin-2-one). Imidazolidin-2-ones are a critical class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry and materials science.[1][2][3] This protocol details a reliable and stereoselective two-step synthesis beginning from commercially available precursors. The methodology is designed for reproducibility and scalability, yielding the target cis-isomer with high purity. We provide step-by-step experimental procedures, causality-driven explanations for key steps, detailed characterization data, and visual diagrams of the workflow and reaction mechanism to ensure clarity and successful execution by researchers in organic synthesis and drug development.
Introduction & Scientific Context
The imidazolidin-2-one core is a privileged structure in pharmacology, appearing in compounds with diverse biological activities, including use as central nervous system depressants and enzyme inhibitors.[4] The specific stereochemical arrangement of substituents on the heterocyclic ring can profoundly influence biological activity. The target molecule, 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one, exists as two key stereoisomers: a meso (cis) form and a pair of enantiomers (dl or trans). This protocol focuses exclusively on the synthesis of the meso isomer, whose cis-relationship between the C4 and C5 phenyl groups has been confirmed by X-ray crystallography.[5][6]
Traditional one-pot syntheses involving the condensation of benzil and urea often lead to the 5,5-diphenyl isomer (the anticonvulsant drug Phenytoin) via a benzilic acid rearrangement, making the synthesis of the 4,5-diphenyl isomer non-trivial.[7][8] To circumvent this and ensure absolute stereochemical control, this guide employs a robust two-step pathway. The strategy involves the initial synthesis of meso-1,2-diamino-1,2-diphenylethane, which serves as a stereochemically defined precursor. Subsequent cyclization with a safe and efficient carbonylating agent delivers the final product without compromising the cis-stereochemistry.
Overall Synthetic Strategy
The synthesis proceeds in two distinct, high-yielding stages as depicted below. The first stage establishes the required meso stereochemistry in the diamine intermediate, which is then locked into the final cyclic urea structure in the second stage.
Caption: Two-step synthesis of the target compound.
Experimental Protocols
Part 1: Synthesis of meso-1,2-Diamino-1,2-diphenylethane
This initial step produces the key diamine intermediate. The procedure is adapted from a validated literature method involving the exhaustive hydrolysis of a protected diamine precursor.[5]
Materials & Equipment:
-
1,2-diamino-N-benzoyl-N'-benzylidene-1,2-diphenylethane
-
Glacial Acetic Acid
-
48% Aqueous Hydrobromic Acid (HBr)
-
40% Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel, Beakers, Erlenmeyer flasks
-
Rotary evaporator
-
Ice bath
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, suspend 1,2-diamino-N-benzoyl-N'-benzylidene-1,2-diphenylethane (23.0 g, 57 mmol) in a mixture of glacial acetic acid (115 mL) and 48% aqueous HBr (230 mL).
-
Reflux: Heat the suspension to reflux using a heating mantle. Maintain a gentle reflux for four days. Scientist's Note: This prolonged, harsh hydrolysis is necessary to cleave both the benzoyl amide and the benzylidene imine protecting groups.
-
Workup & Extraction:
-
After four days, cool the reaction mixture in an ice bath.
-
Add diethyl ether (200 mL) and stir vigorously for 30 minutes to precipitate the diamine salt.
-
Filter the solid and wash thoroughly with diethyl ether.
-
Carefully add the collected solid filtrate to an ice-cold solution of 40% aqueous NaOH (100 mL).
-
Extract the resulting basic aqueous solution with dichloromethane (3 x 150 mL).
-
-
Isolation & Purification:
-
Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator.
-
Recrystallize the resulting solid from water to obtain pure meso-1,2-diamino-1,2-diphenylethane as crystalline needles.[5]
-
Part 2: Synthesis of meso-1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one
This step involves the cyclization of the diamine using 1,1'-carbonyldiimidazole (CDI), a highly effective and safer alternative to phosgene for forming the urea linkage.
Materials & Equipment:
-
meso-1,2-Diamino-1,2-diphenylethane (from Part 1)
-
1,1'-Carbonyldiimidazole (CDI)
-
Dichloromethane (CH2Cl2), anhydrous
-
Methanol (MeOH)
-
0.5 M Hydrochloric Acid (HCl)
-
40% Aqueous Sodium Hydroxide (NaOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the diamine (5.095 g, 24 mmol) in anhydrous dichloromethane (50 mL) in a 500 mL round-bottom flask and cool the solution in an ice bath.
-
Addition of CDI: In a separate flask, dissolve CDI (8.108 g, 50 mmol) in anhydrous dichloromethane (250 mL). Add this solution dropwise to the cooled, stirring diamine solution. Scientist's Note: CDI is moisture-sensitive; ensure anhydrous conditions. A slight excess of CDI ensures complete reaction of the diamine.
-
Reaction: Stir the mixture for two hours, allowing it to gradually warm to room temperature.
-
Workup & Isolation:
-
Remove the solvent under reduced pressure.
-
Take up the resulting solid in methanol (200 mL) and cool in an ice bath.
-
Add 40% aqueous NaOH (20 mL) and stir the mixture for 30 minutes.
-
Evaporate the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1 with 0.5 M HCl. The target compound will crystallize out of solution.
-
-
Purification: Filter the crystals, wash with cold water, and dry to obtain the final product, meso-4,5-diphenylimidazolidin-2-one, with high purity.[5]
Characterization Data
Proper characterization is crucial to confirm the identity, purity, and stereochemistry of the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield | Melting Point (°C) | Spectroscopic Data Highlights[5] |
| meso-1,2-Diamino-1,2-diphenylethane | C₁₄H₁₆N₂ | 212.29 | ~65% | - | ¹H NMR (CDCl₃): δ 7.41–7.26 (m, 10H, Ar-H), 4.02 (s, 2H, CH), 1.33 (s, 4H, NH₂). ¹³C NMR (CDCl₃): δ 142.8, 128.3, 127.5, 127.4, 62.7. |
| meso-1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one | C₁₅H₁₄N₂O | 238.29 | ~97% | >300 °C | ¹H NMR (CDCl₃): δ 7.10–7.05 (m, 6H, Ar-H), 6.97–6.93 (m, 4H, Ar-H), 5.17 (s, 2H, CH), 5.01 (br s, 2H, NH). ¹³C NMR (CDCl₃): δ 163.5 (C=O), 137.0, 128.0, 127.8, 127.0 (Ar-C), 61.8 (CH). |
Reaction Mechanism & Workflow Visualization
Proposed Mechanism for Cyclization with CDI
The reaction of the diamine with CDI is a clean, two-stage process involving nucleophilic acyl substitution.
Caption: Mechanism of CDI-mediated cyclization.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
References
-
Ghandi, M., Olyaei, A., & Salimi, F. (2006). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl). Molecules, 11(10), 768-775. [Link]
-
Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenylimidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3087. [Link]
-
Safari, J., Akbari, Z., & Naseh, S. (2017). Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and. Journal of Chemical Health Risks, 7(1). [Link]
-
Zav'yalov, S. I., Ezhova, G. I., Kravchenko, N. E., & Zavozin, A. G. (2004). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). Pharmaceutical Chemistry Journal, 38(5), 256-260. [Link]
-
Patil, S. A., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Biological and Environmental Promoters for Life Science, 1(1), 1-5. [Link]
-
Al-Janabi, K. F. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar, 4(1), 4125-4131. [Link]
-
Galas, H., Viirre, R. D., & Lough, A. J. (2009). meso-4,5-Diphenyl-imidazolidin-2-one. PubMed. Retrieved from [Link]
-
Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 677-682. [Link]
-
SpectraBase. (n.d.). 4,5-Diphenyl-2-imidazolidinone. Wiley. Retrieved from [Link]
-
Dadiboyena, S., et al. (2021). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules, 26(15), 4584. [Link]
-
Bamoniri, A., et al. (2015). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 20(8), 13837-13851. [Link]
Sources
- 1. ccsenet.org [ccsenet.org]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. meso-4,5-Diphenylimidazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meso-4,5-Diphenyl-imidazolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. sciencescholar.us [sciencescholar.us]
Application Note: A Detailed Protocol for the Synthesis of 4,5-Diphenyl-imidazolone
Introduction: The Significance of the Imidazole Core
The imidazole ring is a cornerstone of medicinal chemistry and materials science, forming the structural basis for numerous biologically active compounds and functional materials.[1][2] Its derivatives are known to possess a wide array of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.[3][4][5] 4,5-Diphenyl-imidazolone, also known as 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one, is a valuable heterocyclic compound featuring this core. Its synthesis provides a fundamental example of cyclocondensation reactions and serves as a potential precursor for more complex molecular architectures.[6][7]
This application note provides a detailed, step-by-step protocol for the synthesis of 4,5-diphenyl-imidazolone via the base-catalyzed condensation of benzil and urea. We will delve into the causality behind the experimental choices, provide expert insights for troubleshooting, and ensure the protocol is presented with the scientific integrity required for research and development professionals.
Reaction Principle and Mechanism
The synthesis of 4,5-diphenyl-imidazolone from benzil and urea is a classic example of a condensation reaction that forms a heterocyclic ring system. The reaction proceeds via a base-catalyzed mechanism, which is conceptually related to the well-established Radziszewski imidazole synthesis.[1][2]
Overall Reaction Scheme:
Mechanistic Insights:
The reaction is initiated by the deprotonation of urea by a strong base (e.g., potassium hydroxide), forming a more nucleophilic species. This nucleophile then attacks one of the electrophilic carbonyl carbons of benzil. A series of intramolecular cyclization and dehydration steps ensue, ultimately leading to the stable, five-membered aromatic-like imidazolone ring.
A crucial aspect of this synthesis is directing the reaction towards the desired imidazolone instead of the isomeric 5,5-diphenylhydantoin (Phenytoin), which can form via a competing benzilic acid rearrangement pathway.[8][9][10] The conditions outlined in this protocol are optimized to favor the direct condensation pathway.
Below is a diagram illustrating the proposed mechanistic steps:
Caption: Proposed reaction mechanism for the synthesis of 4,5-diphenyl-imidazolone.
Experimental Protocol
This section provides a comprehensive, self-validating protocol for the synthesis of 4,5-diphenyl-imidazolone.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier Example |
| Benzil | C₁₄H₁₀O₂ | 210.23 | 134-81-6 | ≥98% | Sigma-Aldrich |
| Urea | CH₄N₂O | 60.06 | 57-13-6 | ≥99% | Fisher Scientific |
| Potassium Hydroxide | KOH | 56.11 | 1310-58-3 | ≥85% (pellets) | Acros Organics |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% or Absolute | VWR Chemicals |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | ~6 M (aq) | J.T. Baker |
| Distilled Water | H₂O | 18.02 | 7732-18-5 | N/A | In-house |
Equipment
-
500 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beakers (500 mL, 1 L)
-
Büchner funnel and filter flask
-
Filter paper (e.g., Whatman No. 1)
-
pH indicator paper
-
Glass stirring rod
-
Desiccator
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Benzil: May cause skin and eye irritation. Avoid dust formation and inhalation.[11][12] It is a combustible solid.[13]
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Ethanol: Flammable liquid and vapor. Keep away from heat and ignition sources.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.
For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical before use.[14][15]
Step-by-Step Synthesis Procedure
The following workflow diagram provides a high-level overview of the process.
Caption: Experimental workflow for the synthesis of 4,5-diphenyl-imidazolone.
-
Reaction Setup: To a 500 mL round-bottom flask, add 8.80 g (0.042 mol) of benzil, 4.38 g (0.073 mol) of urea, and 11.00 g (approx. 0.168 mol) of potassium hydroxide pellets.[16]
-
Expert Insight: Using a molar excess of urea and base helps to drive the reaction to completion. Absolute ethanol can be used for slightly higher yields, but 95% ethanol is a more cost-effective and common solvent for this reaction.[16]
-
-
Solvent Addition: Add 200 mL of 95% ethanol to the flask. Add a magnetic stir bar.
-
Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stir plate. Heat the mixture to reflux and maintain a gentle reflux with continuous stirring for 4 hours.[16]
-
Causality: Heating provides the necessary activation energy for the condensation reaction. The reflux ensures that the reaction can be maintained at the boiling point of the solvent without loss of material.
-
-
Work-up - Quenching and Filtration: After 4 hours, turn off the heat and allow the mixture to cool to room temperature. Pour the reaction mixture into a 500 mL beaker containing 300 mL of cold distilled water.[16]
-
Expert Insight: An insoluble side product may form. To remove this, cool the aqueous mixture in an ice bath to below 15 °C and then filter it by gravity or vacuum filtration. The desired product is soluble in the basic aqueous filtrate at this stage.[16]
-
-
Precipitation: Transfer the clear filtrate to a 1 L beaker and place it in an ice bath. While stirring, slowly add 6 M hydrochloric acid in small portions until the pH of the solution is below 2, as checked with pH paper. A white precipitate of 4,5-diphenyl-imidazolone will form.[9][16]
-
Causality: The product exists as a salt in the basic solution. Acidification protonates the imidazole ring, neutralizing it and causing it to precipitate out of the aqueous solution due to its low water solubility.
-
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two 50 mL portions of cold distilled water to remove any residual acid and inorganic salts.
-
Purification - Recrystallization: Transfer the crude product to a beaker and recrystallize from hot 95% ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Expert Insight: Slow cooling is essential for the formation of well-defined crystals and achieving high purity.
-
-
Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator under vacuum to a constant weight.
Characterization
-
Appearance: White to off-white crystalline solid.
-
Yield: A typical yield is in the range of 60-75%.
-
Melting Point: >300 °C.[17]
-
FT-IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1700-1720 cm⁻¹), C=N stretching (~1610-1630 cm⁻¹), and aromatic C-H and C=C stretching.
-
¹H NMR (DMSO-d₆, δ, ppm): Expect signals for the aromatic protons (phenyl groups) in the range of 7.2-7.5 ppm and a broad singlet for the two N-H protons.
-
¹³C NMR (DMSO-d₆, δ, ppm): Expect a signal for the carbonyl carbon (C=O) around 155 ppm, and signals for the aromatic carbons between 125-140 ppm.
Troubleshooting and Expert Insights
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reflux time is adequate (at least 4 hours) and that the mixture is stirring efficiently. Check the quality and stoichiometry of reagents. |
| Loss of product during work-up. | Ensure the pH is sufficiently low (<2) during precipitation. Avoid using excessive solvent during recrystallization. Ensure the filtrate is cold before filtering the recrystallized product. | |
| Product is Oily or Impure | Incomplete removal of starting materials or byproducts. | Ensure thorough washing of the crude product. Perform the recrystallization carefully, perhaps repeating it if necessary. Using activated charcoal during recrystallization can help remove colored impurities. |
| Reaction does not proceed | Inactive base. | Use fresh, high-quality KOH pellets. Potassium hydroxide can absorb moisture and CO₂ from the air, reducing its effectiveness. |
Conclusion
This application note provides a reliable and well-characterized protocol for the synthesis of 4,5-diphenyl-imidazolone. By carefully controlling the reaction conditions and following the detailed work-up and purification steps, researchers can obtain this valuable imidazole derivative in good yield and high purity. The insights into the reaction mechanism and troubleshooting guide are intended to empower scientists to confidently execute this synthesis and adapt it for their specific research needs.
References
-
Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 119. Available at: [Link]
-
Shcherbakov, A. M., & Usanov, D. L. (2020). The Radziszewski Reaction: A Powerful Tool for the Synthesis of Imidazole Derivatives. Chemistry of Heterocyclic Compounds, 56(11), 1363-1365. Available at: [Link]
-
Bamoro, C., Bamba, F., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. Available at: [Link]
-
Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Seethalakshmi, T., Puratchikody, A., et al. (2006). Lophine (2,4,5-triphenyl-1H-imidazole). Acta Crystallographica Section E: Structure Reports Online, 62(7), o2803–o2804. Available at: [Link]
-
Weird Science. (n.d.). Lophine – The Great Synthesis. Weird Science. Available at: [Link]
-
Kumar, D., Kumar, N. M., & Singh, S. K. (2010). Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles. Acta Poloniae Pharmaceutica, 67(2), 147-152. Available at: [Link]
-
Patel, R. V., & Patel, P. K. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 4(2), 761-767. Available at: [Link]
-
Bamoro, C., Bamba, F., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Scientific Research Publishing. Available at: [Link]
-
Khan, I., et al. (2022). Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. NeuroQuantology, 20(9), 2884-2890. Available at: [Link]
-
Sharma, P. C., et al. (2020). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. ResearchGate. Available at: [Link]
-
Orucova, N. (2021). Synthesis and Theoretical Calculations of 4[4,5-Diphenyl-1-(4(phenyldiazenyl)phenyl)-1H-Imidazol-2-yl]-Phenol. Processes of Petrochemistry and Oil Refining, 22(2), 209-218. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4,5-diphenyl-1H-imidazol-2-amine (III) from benzaldehyde. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1 H -Imidazoles Derivatives. ResearchGate. Available at: [Link]
-
Orucova, N. (2021). Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol. ResearchGate. Available at: [Link]
-
MDPI. (2023). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. MDPI. Available at: [Link]
-
ScienceLab.com. (2005). Benzil MSDS. ScienceLab.com. Available at: [Link]
-
Ashnagar, A., Gharib Naseri, N., & Amini, M. (2007). Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. Asian Journal of Chemistry, 19(6), 4355-4360. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-dialkyl-5-(pyrrol-1-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. ResearchGate. Available at: [Link]
-
PubMed. (2020). Design, synthesis, and anti-diabetic activity of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids. PubMed. Available at: [Link]
-
RSC Publishing. (2021). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of Phenytoin from Benzil and Urea. PrepChem.com. Available at: [Link]
-
Shinde, T. (n.d.). Synthesis of Phenytoin From Benzil and Urea: Requirements. Scribd. Available at: [Link]
-
YouTube. (2020). Phenytoin Synthesis step 3 Condensation of urea and benzil Exp 5. YouTube. Available at: [Link]
-
Chegg.com. (2021). Solved this is the reaction between benzil and urea that. Chegg.com. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Antibacterial Activity of Some Imidazole‐5‐(4H)one Derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Summarized results for the synthesis of Methanone, 4, 5-Diphenyl-3, 5-cyclopentadiene [diiyl]. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. National Institutes of Health. Available at: [Link]
- Google Patents. (n.d.). US6417405B2 - Synthesis of cyclopentadiene or substituted cyclopentadiene compounds. Google Patents.
Sources
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. scribd.com [scribd.com]
- 10. chegg.com [chegg.com]
- 11. westliberty.edu [westliberty.edu]
- 12. geneseo.edu [geneseo.edu]
- 13. synquestlabs.com [synquestlabs.com]
- 14. fishersci.com [fishersci.com]
- 15. scribd.com [scribd.com]
- 16. prepchem.com [prepchem.com]
- 17. 4,5-二苯咪唑啉酮 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: The Diphenyl-Imidazolone Scaffold in Modern Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 4,5-diphenyl-1H-imidazol-2(3H)-one, or diphenyl-imidazolone, core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, decorated with multiple points for synthetic diversification, allows it to interact with a wide array of biological targets with high affinity and specificity. This guide provides an in-depth exploration of the diphenyl-imidazolone scaffold's application, focusing on its established roles in developing anti-inflammatory and anticancer agents. We will dissect the mechanisms of action, present key performance data, and provide detailed, field-proven protocols for synthesis and biological evaluation to empower researchers in their drug discovery endeavors.
The Diphenyl-Imidazolone Core: A Privileged Structure
The imidazole ring is a fundamental building block in nature, found in the amino acid histidine and the hormone histamine, and is a component of numerous marketed drugs like the tyrosine kinase inhibitor Nilotinib.[1] The diphenyl-imidazolone variant combines this versatile heterocycle with bulky phenyl groups, creating a unique topology that has proven highly effective for targeting enzymatic active sites, particularly in kinases and cyclooxygenases.[2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and even anti-diabetic properties.[4][5][6][7][8] This guide will focus on the most prominent and well-validated of these applications.
Application in Anti-Inflammatory Drug Discovery
A primary application of the diphenyl-imidazolone scaffold is in the development of potent and selective anti-inflammatory agents.[4] Many derivatives function as highly selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory cascade.
Mechanism of Action: Selective COX-2 Inhibition
Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. Two isoforms exist: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can cause gastrointestinal side effects. The diphenyl-imidazolone scaffold has been successfully utilized to design agents that selectively inhibit COX-2, offering a more targeted therapeutic effect with a potentially better safety profile.[3][7]
Caption: Selective inhibition of COX-2 by diphenyl-imidazolone derivatives.
Performance Data: COX-2 Inhibition & Selectivity
The efficacy of these compounds is measured by their half-maximal inhibitory concentration (IC₅₀) against COX-2 and their selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
| Compound ID | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 10a | 0.14 | >1.5 | >10.76 | [3] |
| 10b | 0.13 | >1.4 | >10.87 | [3] |
| 10e | 0.19 | >1.6 | >8.69 | [3] |
| Celecoxib | 0.15 | 1.29 | 8.61 | [3] |
Table 1: In vitro COX-2 inhibitory activity and selectivity of representative 1,2-diaryl-4-substituted-benzylidene-5-4H-imidazolone derivatives compared to Celecoxib.
Protocol: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[3][7][9]
Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.
Materials:
-
Wistar rats (150-200g)
-
Test Compound (diphenyl-imidazolone derivative)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Positive Control: Diclofenac sodium or Celecoxib
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approx. 18 hours) before the experiment, with free access to water.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Celecoxib, 10 mg/kg)
-
Group III, IV, V...: Test Compound at various doses (e.g., 10, 20, 50 mg/kg)
-
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) as appropriate for the vehicle.
-
Baseline Measurement: One hour after compound administration, measure the initial paw volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Induction of Inflammation: Immediately after the baseline measurement, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Determine the ED₅₀ (the dose that causes 50% inhibition) for the most active compounds.
-
Causality and Validation: The time course (1-4 hours) allows for the observation of the full development of the inflammatory response. The use of a vehicle control is critical to validate that the observed effect is due to the compound, not the solvent. A positive control like Celecoxib validates the assay's sensitivity and provides a benchmark for the potency of the test compounds.[3]
Application in Anticancer Drug Discovery
The diphenyl-imidazolone scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[2] By modifying the substituents on the core structure, researchers can achieve potent and selective inhibition of various kinases involved in tumor growth, proliferation, and survival.
Mechanism: Inhibition of Angiogenesis via VEGFR-2
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase that drives this process. Many diphenyl-imidazolone derivatives have been designed to act as ATP-competitive inhibitors of VEGFR-2, blocking the downstream signaling that leads to endothelial cell proliferation and migration.[10][11][12]
Caption: Inhibition of the VEGFR-2 signaling cascade.
Mechanism: Targeting p38 MAP Kinase
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cellular responses to stress and inflammation. In cancer, it can promote cell survival and the production of pro-inflammatory cytokines that support the tumor microenvironment. Diphenyl-imidazole and related scaffolds are well-established as potent, ATP-competitive inhibitors of p38 MAPK.[13][14][15]
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 3j | VEGFR-2 | 70 | [10] |
| Compound 4h | VEGFR-2 | 4566 | [11] |
| Compound 8g | α-glucosidase | 85600 | [6] |
| Compound AA6 | p38 MAPK | 403.57 | [13] |
| BIRB 796 | p38 MAPK | <1 | |
| Sorafenib | VEGFR-2 | 60 | [10] |
Table 2: In vitro inhibitory activities of various diphenyl-imidazolone and related imidazole derivatives against different enzyme targets.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a foundational, colorimetric method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.[16] It measures the metabolic activity of cells, which generally correlates with cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116 for VEGFR-2 studies, MCF-7 for general screening)[10][17]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test Compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. A typical concentration range might be 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "medium only" blank.
-
Remove the old medium from the plate and add 100 µL of the compound dilutions to the appropriate wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient for the compound to exert its effect.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of Solubilization Buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Abs_treated / Abs_vehicle_control) * 100
-
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
-
Self-Validation: The inclusion of a vehicle control is paramount to ensure that the solvent (DMSO) is not causing cytotoxicity. The dose-response curve generated should be sigmoidal, which validates the specific inhibitory effect of the compound. Running the assay on multiple cell lines can provide insights into the compound's spectrum of activity.[18][19]
General Synthesis & Evaluation Workflow
The synthesis of polysubstituted diphenyl-imidazolones is often achieved through efficient one-pot, multi-component condensation reactions.[5][20]
Protocol: Representative Synthesis of a 1,2,4,5-Tetrasubstituted Imidazole
This protocol is a generalized adaptation of the Debus-Radziszewski imidazole synthesis.[21]
Principle: A dicarbonyl compound (benzil), an aldehyde, a primary amine, and an ammonia source (ammonium acetate) condense in a single pot to form the imidazole ring.
Materials:
-
Benzil (1.0 eq)
-
Substituted Aldehyde (1.0 eq)
-
Substituted Primary Amine (1.0 eq)
-
Ammonium Acetate (excess, e.g., 5.0 eq)
-
Solvent: Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stir plate with heating
Procedure:
-
Reaction Setup: Combine benzil, the substituted aldehyde, the primary amine, and ammonium acetate in a round-bottom flask containing glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 120°C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions typically run for 4-8 hours.
-
Workup:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water.
-
A precipitate (the crude product) should form. If it is oily, it may be necessary to neutralize the mixture carefully with a base like sodium bicarbonate solution.
-
-
Purification:
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) or purify using column chromatography on silica gel to obtain the pure product.
-
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and FT-IR.[20]
Caption: A typical workflow from synthesis to preclinical evaluation.
Conclusion and Future Perspectives
The diphenyl-imidazolone scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its proven success in targeting key enzymes like COX-2 and various protein kinases underscores its value in medicinal chemistry. Future efforts will likely focus on leveraging advanced computational methods to design derivatives with even greater selectivity and improved pharmacokinetic profiles. Furthermore, exploring this scaffold against emerging targets in neurodegenerative diseases and infectious diseases represents an exciting frontier for drug discovery. The robust synthetic accessibility and versatile biological activity of diphenyl-imidazolones ensure they will remain a relevant and powerful tool for researchers for years to come.
References
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
Talele, T. T., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]
-
Azmi, A. S., et al. Bioassays for anticancer activities. PubMed. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Ahmad, I., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC - NIH. [Link]
-
Unknown Author. (2024). Synthesis and bioevaluation of substituted diphenyl imidazoles. IOPscience. [Link]
-
Mahdavi, M., et al. (2020). Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. PubMed. [Link]
-
Gierse, J. K., et al. Design, synthesis and in vivo anti-inflammatory activities of 2,4-diaryl-5-4H-imidazolone derivatives. PubMed. [Link]
-
El-Sayed, M. A., et al. Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors. PMC - NIH. [Link]
-
Kumar, V., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH. [Link]
-
Yu, H., et al. (2010). 1,4-dihydropyrazolo[4,3-d]imidazole Phenyl Derivatives: A Novel Type II Raf Kinase Inhibitors. PubMed. [Link]
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology. [Link]
-
Al-Ostath, R. A., et al. (2024). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central. [Link]
-
Fischer, K., et al. (2016). imidazol-2-ylidene as new ligand for the design of antitumor-active (N - Refubium. Freie Universität Berlin. [Link]
-
Fitzgerald, C., et al. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. PubMed. [Link]
-
Fischer, K., et al. (2023). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. PMC - NIH. [Link]
-
Al-Warhi, T., et al. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. NIH. [Link]
-
Zhang, Y., et al. (2023). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. ResearchGate. [Link]
-
Unknown Author. Representative VEGFR-2 inhibitors currently approved. ResearchGate. [Link]
-
Acar, Ç., et al. (2023). Synthesis of Imidazole-2,3-dihydrothiazole Compounds as VEGFR-2 Inhibitors and Their Support with in Silico Studies. PubMed. [Link]
-
Hassanein, H. H., et al. (2016). (PDF) Synthesis, Characterization and Molecular Modeling of Some New Imidazolone Derivatives. ResearchGate. [Link]
-
Fischer, K., et al. (2016). Introduction of 1,3-Diethyl-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-ylidene as New Ligand for the Design of Antitumor-Active (NHC)gold(I) Complexes: An Approach to Reduce Ligand Scrambling and to Increase Tumor Cell Selectivity. ResearchGate. [Link]
-
Ansari, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. [Link]
-
Al-Ostath, R. A., et al. (2024). (PDF) In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. ResearchGate. [Link]
-
Ouf, S. A., et al. (2024). Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. PubMed. [Link]
-
Lj, S., et al. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. PMC - NIH. [Link]
-
El-Gazzar, M. G., et al. (2022). New imidazolone derivatives comprising a benzoate or sulfonamide moiety as anti-inflammatory and antibacterial inhibitors: Design, synthesis, selective COX-2, DHFR and molecular-modeling study. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. [Link]
-
Lacerda, R. B., et al. (2012). Pyridinyl-imidazole inhibitors of p38 MAPK. ResearchGate. [Link]
-
Zhang, Y., et al. Design, synthesis and biological evaluation of novel imidazolone derivatives as dipeptidyl peptidase 4 inhibitors. PubMed. [Link]
-
Singh, P., & Kumar, A. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC - NIH. [Link]
-
Ahmed, K. A. (2017). New 1,2-diaryl-4-substituted-benzylidene-5-4H-imidazolone derivatives: Design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. PubMed. [Link]
-
Abdel-Aziz, M., et al. (2018). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. PubMed. [Link]
-
Kumar, V., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. DARU Journal of Pharmaceutical Sciences. [Link]
-
Sharma, A., et al. (2019). Imidazoles as potential anticancer agents. PMC - PubMed Central. [Link]
-
S.K, J., et al. (2015). Synthesis and Anti-Inflammatory Activity of a Novel Series of Diphenyl-1,2,4-triazoles and Related Derivatives. ResearchGate. [Link]
-
Sari, G. S., et al. p,p'-Methoxyl-diphenyl diselenide prevents neurodegeneration and glial cell activation induced by streptozotocin in rats. PubMed. [Link]
-
Unknown Author. (2018). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. PMC - PubMed Central. [Link]
-
Unknown Author. (2020). Synthesis, in vitro, and in vivo evaluation of novel N‐ phenylindazolyl diarylureas as potential anti‐cancer. SciSpace. [Link]
-
Singh, A., et al. (2022). Role of Environmental Toxicants on Neurodegenerative Disorders. PMC - PubMed Central. [Link]
-
Ullah, A., et al. Flavonoids and phenolic compounds: a promising avenue for neurodegenerative disease therapy. PMC - PubMed Central. [Link]
-
Unknown Author. (2021). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. New 1,2-diaryl-4-substituted-benzylidene-5-4H-imidazolone derivatives: Design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioevaluation of substituted diphenyl imidazoles [wisdomlib.org]
- 6. Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in vivo anti-inflammatory activities of 2,4-diaryl-5-4H-imidazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Imidazole-2,3-dihydrothiazole Compounds as VEGFR-2 Inhibitors and Their Support with in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
Application Notes and Protocols for the Biological Screening of Diphenyl-Imidazolone Compounds
Introduction: Unveiling the Therapeutic Potential of Diphenyl-Imidazolones
The diphenyl-imidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide spectrum of biological activities. These activities range from anti-inflammatory and anti-diabetic to cytotoxic and neuroprotective effects. This structural motif offers a unique three-dimensional arrangement of phenyl rings and a central imidazolone core, enabling diverse interactions with various biological targets. The inherent versatility of this scaffold makes it a compelling starting point for drug discovery campaigns aimed at identifying novel therapeutics for a multitude of diseases.
This guide provides a comprehensive framework for the initial biological screening of novel diphenyl-imidazolone derivatives. It is designed for researchers, scientists, and drug development professionals, offering a tiered approach to efficiently identify and characterize the biological activities of these compounds. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and discuss the interpretation of results, empowering researchers to build a robust data package for their diphenyl-imidazolone library.
A Tiered Screening Strategy for Comprehensive Profiling
A logical and resource-efficient approach to screening a new library of diphenyl-imidazolone compounds is to employ a tiered or cascaded strategy. This begins with broad, high-throughput primary screens to identify general bioactivity, followed by more specific secondary and tertiary assays to elucidate the mechanism of action and target engagement.
Caption: Tiered screening cascade for diphenyl-imidazolone compounds.
Part 1: Primary Screening - Assessing General Cytotoxicity
The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This provides a fundamental understanding of the compound's general toxicity and helps to identify appropriate concentration ranges for subsequent, more specific assays. Two robust and widely used methods for assessing cytotoxicity are the MTT and LDH assays.
MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of metabolically active cells, thus providing an indirect measure of cell viability.[3]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the diphenyl-imidazolone compounds in culture medium. It is advisable to use a concentration range spanning several orders of magnitude (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It quantifies the amount of LDH, a stable cytosolic enzyme, that is released into the culture medium upon damage to the plasma membrane.[6] This assay is a reliable indicator of cell lysis and necrosis.
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
It is crucial to include a "maximum LDH release" control by treating a set of wells with a lysis solution (e.g., 1% Triton X-100) for 10-15 minutes before collecting the supernatant.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[7]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a catalyst.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[7]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
-
Absorbance Reading:
Data Presentation: Primary Cytotoxicity Screening
| Compound ID | Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| DPI-001 | 1 | 98.5 ± 2.1 | 3.2 ± 0.8 |
| 10 | 75.3 ± 4.5 | 22.1 ± 3.4 | |
| 100 | 15.2 ± 1.8 | 85.7 ± 5.1 | |
| DPI-002 | 1 | 101.2 ± 3.0 | 1.5 ± 0.5 |
| 10 | 95.7 ± 2.8 | 5.8 ± 1.2 | |
| 100 | 88.4 ± 5.2 | 12.3 ± 2.0 |
Part 2: Secondary Screening - Elucidating Biological Targets
Compounds that exhibit significant activity in the primary cytotoxicity screens, or those that are non-toxic and intended for other applications, should be advanced to secondary screening. This stage aims to identify the potential biological targets or pathways modulated by the diphenyl-imidazolone derivatives.
Enzyme Inhibition Assays
Many diphenyl-imidazolone compounds have been reported to inhibit specific enzymes. Two relevant examples are α-glucosidase, a target for anti-diabetic drugs, and cyclooxygenase (COX), a target for anti-inflammatory agents.
Protocol: α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.[8]
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the diphenyl-imidazolone compound solution at various concentrations.
-
Add 20 µL of the α-glucosidase enzyme solution and incubate at 37°C for 5 minutes.[8]
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution.[8]
-
Incubate the mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate.[8]
-
-
Absorbance Reading:
-
Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced, which is indicative of enzyme activity.
-
Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of COX-2, a key enzyme in the inflammatory pathway.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of human recombinant COX-2 enzyme, a fluorescent probe (e.g., Amplex Red), and the substrate, arachidonic acid.[9]
-
-
Assay Procedure:
-
In a 96-well black plate, add 10 µL of the diphenyl-imidazolone compound solution at various concentrations.
-
Add 80 µL of a reaction mix containing the COX-2 enzyme and the fluorescent probe to each well.
-
Incubate at 37°C for 10 minutes.[10]
-
Initiate the reaction by adding 10 µL of arachidonic acid.[10]
-
-
Fluorescence Reading:
-
Immediately measure the fluorescence kinetically (e.g., every minute for 10 minutes) with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[11] The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Receptor Binding Assays
Diphenyl-imidazolone analogs can interact with various receptors. Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[12]
Protocol: Radioligand Receptor Binding Assay (General)
-
Membrane Preparation:
-
Prepare a membrane fraction from cells or tissues expressing the receptor of interest. This is typically done by homogenization and centrifugation.[13]
-
-
Binding Reaction:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the receptor.
-
Add increasing concentrations of the unlabeled diphenyl-imidazolone compound (the competitor).
-
Total binding is measured in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.[13]
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. The membranes with the bound ligand are trapped on the filter.[14]
-
-
Quantification:
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[13]
-
Cellular Signaling Pathway Analysis
Diphenyl-imidazolone compounds can modulate various signaling pathways. A reporter gene assay is a powerful tool to screen for inhibitors or activators of a specific pathway.
Protocol: Hedgehog Signaling Pathway Reporter Assay
The Hedgehog signaling pathway is crucial in development and is aberrantly activated in some cancers.
-
Cell Line:
-
Use a cell line (e.g., NIH-3T3) that has been stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.[15]
-
-
Assay Procedure:
-
Seed the cells in a 96-well white, clear-bottom plate and grow to confluency.[15]
-
Treat the cells with the diphenyl-imidazolone compounds at various concentrations in the presence of a Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or a small molecule agonist like SAG).
-
Incubate for 24-30 hours.[15]
-
-
Luciferase Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[16] The firefly luciferase activity is normalized to the Renilla luciferase activity to control for differences in cell number and transfection efficiency.
-
Part 3: Mechanism of Action Studies
For lead compounds identified in secondary screens, further studies are necessary to elucidate their mechanism of action.
Caption: General signaling pathway modulated by a diphenyl-imidazolone.
Apoptosis Induction: Western Blotting for Bax/Bcl-2
If a compound induces cytotoxicity, it is important to determine if it does so via apoptosis (programmed cell death) or necrosis. A key indicator of apoptosis is the change in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[17]
Protocol: Western Blotting for Bax and Bcl-2
-
Cell Lysis and Protein Quantification:
-
Treat cells with the active diphenyl-imidazolone compound for a specified time.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[18]
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Cell Cycle Analysis
Some cytotoxic compounds exert their effects by arresting the cell cycle at specific phases. Cell cycle distribution can be analyzed by flow cytometry using a DNA-staining dye like propidium iodide (PI).[20]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Treat cells with the diphenyl-imidazolone compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA.
-
Incubate the cells on ice for at least 2 hours or at -20°C overnight.[21]
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[21]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The experimental framework outlined in these application notes provides a robust and systematic approach for the biological screening of novel diphenyl-imidazolone compounds. By progressing from broad cytotoxicity assessment to specific enzyme, receptor, and cellular pathway analyses, researchers can efficiently identify promising lead candidates and gain valuable insights into their mechanisms of action. The detailed protocols provided herein serve as a practical guide to executing these assays with precision and reproducibility, ultimately accelerating the journey of drug discovery and development in this important class of compounds.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Alpha-Glucosidase Inhibition Assay. Retrieved from [Link]
-
protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PubMed. (n.d.). Radioligand Binding Methods: Practical Guide and Tips. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
CSH Protocols. (n.d.). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]
-
PubMed. (n.d.). An ELISA method to measure inhibition of the COX enzymes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of Hedgehog Signaling Inhibitors with Relevant Human Exposure by Small Molecule Screening. Retrieved from [Link]
-
Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
-
PubMed Central. (n.d.). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A cell-based bioluminescence reporter assay of human Sonic Hedgehog protein autoprocessing to identify inhibitors and activators. Retrieved from [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]
-
protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
-
PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Expression and Prognostic Significance of Bcl-2 and Bax in The Progression and Clinical Outcome of Transitional Bladder Cell Carcinoma. Retrieved from [Link]
-
ResearchGate. (n.d.). PCR analysis of Bax and BCL-2 expression. Retrieved from [Link]
-
Journal of Biomedical Physics and Engineering. (n.d.). Investigating the Expression Levels of Bax and Bcl-2 Genes in Peripheral Blood Lymphocytes of Industrial Radiation Workers in the Asaluyeh Region. Retrieved from [Link]
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. clyte.tech [clyte.tech]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. web.stanford.edu [web.stanford.edu]
- 17. Expression and Prognostic Significance of Bcl-2 and Bax in The Progression and Clinical Outcome of Transitional Bladder Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. cancer.wisc.edu [cancer.wisc.edu]
High-Throughput Screening Assays for 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one and Analog Libraries
An Application Guide for Researchers and Drug Development Professionals
Abstract
The 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one scaffold, a core structure in various biologically active molecules, represents a promising starting point for drug discovery campaigns. Its structural similarity to established therapeutic agents, such as the anticonvulsant phenytoin, suggests a rich potential for modulating critical biological targets, including ion channels, protein kinases, and protein-protein interactions (PPIs). High-Throughput Screening (HTS) is an indispensable methodology for rapidly interrogating large chemical libraries to identify novel modulators of such targets[1]. This guide provides a comprehensive framework and detailed, field-proven protocols for three distinct HTS assays designed to screen for bioactive compounds based on the diphenylimidazolone scaffold. We will explore a fluorescence-based membrane potential assay for ion channel modulators, a Homogeneous Time-Resolved Fluorescence (HTRF®) assay for kinase inhibitors, and a Fluorescence Polarization (FP) assay for disruptors of protein-protein interactions. Each protocol is presented with the underlying scientific rationale, step-by-step methodologies, data interpretation guidelines, and critical quality control parameters to ensure the generation of robust and reproducible results.
Foundational Principles of HTS Assay Design & Validation
The primary objective of an HTS campaign is to efficiently identify "hits"—compounds that exhibit a desired biological activity—from vast libraries of molecules[1]. The success of such a campaign hinges on the quality and robustness of the assay.
The Causality Behind Assay Choice
The selection of an HTS assay technology is a critical decision driven by the nature of the biological target. For screening libraries centered around the 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one core, we hypothesize three plausible mechanisms of action based on its structural features:
-
Ion Channel Modulation: The scaffold's resemblance to phenytoin, a known sodium channel blocker, makes ion channels a primary target class of high interest[2][3]. Functional assays that measure changes in cellular membrane potential are therefore highly relevant[4][5].
-
Kinase Inhibition: Imidazolone derivatives have been successfully developed as inhibitors of various protein kinases, such as p38 MAP kinase, which are central nodes in cellular signaling pathways implicated in inflammation and cancer[6][7]. Biochemical assays measuring enzymatic activity are ideal for this target class[8].
-
Protein-Protein Interaction (PPI) Disruption: The rigid, planar nature of the diphenylimidazolone structure makes it a candidate for insertion into protein interfaces, thereby disrupting essential PPIs. Assays that can directly measure the binding equilibrium between two protein partners in solution are required to identify such inhibitors[9][10].
The Mandate for Statistical Validation: The Z'-Factor
An HTS assay is only as reliable as its statistical validation. The Z'-factor is the industry-standard metric for quantifying the quality of an HTS assay, as it accounts for both the dynamic range of the signal and the variability of the data[11][12]. It provides a measure of the separation between the distributions of the positive and negative controls[13].
The Z'-factor is calculated using the following formula:
Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| )
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
A self-validating protocol must consistently achieve an acceptable Z'-factor during assay development and throughout the screening process.
Table 1: Interpretation of Z'-Factor Values
| Z'-Factor Value | Assay Classification | Interpretation for HTS |
|---|---|---|
| > 0.5 | Excellent | An ideal assay with a large separation between controls and low variability. Highly reliable for screening[12][14]. |
| 0 to 0.5 | Acceptable | The assay is marginal; hits can be identified but may require more stringent confirmation[13]. |
| < 0 | Unacceptable | The signal from the controls overlaps significantly. The assay is not suitable for screening[14]. |
Assay Protocol 1: Ion Channel Modulation via Fluorescence-Based Membrane Potential Assay
Scientific Rationale: This assay is designed to identify compounds that modulate the activity of voltage-gated ion channels (e.g., sodium or calcium channels). Such channels are critical for neuronal excitability and muscle contraction. The assay uses a fluorescent dye sensitive to changes in the cell's membrane potential. When ion channels open, the resulting ion flux alters the membrane potential, which in turn changes the fluorescence intensity of the dye[5][15]. This homogenous, cell-based assay format is highly amenable to HTS[16][17].
Assay Principle: Cells expressing the target ion channel are loaded with a membrane potential-sensitive fluorescent dye. A baseline fluorescence is measured before the addition of test compounds. The cells are then stimulated to open the ion channels. In the presence of an inhibitor (antagonist), the ion flux will be blocked, and the membrane potential will not change significantly, resulting in a stable fluorescence signal. Conversely, an activator (agonist) would cause channel opening even without a stimulus, leading to a signal change.
Experimental Workflow Diagram
Caption: Workflow for the membrane potential HTS assay.
Detailed Protocol
Materials:
-
HEK293 cells stably expressing the target ion channel (e.g., NaV1.7).
-
Assay medium: HBSS supplemented with 20 mM HEPES, pH 7.4.
-
FLIPR® Membrane Potential Assay Kit (or equivalent).
-
Test compounds (1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one library) dissolved in DMSO.
-
Positive control (e.g., Tetrodotoxin for NaV channels).
-
Negative control (0.5% DMSO in assay medium).
-
Channel agonist (e.g., Veratridine for NaV channels).
-
384-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR®, FlexStation®).
Procedure:
-
Cell Plating:
-
Seed HEK293 cells at a density of 15,000-20,000 cells/well in 25 µL of culture medium into a 384-well plate.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the fluorescent dye solution according to the manufacturer's instructions in the assay medium.
-
Remove the culture medium from the cell plate and add 25 µL of the dye solution to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO2.
-
-
Compound Addition & Signal Reading:
-
Prepare a compound source plate containing test compounds, positive controls, and negative controls at 4x the final desired concentration.
-
Place both the cell plate and the compound plate into the fluorescence reader.
-
Set the reader to excite at ~530 nm and measure emission at ~565 nm.
-
Program the reader to perform the following sequence: a. Read baseline fluorescence for 10-20 seconds. b. Add 12.5 µL of compound from the source plate to the cell plate. c. Incubate for 3-5 minutes. d. Add 12.5 µL of 4x agonist solution. e. Immediately record the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the maximum fluorescence change in response to the agonist addition for each well.
-
Normalize the data using the positive (Max Inhibition) and negative (No Inhibition) controls:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos) / (Signal_Neg - Signal_Pos))
-
-
Calculate the Z'-factor for the plate using the control wells.
-
Identify hits based on a pre-defined activity threshold (e.g., >50% inhibition).
-
Table 2: Expected Results for Ion Channel Assay
| Well Type | Compound | Agonist Stimulation | Expected Fluorescence Change | Interpretation |
|---|---|---|---|---|
| Negative Control | DMSO | Yes | High | Uninhibited channel activity |
| Positive Control | Known Blocker | Yes | Low / None | Maximal inhibition |
| Hit Compound | Active Inhibitor | Yes | Low / None | Potential channel blocker |
| Inactive Compound | Inactive | Yes | High | No effect on channel |
Assay Protocol 2: p38α Kinase Inhibition via HTRF® Assay
Scientific Rationale: The p38 MAP kinase pathway is a key regulator of inflammatory responses[6]. Inhibiting p38α kinase activity is a validated therapeutic strategy. This protocol describes a biochemical assay to identify direct inhibitors of p38α enzymatic activity using HTRF technology. HTRF is a robust, homogenous fluorescence resonance energy transfer (FRET) technology suitable for HTS[18].
Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the p38α kinase. The reaction mixture contains the kinase, the substrate, and ATP. After the reaction, detection reagents are added: a Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor). If the substrate is phosphorylated, the antibody binds, and the streptavidin binds to the biotin tag, bringing the donor and acceptor into close proximity. Excitation of the donor leads to FRET and a specific emission signal from the acceptor. An inhibitor of p38α prevents substrate phosphorylation, disrupting FRET and reducing the signal[19][20].
Signaling Pathway & Assay Principle Diagram
Caption: Principle of the HTRF kinase inhibition assay.
Detailed Protocol
Materials:
-
Recombinant active p38α kinase.
-
HTRF KinEASE™-TK kit (or equivalent) containing biotinylated substrate peptide, Eu3+-cryptate labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.
-
ATP solution.
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, pH 7.5).
-
HTRF detection buffer.
-
Test compounds (diphenylimidazolone library) in DMSO.
-
Positive control (e.g., a known p38 inhibitor like SB203580).
-
Negative control (DMSO).
-
Low-volume 384-well white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice. Prepare working solutions of kinase, substrate, and ATP in kinase reaction buffer at 4x the final concentration.
-
Prepare a 2x detection mixture by combining the anti-phospho antibody and SA-XL665 in detection buffer as per the manufacturer's protocol.
-
-
Assay Protocol (Addition Sequence):
-
Add 5 µL of kinase reaction buffer containing the test compound (or DMSO/positive control) to the wells.
-
Add 5 µL of 4x p38α kinase solution.
-
Add 5 µL of 4x biotinylated substrate solution.
-
Initiate the kinase reaction by adding 5 µL of 4x ATP solution (final volume 20 µL).
-
Seal the plate and incubate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 20 µL of the 2x detection mixture (contains EDTA).
-
Seal the plate, protect from light, and incubate at room temperature for 60 minutes.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission_665nm / Emission_620nm) * 10,000.
-
Normalize the data to controls to determine % inhibition.
-
Calculate the Z'-factor and identify hits.
-
Table 3: Expected Results for p38α HTRF Assay
| Well Type | Compound | Kinase Activity | FRET | HTRF Ratio | Interpretation |
|---|---|---|---|---|---|
| Negative Control | DMSO | High | Yes | High | Uninhibited kinase |
| Positive Control | SB203580 | None | No | Low | Maximal inhibition |
| Hit Compound | Active Inhibitor | Low / None | No | Low | Potential p38α inhibitor |
| Inactive Compound | Inactive | High | Yes | High | No effect on kinase |
Assay Protocol 3: Protein-Protein Interaction Disruption via Fluorescence Polarization (FP) Assay
Scientific Rationale: Disrupting pathogenic protein-protein interactions (PPIs) is a compelling therapeutic strategy. This assay is designed to identify small molecules that inhibit the binding of a protein to its partner peptide. FP is an excellent technology for this purpose as it measures changes in the apparent molecular size of a fluorescent molecule in a homogenous solution[9][21].
Assay Principle: The assay relies on the principle that a small, fluorescently labeled peptide (the "tracer") tumbles rapidly in solution, leading to a low polarization of emitted light when excited with polarized light. When this tracer binds to a much larger protein, the tumbling rate of the complex slows dramatically, resulting in a high polarization signal. Test compounds are screened in a competitive format. If a compound binds to the protein and displaces the fluorescent tracer, the tracer is free to tumble rapidly again, causing a decrease in the fluorescence polarization signal[10][22][23].
Experimental Workflow Diagram
Caption: Workflow for a competitive FP-based PPI assay.
Detailed Protocol
Materials:
-
Purified target protein.
-
Custom-synthesized fluorescently labeled peptide tracer (e.g., FITC-labeled).
-
FP assay buffer (e.g., PBS, 0.01% Tween-20, pH 7.4).
-
Test compounds (diphenylimidazolone library) in DMSO.
-
Negative control (DMSO).
-
Positive control (unlabeled version of the tracer peptide).
-
Low-volume 384-well black plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Assay Development (Pre-Screening):
-
Tracer Titration: Determine the optimal tracer concentration that gives a stable, low mP signal.
-
Protein Titration: Titrate the target protein against the fixed tracer concentration to determine the EC50 (the protein concentration that yields 50% of the maximal binding/mP signal). For the HTS, use a protein concentration at or near the EC50 to ensure the assay is sensitive to competitive inhibition.
-
-
HTS Protocol:
-
Add 10 µL of FP assay buffer containing the target protein (at 2x final concentration) to all wells.
-
Add 100 nL of test compound (or controls) from a source plate.
-
Add 10 µL of FP assay buffer containing the fluorescent tracer (at 2x final concentration). The final volume is 20 µL.
-
Note: The order of addition can be optimized; pre-incubating the protein and compound before adding the tracer is common.
-
-
Incubation and Reading:
-
Seal the plate and incubate at room temperature for 30-60 minutes (or as determined during assay development) to allow the binding to reach equilibrium.
-
Centrifuge the plate briefly to remove bubbles.
-
Measure the fluorescence polarization (mP) on a suitable plate reader.
-
-
Data Analysis:
-
The negative control (DMSO) represents maximum binding (high mP).
-
The positive control (excess unlabeled peptide) represents minimum binding (low mP).
-
Normalize the data and calculate % displacement or inhibition.
-
Calculate the Z'-factor and identify hits as wells with a statistically significant decrease in mP.
-
Table 4: Expected Results for PPI FP Assay
| Well Type | Compound | Tracer Binding | Tumbling Rate | mP Value | Interpretation |
|---|---|---|---|---|---|
| Negative Control | DMSO | Bound | Slow | High | Intact PPI |
| Positive Control | Unlabeled Peptide | Displaced | Fast | Low | Maximal disruption |
| Hit Compound | Active Inhibitor | Displaced | Fast | Low | Potential PPI inhibitor |
| Inactive Compound | Inactive | Bound | Slow | High | No effect on PPI |
Conclusion and Forward Path
This application guide provides three robust, detailed, and scientifically-grounded HTS protocols suitable for screening 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one and its chemical analogs. By targeting distinct and plausible biological entities—ion channels, protein kinases, and protein-protein interactions—researchers can cast a wide net to uncover novel biological activities for this promising chemical scaffold. Adherence to the principles of assay validation, particularly the consistent monitoring of the Z'-factor, is paramount for the success of any HTS campaign. Hits identified from these primary screens should be subjected to a rigorous confirmation process, including dose-response analysis to determine potency (IC50/EC50) and validation in orthogonal secondary assays to eliminate technology-specific artifacts and confirm the mechanism of action.
References
- Vertex AI Search. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
- Revvity. HTRF KinEASE TK Kit, 1,000 Assay Points.
- Xu, J., Wang, X., & Li, M. (2004). Flux assays in high throughput screening of ion channels in drug discovery. PubMed.
- Kuklin, A., et al. (2018). Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. ChemMedChem.
- Revvity. HTRF KinEASE STK Discovery Kit, 1,000 Assay Points.
- Merck Millipore. HTRF® Enzyme Assays.
- Zhang, Y., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH.
- BMG LABTECH. AlphaScreen.
- Springer Protocols. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update.
- Revvity. How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.
- Wilson, A. J., & Gestwicki, J. E. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
- Du, X. (2015). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Springer.
- Wilson, K. P., et al. (2012). High-content screening analysis of the p38 pathway: profiling of structurally related p38alpha kinase inhibitors using cell-based assays. PubMed.
- Shin, A. (2020). Z-factors. BIT 479/579 High-throughput Discovery.
- Coussens, N. P., et al. (2013). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH.
- Springer Protocols. (2004). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions.
- BenchChem. Application Notes and Protocols: p38 MAP Kinase Inhibitor IV for High-Throughput Screening.
- Semantic Scholar. High-Throughput Screening for Ion Channel Modulators.
- Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
- BMG LABTECH. The Z prime value (Z´).
- ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology.
- Revvity. AlphaLISA and AlphaScreen No-wash Assays.
- Metrion Biosciences. Cost-Efficient Ion Channel High-Throughput Screening.
- Collaborative Drug Discovery. Plate Quality Control.
- LabLogic Systems. AlphaScreen Assay principle.
- Charles River Laboratories. Ion Channel Assays.
- On HTS. (2023). Z-factor.
- Sigma-Aldrich. p38 MAP Kinase Assay.
- Barillaro, V., et al. (2008). High-throughput study of phenytoin solid dispersions: formulation using an automated solvent casting method, dissolution testing, and scaling-up. PubMed.
- Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
- Barillaro, V., et al. (2008). High-Throughput Study of Phenytoin Solid Dispersions: Formulation Using an Automated Solvent Casting Method, Dissolution Testing, and Scaling-Up. ACS Publications.
- Li, Y., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Frontiers in Chemistry.
- Assay Genie. High-Throughput Screening Assays.
- Hahn, E. M., et al. (2023). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. PMC - NIH.
- Riad, L. E., et al. (1984). A phenytoin assay using dried blood spot samples suitable for domiciliary therapeutic drug monitoring. PubMed.
- BMG LABTECH. (2019). High-throughput screening (HTS).
- Sigma-Aldrich. 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one 97%.
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. High-throughput study of phenytoin solid dispersions: formulation using an automated solvent casting method, dissolution testing, and scaling-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Flux assays in high throughput screening of ion channels in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. High-content screening analysis of the p38 pathway: profiling of structurally related p38alpha kinase inhibitors using cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. assay.dev [assay.dev]
- 13. support.collaborativedrug.com [support.collaborativedrug.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. [PDF] High-Throughput Screening for Ion Channel Modulators | Semantic Scholar [semanticscholar.org]
- 16. Cost-Efficient Ion Channel High-Throughput Screening [metrionbiosciences.com]
- 17. criver.com [criver.com]
- 18. m.youtube.com [m.youtube.com]
- 19. revvity.com [revvity.com]
- 20. revvity.com [revvity.com]
- 21. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one as a Molecular Probe for Protein-Protein Interactions
Prepared by: Gemini, Senior Application Scientist
Introduction
1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one is a heterocyclic compound belonging to the imidazole family.[1][2] While the broader class of imidazole derivatives has been extensively explored for a variety of pharmacological activities, including antifungal, antibacterial, and anti-inflammatory properties, the specific application of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one as a molecular probe is an emerging area of investigation.[3][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential use of this compound as a molecular probe, particularly for studying and inhibiting protein-protein interactions (PPIs). The structural scaffold of diphenyl-imidazole suggests its potential to mimic key amino acid residues and interact with hydrophobic pockets on protein surfaces.
This application note will focus on a primary proposed application: the use of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one as a potential inhibitor of the CREB-CBP protein-protein interaction, a critical node in cellular signaling and a key target in oncology and neuroscience.[6][7][8] We will provide the scientific rationale, hypothetical mechanism of action, and detailed protocols for validating its efficacy.
Physicochemical Properties
A clear understanding of the physicochemical properties of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| CAS Number | 642-36-4 | [1][2] |
| Molecular Formula | C₁₅H₁₂N₂O | [1][2] |
| Molecular Weight | 236.27 g/mol | [1][2] |
| Appearance | White to off-white powder | Inferred from typical properties |
| Melting Point | >300 °C | [1] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water | Inferred from structure |
Proposed Primary Application: Inhibition of the CREB-CBP Interaction
The transcription factor CREB (cAMP response element-binding protein) and its coactivator CBP (CREB-binding protein) are central to the regulation of gene expression involved in cell proliferation, differentiation, and survival.[6][7] The interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of CBP is a well-validated therapeutic target.[6][7][9][10] We hypothesize that 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one can act as a molecular probe to disrupt this interaction.
Mechanism of Action (Hypothesized)
The interaction between CREB and CBP is mediated by the binding of the phosphorylated KID domain of CREB to a shallow hydrophobic groove on the surface of the KIX domain of CBP.[9] The diphenyl substituents of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one may mimic the hydrophobic side chains of key amino acids in the KID domain, allowing the molecule to occupy this groove and sterically hinder the binding of CREB. This competitive inhibition would lead to the downregulation of CREB-mediated gene transcription.
Caption: Proposed mechanism of CREB-CBP inhibition.
Experimental Protocols
The following protocols are designed to validate the hypothesis that 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one can inhibit the CREB-CBP interaction.
Protocol 1: In Vitro AlphaScreen Assay for CREB-CBP Interaction
This assay quantitatively measures the direct binding between the CREB-KID and CBP-KIX domains.
Materials:
-
1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one (test compound)
-
DMSO (vehicle)
-
Recombinant His-tagged CBP-KIX domain
-
Biotinylated CREB-KID peptide (phosphorylated)
-
AlphaLISA Nickel Chelate Acceptor Beads
-
Streptavidin-coated Donor Beads
-
Assay buffer (e.g., PBS, 0.1% BSA)
-
384-well white microplates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a dilution series (e.g., from 100 µM to 1 nM) in assay buffer.
-
Reaction Mixture: In each well of the 384-well plate, add:
-
5 µL of biotinylated CREB-KID (final concentration ~30 nM)
-
5 µL of His-tagged CBP-KIX (final concentration ~10 nM)
-
5 µL of test compound dilution (or DMSO for control)
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Bead Addition: Add 5 µL of AlphaLISA Acceptor beads and incubate for 60 minutes in the dark. Then, add 5 µL of Streptavidin Donor beads and incubate for another 30 minutes in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the AlphaScreen signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based CRE-Luciferase Reporter Assay
This assay measures the effect of the compound on CREB-mediated gene transcription in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
CRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Forskolin (or other cAMP-inducing agent)
-
1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the CRE-luciferase reporter and control plasmids using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or DMSO. Incubate for 1-2 hours.
-
Stimulation: Add forskolin (final concentration ~10 µM) to all wells except the negative control. Incubate for 6 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine the IC₅₀.
Caption: Workflow for the CRE-Luciferase Reporter Assay.
Potential for Other Applications
The diphenyl-imidazole scaffold is versatile, and this molecular probe may have applications beyond CREB-CBP inhibition.
-
Antifungal Drug Development: Numerous imidazole-based compounds are potent antifungal agents.[3][5] This molecule could be screened against various fungal strains to assess its activity and serve as a starting point for the development of new antifungal drugs.
-
Fluorescent Probing: While not intrinsically fluorescent, the imidazole ring can be modified to create fluorescent sensors for metal ions or other small molecules.[11]
-
Material Science: Imidazole derivatives are used in the synthesis of N-heterocyclic carbenes, which are ligands for various metal catalysts.[12][13]
Conclusion
1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one presents an intriguing scaffold for the development of molecular probes. Its structural features suggest a strong potential for inhibiting protein-protein interactions, such as the therapeutically relevant CREB-CBP complex. The protocols outlined in this document provide a comprehensive framework for validating this hypothesis and exploring the utility of this compound in cell biology and drug discovery. Further studies may also uncover its potential in other areas, such as antimicrobial research and materials science.
References
-
Discovery of peptidomimetic inhibitors of CREB/CBP by targeting hydrophobic grooves on the surface of the CBP KIX domain. National Institutes of Health. [Link]
-
Identification of small-molecule antagonists that inhibit an activator:coactivator interaction. PNAS. [Link]
-
imidazol-2-ylidene as new ligand for the design of antitumor-active (N - Refubium. Freie Universität Berlin. [Link]
-
1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). ResearchGate. [Link]
-
Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. ACS Publications. [Link]
-
Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. National Institutes of Health. [Link]
-
Breaking the CREB-CBP alliance: Progress, challenges, and therapeutic promise of small-molecule and peptide disruptors of the pKID-KIX interaction. PubMed. [Link]
-
Inhibition of CREB Binding and Function with a Dual-Targeting Ligand. National Institutes of Health. [Link]
-
Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Biological and Molecular Chemistry. [Link]
-
Discovery of peptidomimetic inhibitors of CREB/CBP by targeting hydrophobic grooves on the surface of the CBP KIX domain. PubMed. [Link]
-
Synthesis and Pharmacological Activity of Some 2-substituted-4,5-diphenyl-imidazoles. ResearchGate. [Link]
-
Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of 1-aryl-4,5-diphenyl-1H-imidazol-2(3H)-ones. ResearchGate. [Link]
-
Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. National Institutes of Health. [Link]
-
Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. PubMed. [Link]
-
Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. PubMed. [Link]
-
Diisopropylphenyl-imidazole (DII): A new compound that exerts anthelmintic activity through novel molecular mechanisms. PubMed. [Link]
-
Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. ACS Publications. [Link]
-
Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole derivatives: novel series of PDE4 inhibitors. PubMed. [Link]
-
imidazol-2-ylidene as new ligand for the design of antitumor-active (N. Refubium - Freie Universität Berlin. [Link]
Sources
- 1. 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one 97 642-36-4 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of peptidomimetic inhibitors of CREB/CBP by targeting hydrophobic grooves on the surface of the CBP KIX domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breaking the CREB-CBP alliance: Progress, challenges, and therapeutic promise of small-molecule and peptide disruptors of the pKID-KIX interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of peptidomimetic inhibitors of CREB/CBP by targeting hydrophobic grooves on the surface of the CBP KIX domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of small-molecule antagonists that inhibit an activator:coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of CREB Binding and Function with a Dual-Targeting Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
Application Note: A Scalable Protocol for the Synthesis of 4,5-Diphenyl-1H-imidazol-2(3H)-one
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 4,5-diphenyl-1H-imidazol-2(3H)-one, a key heterocyclic scaffold in medicinal chemistry and materials science. The described methodology is based on the well-established Radziszewski reaction, a multicomponent condensation that offers high atom economy. This guide is intended for researchers, chemists, and process development professionals, offering detailed, step-by-step instructions, insights into reaction mechanism and scalability, safety protocols, and characterization data. The protocol is designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the synthesis.
Introduction
The imidazole ring is a privileged structure found in numerous natural products and pharmacologically active compounds, including histamine and the amino acid histidine.[1] Specifically, the 4,5-diphenyl-imidazolone core is of significant interest due to its presence in molecules with a wide range of biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.[2][3][4] The synthesis of these compounds is therefore a critical task in drug discovery and development.
The most common and efficient method for constructing the 2,4,5-trisubstituted imidazole ring is the Debus-Radziszewski synthesis, first reported in the 19th century.[5][6] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a nitrogen source, typically ammonia or ammonium acetate.[6][7] This application note details a robust and scalable protocol for the synthesis of 4,5-diphenyl-imidazolone (often referred to as lophine when the 2-position is also a phenyl group) using benzil, benzaldehyde, and ammonium acetate in glacial acetic acid.[8][9]
Reaction Mechanism and Rationale
The Radziszewski reaction is a one-pot, three-component synthesis that proceeds with high efficiency.[5] While the precise mechanism is still a subject of discussion, it is generally accepted to occur in two main stages, as depicted below.
Diagram: Proposed Reaction Mechanism
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one Scaffold
Introduction: The Significance of the 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one Scaffold
The 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar geometry, coupled with the presence of hydrogen bond donors and acceptors, makes it an ideal pharmacophore for interacting with a variety of biological targets. This scaffold is a key component in a range of biologically active molecules, demonstrating activities such as anticancer, antimicrobial, and anthelmintic properties.[1][2][3] The functionalization of this scaffold at the nitrogen and carbon positions allows for the systematic exploration of the chemical space, enabling the fine-tuning of its physicochemical and pharmacological properties for the development of novel therapeutics and functional materials.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key strategies for the functionalization of the 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one scaffold. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the rationale behind experimental choices to empower researchers in their synthetic endeavors.
I. Synthesis of the Core Scaffold: 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one
The foundational step in any functionalization effort is the efficient synthesis of the core scaffold. The most common and straightforward method for the synthesis of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one involves the condensation of benzil with urea.
Protocol 1: Synthesis of 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one
This protocol outlines the base-catalyzed condensation of benzil and urea to yield the target imidazolone scaffold.
Materials:
-
Benzil
-
Urea
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzil (1 equivalent) and urea (1.5 equivalents) in ethanol.
-
To this solution, add a solution of potassium hydroxide (2 equivalents) in water.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with dilute hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one.
Expected Outcome:
| Compound | Form | Yield (%) | Melting Point (°C) |
| 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one | White solid | 75-85 | 310-312 |
II. N-Functionalization of the Imidazolone Scaffold
The two nitrogen atoms of the imidazolone ring are primary sites for functionalization, offering avenues for introducing a wide range of substituents to modulate the molecule's properties.
A. N-Alkylation
N-alkylation is a fundamental transformation for introducing alkyl groups, which can influence lipophilicity, steric hindrance, and biological activity.
Protocol 2: N,N'-Dialkylation of 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one
This protocol describes the exhaustive alkylation of both nitrogen atoms using a strong base and an alkyl halide.
Materials:
-
1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, iodoethane, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one (1 equivalent).
-
Add anhydrous DMF or THF to dissolve the starting material.
-
Carefully add sodium hydride (2.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H protons of the imidazolone.
-
Anhydrous Solvents: The use of anhydrous DMF or THF is crucial to prevent the quenching of the highly reactive sodium hydride.
-
Inert Atmosphere: An inert atmosphere is necessary to prevent the reaction of sodium hydride with atmospheric moisture and oxygen.
B. N-Arylation
The introduction of aryl groups at the nitrogen atoms can significantly impact the electronic properties and introduce moieties capable of π-stacking interactions, which are often crucial for binding to biological targets. Copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination are powerful methods for N-arylation.
Protocol 3: Copper-Catalyzed N-Arylation
This protocol is based on the classical Ullmann condensation, a cost-effective method for forming C-N bonds.
Materials:
-
1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or L-proline)
-
Base (e.g., cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Inert atmosphere glassware
-
Magnetic stirrer with heating
Procedure:
-
To an oven-dried reaction vessel, add 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one (1 equivalent), aryl halide (2.2 equivalents), cesium carbonate (4 equivalents), copper(I) iodide (10-20 mol%), and 1,10-phenanthroline (20-40 mol%).
-
Seal the vessel and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add anhydrous dioxane or toluene via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness of the Protocol: This protocol is based on well-established methods for the N-arylation of imidazoles.[4][5] The use of a ligand like 1,10-phenanthroline improves the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions and broader substrate scope compared to traditional ligand-free Ullmann reactions.
III. C-H Functionalization of the Phenyl Rings
Direct C-H functionalization of the pendant phenyl rings offers a powerful and atom-economical strategy to introduce further diversity into the scaffold without the need for pre-functionalized starting materials.
A. Halogenation
Halogen atoms can serve as versatile synthetic handles for further cross-coupling reactions or can directly influence the biological activity of the molecule.
Protocol 4: Electrophilic Bromination of the Phenyl Rings
This protocol describes the bromination of the phenyl rings using N-bromosuccinimide (NBS). The regioselectivity will be directed by the electronic nature of the imidazolone core.
Materials:
-
1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one (or N,N'-dialkyl derivative)
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., acetonitrile or dichloromethane)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one derivative (1 equivalent) in acetonitrile or dichloromethane.
-
Add N-bromosuccinimide (2-2.2 equivalents for di-bromination) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any unreacted NBS.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expertise & Experience Insights: The electron-donating character of the imidazolone nitrogen atoms is expected to activate the ortho and para positions of the phenyl rings towards electrophilic substitution. Therefore, a mixture of regioisomers is possible. Careful chromatographic separation and spectroscopic analysis (e.g., 2D NMR) will be necessary to determine the exact substitution pattern.
B. Nitration
The introduction of nitro groups onto the phenyl rings can serve as a precursor for the synthesis of amino derivatives, which are valuable for further derivatization, or can directly contribute to the biological activity profile of the molecule.
Protocol 5: Nitration of the Phenyl Rings
This protocol outlines the nitration of the phenyl rings using a standard nitrating mixture.
Materials:
-
1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one (or N,N'-dialkyl derivative)
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to the 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one derivative (1 equivalent) with stirring.
-
Once the starting material is dissolved, slowly add concentrated nitric acid (2.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid).
Authoritative Grounding: The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. For the 4,5-diphenyl-imidazol-2-one scaffold, the imidazolone moiety is expected to direct nitration to the meta positions of the phenyl rings due to the electron-withdrawing nature of the protonated or Lewis acid-coordinated imidazolone under strongly acidic conditions. However, experimental verification is crucial.
IV. Visualization of Workflows
To aid in the conceptualization of the synthetic strategies, the following diagrams illustrate the key functionalization pathways.
Caption: Key functionalization pathways for the 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one scaffold.
V. Data Presentation
The following table provides representative data for the functionalization reactions described in the protocols. Note that yields are dependent on the specific substrates and reaction conditions and may require optimization.
| Protocol | Functionalization | Reagents | Product Type | Typical Yield (%) |
| 2 | N-Alkylation | NaH, Alkyl halide | N,N'-Dialkyl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one | 60-90 |
| 3 | N-Arylation | CuI, Ligand, Base, Aryl halide | N,N'-Diaryl-4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one | 50-80 |
| 4 | C-H Halogenation | NBS | Bromo-substituted phenyl ring derivative | 70-95 |
| 5 | C-H Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenyl ring derivative | 65-85 |
VI. Conclusion
The 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one scaffold represents a versatile platform for the development of novel molecules with diverse applications. The protocols detailed in these application notes provide a robust starting point for the N-functionalization and C-H functionalization of this important heterocyclic core. By understanding the underlying principles and carefully executing these experimental procedures, researchers can efficiently generate libraries of novel compounds for screening in drug discovery and materials science programs. Further exploration of other functionalization reactions, such as C-H activation/arylation and other cross-coupling reactions on halogenated derivatives, will undoubtedly unlock the full potential of this promising scaffold.
References
-
Zhang, Y., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 13(15), 3924-3927. [Link]
-
Kumar, A., et al. (2010). Synthesis and anthelmintic activity of some novel 2-substituted-4,5- diphenyl imidazoles. Acta Poloniae Pharmaceutica, 67(4), 365-370. [Link]
-
Pai, S., et al. (2009). Synthesis,in-vitro and in vivo anticancer activity of substituted imidazolones. Pharmacologyonline, 2, 933-942. [Link]
-
Thigulla, Y., et al. (2015). Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry, 13(47), 11484-11493. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. Molecules, 27(21), 7485. [Link]
-
ResearchGate. (2017). Halogenation of Imidazo[4,5-b]pyridin-2-one Derivatives. Retrieved from [Link]
-
ResearchGate. (2009). Nitration of 1,3Dihydro2H-imidazo[4,5-b]pyridin-2-one Derivatives. Retrieved from [Link]
Sources
- 1. Synthesis of 4- and 4,5-Functionalized Imidazol-2-Ylidenes from a Single 4,5-Unsubstituted Imidazol-2-Ylidene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. 4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Guide to Developing Kinase Inhibitor Assays with Diphenyl-imidazolone Compounds
Abstract
The diphenyl-imidazolone scaffold represents a privileged chemical structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket makes it an ideal starting point for developing targeted therapeutics against a range of kinases implicated in oncology and inflammatory diseases, such as p38 MAPK and VEGFR-2.[1][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen and characterize novel diphenyl-imidazolone-based kinase inhibitors. We offer detailed protocols for a multi-tiered assay cascade, beginning with biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to confirm target engagement and elucidate downstream functional effects. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating and robust approach to inhibitor characterization.
Introduction: The Diphenyl-imidazolone Scaffold
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern drug discovery. The imidazole ring system is a versatile heterocyclic motif particularly suited for kinase inhibition.[4][5] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the highly conserved hinge region of the kinase ATP-binding pocket. The addition of diphenyl groups to the imidazolone core allows for extensive structure-activity relationship (SAR) exploration, enabling the fine-tuning of potency and selectivity against specific kinase targets.[6]
This application note details a strategic workflow for evaluating a novel diphenyl-imidazolone compound, from initial biochemical potency determination to validation of its mechanism of action in a cellular context.
The Assay Cascade: A Multi-Faceted Approach
A robust evaluation of a kinase inhibitor requires a tiered approach. We begin with cell-free biochemical assays to quantify direct inhibition of the purified kinase enzyme. Positive hits are then advanced to cell-based assays to confirm the compound's ability to engage its target in a physiological environment and exert a desired biological effect.
Caption: The p38 MAPK signaling cascade and point of inhibition.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that is the principal mediator of angiogenesis. [7]Inhibiting VEGFR-2 is a key strategy in cancer therapy to prevent tumor growth and metastasis. [7]
Caption: VEGFR-2 signaling and point of inhibition.
Part I: Biochemical Assays for Direct Kinase Inhibition
Biochemical assays are the first step in the screening funnel. They are performed in a cell-free system using purified recombinant kinase, a substrate, and ATP. The primary goal is to determine the compound's half-maximal inhibitory concentration (IC50), a key measure of its potency.
Principle: Measuring Kinase Activity
Kinase activity is measured by quantifying the consumption of ATP or the generation of the phosphorylated product. Modern assays often rely on luminescence or fluorescence resonance energy transfer (FRET) for high-throughput screening.
Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a universal method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. [8]The luminescent signal is proportional to ADP concentration and therefore proportional to kinase activity.
Rationale: This assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from library compounds. It can be used for virtually any kinase. [9] Materials:
-
Recombinant active kinase (e.g., p38α, VEGFR-2)
-
Kinase-specific substrate (e.g., ATF-2 for p38α, a poly-GT peptide for VEGFR-2)
-
Diphenyl-imidazolone compound stock (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the diphenyl-imidazolone compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM. Then, dilute these into the appropriate kinase buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of test compound at various concentrations (or vehicle control, e.g., 1% DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate solution (containing the kinase and its specific substrate in kinase buffer).
-
Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to accurately determine IC50 for ATP-competitive inhibitors.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. This time may need optimization depending on the kinase's turnover rate.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. [10]This stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubation: Incubate at room temperature for 40 minutes. [10]6. ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. [11]This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.
-
Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal. [11]8. Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Part II: Cell-Based Assays for Target Engagement
Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical validation step. Target engagement assays provide this crucial evidence, bridging the gap between biochemical potency and cellular activity.
Protocol: Bioluminescence Resonance Energy Transfer (NanoBRET™)
The NanoBRET™ Target Engagement Assay measures compound binding to a specific protein in intact cells. [12]It uses a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase. When an unlabeled test compound binds to the kinase, it displaces the tracer, causing a dose-dependent decrease in the BRET signal. [13] Rationale: NanoBRET™ provides quantitative data on compound affinity and residence time at the target protein in its native, intracellular environment, offering a more physiologically relevant measure of potency. [14][15] Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the target kinase fused to NanoLuc® (e.g., p38α-NLuc)
-
NanoBRET™ Tracer specific for the kinase family
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding surface 96-well plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid using FuGENE® HD. Plate the transfected cells into a 96-well plate and incubate for 18-24 hours to allow for protein expression. [14]2. Compound Addition: Prepare serial dilutions of the diphenyl-imidazolone compound in Opti-MEM®. Add the diluted compound to the wells containing the transfected cells.
-
Tracer Addition: Add the specific NanoBRET™ Tracer to all wells at a pre-determined optimal concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator. 5. Detection: Add the NanoBRET™ Nano-Glo® Substrate/Inhibitor solution to all wells. The inhibitor prevents any signal from extracellular luciferase that may have leaked from compromised cells.
-
Data Acquisition: Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm). [14] Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the intracellular IC50 value.
Part III: Functional Cellular Assays
After confirming direct inhibition and intracellular target engagement, the final step is to measure the compound's effect on downstream signaling and cellular phenotype.
Protocol: Phospho-Specific Western Blot
This assay determines if inhibiting the target kinase leads to a decrease in the phosphorylation of its known downstream substrates.
Rationale: A reduction in substrate phosphorylation provides direct evidence that the inhibitor is active against the intended signaling pathway. Materials:
-
Appropriate cell line (e.g., HUVECs for VEGFR-2, THP-1 monocytes for p38)
-
Cell culture medium and serum
-
Stimulant (e.g., VEGF-A for VEGFR-2, LPS for p38)
-
Diphenyl-imidazolone compound
-
Lysis Buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membrane
-
Blocking Buffer (5% BSA in TBST is recommended for phospho-proteins) [16]* Primary antibodies (phospho-specific substrate antibody and total protein antibody)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Starve cells (if necessary) and then pre-treat with various concentrations of the diphenyl-imidazolone compound for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate agonist (e.g., 50 ng/mL VEGF-A or 1 µg/mL LPS) for a short period (e.g., 10-30 minutes) to induce phosphorylation of the target pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with buffer containing phosphatase inhibitors to preserve phosphorylation states. [16]4. Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. [17]Incubate with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-ATF-2) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again, then add ECL reagent and visualize the bands using a chemiluminescence imager.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody for the total (non-phosphorylated) substrate protein to serve as a loading control.
Data Analysis:
-
Quantify band intensity using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Observe the dose-dependent decrease in the normalized phospho-protein signal with increasing concentrations of the inhibitor.
Protocol: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity. It is used to determine the functional consequence of inhibiting a kinase involved in cell growth or survival (e.g., VEGFR-2). Rationale: The MTT assay provides a quantitative measure of the compound's overall effect on cell health, which is the ultimate goal for many anti-cancer kinase inhibitors.
Materials:
-
Cancer cell line dependent on the target pathway (e.g., HUVECs, MCF-7)
-
Cell culture medium with 10% FBS
-
Diphenyl-imidazolone compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) * Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Clear, flat-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the diphenyl-imidazolone compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. [18]Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [19]6. Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance from a media-only control.
-
Calculate the percent viability for each concentration relative to the vehicle-treated cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Data Summary and Interpretation
All quantitative data should be summarized for clear comparison. This allows for a holistic assessment of the diphenyl-imidazolone compound's profile.
| Assay Type | Parameter Measured | Target Kinase | Result (Example) |
| Biochemical | Direct Enzyme Inhibition | p38α | IC50 = 50 nM |
| (ADP-Glo™) | VEGFR-2 | IC50 = 75 nM | |
| Target Engagement | Intracellular Affinity | p38α | IC50 = 250 nM |
| (NanoBRET™) | VEGFR-2 | IC50 = 310 nM | |
| Functional | Inhibition of Substrate | p38α | Phospho-ATF-2 reduced |
| (Western Blot) | Phosphorylation | VEGFR-2 | Phospho-PLCγ reduced |
| Functional | Growth Inhibition | HUVEC Cells | GI50 = 600 nM |
| (MTT Assay) |
Interpretation: The example data shows a potent diphenyl-imidazolone compound. The biochemical IC50 is low, confirming direct enzyme inhibition. The slightly higher cell-based IC50s are expected and confirm good cell permeability and target engagement. The Western blot and MTT results validate that this engagement translates into pathway inhibition and a functional anti-proliferative effect.
Conclusion
The diphenyl-imidazolone scaffold is a powerful starting point for the development of novel kinase inhibitors. By employing a systematic assay cascade—moving from biochemical potency to cellular target engagement and finally to functional outcomes—researchers can build a comprehensive profile of their lead compounds. The detailed protocols and rationale provided in this guide offer a robust framework for accurately characterizing the mechanism of action and therapeutic potential of this important class of molecules.
References
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways of VEGFR-2. Retrieved from [Link]
-
DnaTube.com. (2010, November 24). LanthaScreen. Retrieved from [Link]
-
EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
- Knebel, A., et al. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Journal of Biological Chemistry.
-
ResearchGate. (n.d.). ADP Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
- Wang, Z., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology.
-
Oxford Academic. (n.d.). ACCEPTED MANUSCRIPT. Retrieved from [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). The p38-MAPK pathway overview. Retrieved from [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Hld, K., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Kameshita, I., et al. (2019). Kinase Activity-Tagged Western Blotting Assay. BioTechniques.
- Khan, I., et al. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules.
-
Wikimedia Commons. (2021, May 4). File:The VEGFR2 signaling pathways in endothelial cells.png. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review | Request PDF. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
protocols.io. (2023, February 27). MTT assay protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of p38 pathway signaling. Retrieved from [Link]
-
MDPI. (n.d.). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]
-
PubMed Central. (n.d.). Insight into the Structural Determinants of Imidazole Scaffold-Based Derivatives as TNF-α Release Inhibitors by in Silico Explorations. Retrieved from [Link]
-
IntechOpen. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling | Pathway - PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]
-
PubMed. (2010). 1,4-dihydropyrazolo[4,3-d]imidazole Phenyl Derivatives: A Novel Type II Raf Kinase Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Insight into the Structural Determinants of Imidazole Scaffold-Based Derivatives as TNF-α Release Inhibitors by in Silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 13. NanoBRET® Target Engagement BET BRD Assays [promega.kr]
- 14. eubopen.org [eubopen.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one
Welcome to the technical support center for the synthesis of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. Our goal is to equip you with the necessary knowledge to identify and resolve common challenges, ensuring a successful and efficient synthesis.
I. Introduction to the Synthesis
The synthesis of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one is a common procedure in medicinal chemistry and materials science. A widely employed method involves the base-catalyzed condensation of benzil with urea. While seemingly straightforward, this reaction can be prone to the formation of several impurities that can complicate purification and affect the final product's quality. This guide will delve into the intricacies of this synthesis, focusing on the identification and mitigation of these common impurities.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one.
Issue 1: Low Yield of the Desired Product
-
Symptom: After workup and purification, the isolated yield of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one is significantly lower than expected.
-
Potential Causes:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials.
-
Side Reactions: The formation of by-products such as 3a,6a-diphenylglycoluril can consume the starting materials, thus reducing the yield of the desired product.
-
Suboptimal Base Concentration: The concentration of the base (e.g., sodium hydroxide or potassium hydroxide) is critical. Too little base may not effectively catalyze the reaction, while too much can promote side reactions like the hydrolysis of benzil.
-
Poor Quality Reagents: Impurities in the starting materials, particularly in urea (e.g., biuret), can interfere with the reaction.
-
-
Solutions:
-
Optimize Reaction Conditions: Ensure the reaction is refluxed for the recommended time (typically 2-3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Control Stoichiometry: Use a slight excess of urea to ensure complete conversion of benzil, but avoid a large excess which can favor the formation of the double condensation product.
-
Titrate the Base: If possible, determine the optimal concentration of the base for your specific reaction scale. A 30% aqueous solution of NaOH or KOH is a common starting point.
-
Use High-Purity Reagents: Employ analytical grade benzil and urea to minimize the impact of impurities.
-
Issue 2: Presence of Unreacted Starting Materials in the Final Product
-
Symptom: Analytical data (e.g., NMR, TLC) of the purified product shows the presence of benzil and/or urea.
-
Potential Causes:
-
Insufficient Reaction Time: The reaction was not allowed to proceed to completion.
-
Inefficient Purification: The purification method (e.g., recrystallization) was not effective in removing the unreacted starting materials.
-
-
Solutions:
-
Monitor the Reaction: Use TLC to monitor the disappearance of the benzil spot. The reaction should be continued until benzil is no longer detectable.
-
Improve Purification:
-
Recrystallization: Recrystallization from ethanol or an ethanol/water mixture is often effective. Ensure the product is fully dissolved at high temperature and allowed to cool slowly for optimal crystal formation.
-
Washing: Thoroughly wash the crude product with water to remove any residual urea.
-
-
Issue 3: Identification of an Insoluble White By-product
-
Symptom: A white, insoluble solid is observed in the reaction mixture or during workup.
-
Potential Cause:
-
Formation of 3a,6a-Diphenylglycoluril: This is a common by-product resulting from the condensation of one molecule of benzil with two molecules of urea. It is typically much less soluble than the desired product.
-
-
Solution:
-
Filtration: This by-product can often be removed by filtration of the reaction mixture before acidification.
-
Optimize Stoichiometry: Using a smaller excess of urea can help to minimize the formation of this by-product.
-
Issue 4: Yellow Discoloration of the Final Product
-
Symptom: The final product has a yellow tint, even after recrystallization.
-
Potential Causes:
-
Presence of Unreacted Benzil: Benzil is a yellow solid, and even trace amounts can impart color to the final product.
-
Formation of Lophine: Under certain conditions, a side reaction can lead to the formation of 2,4,5-triphenyl-1H-imidazole (lophine), which can be colored.
-
Degradation Products: Prolonged heating or harsh basic conditions can lead to the formation of colored degradation products.
-
-
Solutions:
-
Thorough Purification: Multiple recrystallizations may be necessary to remove colored impurities. The use of activated charcoal during recrystallization can also help to decolorize the solution.
-
Control Reaction Conditions: Avoid excessive heating and prolonged reaction times.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
The base, typically NaOH or KOH, acts as a catalyst. It deprotonates urea, increasing its nucleophilicity and facilitating its attack on the carbonyl carbons of benzil.
Q2: Why is ethanol a commonly used solvent?
Ethanol is a good solvent for both benzil and urea at elevated temperatures, allowing the reaction to proceed in a homogeneous phase. It also has a suitable boiling point for refluxing the reaction.
Q3: How can I confirm the identity of my product and any impurities?
A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.
-
Melting Point: The pure product has a sharp melting point. A broad melting range can indicate the presence of impurities.
-
Spectroscopy (NMR, IR): 1H and 13C NMR spectroscopy are invaluable for structural elucidation and identifying impurities. IR spectroscopy can confirm the presence of key functional groups.
Q4: Can other bases be used for this synthesis?
While NaOH and KOH are most common, other strong bases could potentially be used. However, the reaction conditions would likely need to be re-optimized. Weaker bases are generally not effective.
Q5: What is the mechanism of the main reaction?
The reaction proceeds through a series of steps involving the nucleophilic attack of deprotonated urea on one of the carbonyl groups of benzil, followed by an intramolecular cyclization and dehydration to form the imidazole ring.
IV. Experimental Protocol: Synthesis of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Benzil
-
Urea
-
Sodium Hydroxide (or Potassium Hydroxide)
-
Ethanol (95% or absolute)
-
Concentrated Hydrochloric Acid
-
Deionized Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine benzil (1 equivalent), urea (1.5-2 equivalents), and 95% ethanol.
-
Slowly add a 30% aqueous solution of sodium hydroxide (or potassium hydroxide) to the mixture with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC until the benzil is consumed.
-
Cool the reaction mixture to room temperature. A precipitate of the by-product 3a,6a-diphenylglycoluril may form. If so, filter the mixture to remove the solid.
-
Pour the filtrate into a beaker containing cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 5-6. The desired product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain pure 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one as a white solid.
-
Dry the purified product in a vacuum oven.
V. Visualization of Reaction and Impurity Formation
The following diagram illustrates the main reaction pathway and the formation of a key impurity.
Caption: Reaction scheme for the synthesis of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one and formation of common impurities.
VI. Summary of Common Impurities
| Impurity | Structure | Source | Recommended Analytical Method(s) |
| Benzil | Starting Material | Unreacted starting material | TLC, 1H NMR, 13C NMR |
| Urea | Starting Material | Unreacted starting material | 1H NMR, 13C NMR |
| 3a,6a-Diphenylglycoluril | By-product | Reaction of benzil with two equivalents of urea | 1H NMR, 13C NMR, IR[1] |
| Lophine (2,4,5-triphenyl-1H-imidazole) | By-product | Potential side reaction under certain conditions | 1H NMR, 13C NMR, IR[2] |
| Benzilic Acid | By-product | Alkaline hydrolysis of benzil | 1H NMR, 13C NMR, IR |
| Biuret | Impurity in Urea | Impurity in the starting material | 1H NMR |
VII. References
-
Chegg. Solved The H-NMR and IR spectra of lophine. Available at: [Link]
-
PubChem. Benzil. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Available at: [Link]
Sources
troubleshooting solubility issues of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one
Welcome to the technical support hub for 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one (CAS No: 642-36-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique solubility challenges presented by this compound. Our approach is rooted in first principles of physical organic chemistry to provide not just solutions, but a foundational understanding of the molecule's behavior.
I. Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you might be encountering during your experiments.
Question: I am trying to dissolve my compound in ethanol, but it remains a suspension even after vigorous vortexing. What is happening?
Answer: This is a common and expected observation. The molecular architecture of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one is the primary determinant of its solubility profile. While the core imidazol-2-one ring contains polar N-H and C=O groups, its overall character is dominated by the two large, nonpolar phenyl substituents. These bulky aromatic groups confer significant hydrophobic (lipophilic) character, which drastically limits solubility in polar protic solvents like ethanol and water.
The core issue is a mismatch in intermolecular forces. Ethanol molecules primarily engage in hydrogen bonding with each other. To dissolve the compound, these strong solvent-solvent interactions must be broken and replaced by favorable solvent-solute interactions. The energy cost to create a cavity in the ethanol matrix for the large, nonpolar diphenyl structure is not sufficiently compensated by the limited hydrogen bonding the core can offer. Research on similarly substituted imidazoles confirms that solubility in alcohols is generally lower than in more polar aprotic solvents and tends to decrease as the alcohol's carbon chain length increases[1].
Question: My compound dissolved in a solvent with gentle heating, but it crashed out of solution as it cooled to room temperature. How can I prevent this?
Answer: You have created a supersaturated solution. By adding thermal energy, you increased the kinetic energy of the solvent molecules and shifted the dissolution equilibrium to favor the solvated state. However, this state was not thermodynamically stable at room temperature. As the solution cooled, the solubility limit decreased, and the excess solute precipitated out.
Mitigation Strategies:
-
Maintain Temperature: If your experimental setup allows, maintain the solution at the elevated temperature at which the compound is soluble.
-
Use a Co-Solvent System: The most robust solution is to prepare a highly concentrated stock solution in a strong, aprotic polar solvent and then dilute it into your experimental medium. This is a standard practice in drug discovery.
-
Slow Cooling & Seeding (for Crystallization): If your goal is recrystallization, this is the desired behavior. Slow, controlled cooling will yield purer crystals. Recrystallization of similar imidazole derivatives from ethanol has been reported, suggesting it is a suitable solvent for purification but not for preparing stable room-temperature solutions[2][3][4].
Question: I observe a persistent cloudiness in my solution, even after sonication. What should I do?
Answer: Persistent turbidity suggests either you are at the absolute solubility limit of the solvent or the sample contains insoluble impurities.
Troubleshooting Workflow:
-
Filtration: Filter the solution through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with your solvent). If a significant amount of solid is collected on the filter and the filtrate is clear, you have successfully removed insoluble material (either impurities or undissolved compound).
-
Purity Check: Analyze the purity of your starting material. Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for identifying potential impurities that may be insoluble[5][6].
-
Solvent Re-evaluation: If the material is pure, the cloudiness is due to the compound itself not fully dissolving. You must switch to a stronger solvent.
II. Frequently Asked Questions (FAQs)
This section provides foundational knowledge for planning your experiments.
Question: What are the fundamental physicochemical properties of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one?
Answer: Understanding these core properties is the first step in designing a successful experimental plan.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₁₂N₂O | [7][8][9] |
| Molecular Weight | 236.27 g/mol | [8][9] |
| CAS Number | 642-36-4 | [8] |
| Melting Point | >300 °C | [7][8] |
| Appearance | White to off-white solid/powder | [10] |
Question: What are the recommended solvents for preparing stock solutions?
Answer: Based on the molecule's structure and empirical data from related compounds, solvents should be chosen to accommodate its significant nonpolar character.
| Solvent Class | Recommended Solvents | Expected Solubility & Justification |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High. These solvents have large dipole moments and can effectively solvate both the polar core and the nonpolar phenyl rings. Ideal for preparing concentrated stock solutions. |
| Ethers | Tetrahydrofuran (THF) | Moderate. THF is a good intermediate solvent but is volatile. May require sonication or gentle warming. |
| Ketones | Acetone | Low to Moderate. Often used in the synthesis and recrystallization of related imidazoles, suggesting some solubility, likely enhanced by heating[4]. |
| Alcohols | Ethanol, Methanol | Poor. Significant energy is required to disrupt the hydrogen-bonding network. Not recommended for preparing stable solutions at room temperature[1]. |
| Nonpolar / Halogenated | Toluene, Hexane, Dichloromethane | Very Poor to Insoluble. These solvents cannot effectively solvate the polar imidazol-2-one core. Studies on phenyl-substituted imidazoles confirm very low solubility in such solvents[11]. |
| Aqueous | Water, Buffers | Practically Insoluble. The hydrophobic nature of the diphenyl groups prevents dissolution in water. |
Question: How does pH influence the solubility of this molecule?
Answer: Unlike the parent imidazole, which is basic and whose solubility is highly pH-dependent, 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one is different[10]. It is a cyclic urea derivative. The lone pairs on the nitrogen atoms are delocalized into the carbonyl group, rendering them non-basic. The N-H protons are very weakly acidic (pKa likely > 14) and would require a strong base for deprotonation. Therefore, adjusting the pH within a typical biological range (pH 4-8) is not expected to significantly enhance its solubility. Extreme pH values may lead to degradation rather than dissolution.
III. Experimental Protocols & Visualizations
Protocol 1: Step-by-Step Solubility Assessment
This protocol allows for a systematic determination of a suitable solvent.
-
Preparation: Weigh 1-2 mg of the compound into a small, clear glass vial (e.g., 1.5 mL).
-
Initial Solvent Addition: Add 100 µL of the test solvent.
-
Mechanical Agitation: Vortex the vial vigorously for 1-2 minutes. Visually inspect for undissolved solid against a dark background.
-
Sonication: If solid remains, place the vial in a bath sonicator for 5-10 minutes. Inspect again.
-
Thermal Treatment: If solid still remains, gently warm the vial in a water bath to 40-50°C for 5 minutes with intermittent swirling. Caution: Do not boil the solvent.
-
Incremental Solvent Addition: If the compound is still not dissolved, add the solvent in 100 µL increments, repeating steps 3-5 after each addition, until the solid dissolves or a total volume of 1 mL is reached.
-
Documentation: Record the solvent used and the approximate concentration at which the compound fully dissolved.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Calculate the mass of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one (MW: 236.27 g/mol ) required. For 1 mL of a 10 mM stock, you will need: 0.001 L * 0.010 mol/L * 236.27 g/mol = 0.00236 g = 2.36 mg.
-
Weighing: Accurately weigh 2.36 mg of the compound into a clean, dry amber vial.
-
Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO.
-
Dissolution: Cap the vial tightly and vortex until all solid is dissolved. If necessary, sonicate for 5-10 minutes. Gentle warming (<50°C) can be used if needed.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.
Visualizations
Caption: The relationship between molecular structure and solvent preference.
References
- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- Solubility of Things. (n.d.). Imidazole.
- Stenutz, R. (n.d.). 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one.
- Sigma-Aldrich. (n.d.). 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one 97%.
- Sigma-Aldrich. (n.d.). 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one 97%.
- Khan, I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- Wiley Analytical Science. (2019).
- de Oliveira, R. S., et al. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
- ResearchGate. (2025). Solubility of Imidazoles in Alcohols | Request PDF.
- Santa Cruz Biotechnology. (n.d.). 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL).
- ResearchGate. (2025). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Anil Kumar R, et al. (2017). Synthesis, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-. Der Pharma Chemica.
- Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) -. xYDm8XvQiQcKIUt_4bK-p6c=)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one [stenutz.eu]
- 8. 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one 97 642-36-4 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4,5-Diphenyl-imidazolone
Welcome to the Technical Support Center for the purification of 4,5-diphenyl-imidazolone and its derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming the common challenges associated with purifying this important class of heterocyclic compounds. This center moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, hands-on problems you may encounter during the purification process. Each solution is grounded in chemical principles to help you diagnose and resolve the issue effectively.
Q1: My recrystallization attempt resulted in a low yield or failed to produce crystals. What went wrong?
This is a frequent challenge, often stemming from improper solvent selection or technique. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: If the compound dissolves readily at room temperature, the solvent is too polar, and you will lose a significant portion of your product in the mother liquor. Conversely, if it remains insoluble even when boiling, the solvent is not polar enough.
-
Excessive Solvent Volume: Using too much solvent will keep the product in solution even after cooling, drastically reducing the yield.
-
Solution: Add the hot solvent dropwise (portion-wise) to the crude material until it just dissolves. This ensures you are at the saturation point, maximizing crystal formation upon cooling.
-
-
Premature Crystallization: If crystallization occurs too rapidly (e.g., by crash-cooling in an ice bath), impurities can become trapped within the crystal lattice.
-
Solution: Allow the heated solution to cool slowly to room temperature first. Once cloudiness (incipient crystallization) is observed, you can then place the flask in an ice bath to maximize the yield of pure crystals.
-
Protocol 1: Systematic Solvent Screening for Recrystallization
-
Place approximately 10-20 mg of your crude 4,5-diphenyl-imidazolone in several small test tubes.
-
To each tube, add a different test solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) dropwise at room temperature. Note the solubility.
-
If a compound is insoluble at room temperature, gently heat the test tube in a water bath to the solvent's boiling point.
-
A suitable solvent will dissolve the compound when hot but show minimal solubility at room temperature.
-
Allow the tubes that showed good solubility at high temperatures to cool slowly. The solvent that yields the most abundant, well-formed crystals is your ideal choice.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Observations |
| Ethanol | 78.4 | 24.5 | Often a good choice; dissolves many imidazole derivatives when hot.[1][2] |
| Acetone | 56 | 21 | Can be effective, but its low boiling point may require careful handling.[4] |
| Ethyl Acetate | 77.1 | 6.0 | Lower polarity; useful if the product is highly soluble in alcohols. |
| Toluene | 110.6 | 2.4 | A non-polar option for highly non-polar derivatives or to remove polar impurities. |
| Water | 100 | 80.1 | Generally unsuitable due to the low water solubility of the diphenyl scaffold. |
Q2: After purification by column chromatography, my fractions are still impure. How can I improve the separation?
Column chromatography is a powerful technique, but its success hinges on proper parameter selection. Co-elution of impurities is a common problem if the mobile phase is not optimized.
Possible Causes & Solutions:
-
Incorrect Mobile Phase: The polarity of the eluent directly controls the separation (retention factor, Rf) of compounds on the silica gel. An eluent that is too polar will cause all compounds to elute quickly together. An eluent that is not polar enough will result in no movement from the baseline.
-
Expert Insight: The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.35 on a TLC plate. This typically provides the best separation on a column. Common solvent systems for imidazole derivatives include mixtures of a non-polar solvent like cyclohexane or hexane with a more polar solvent like ethyl acetate.[5] For more polar compounds, dichloromethane/methanol systems can be used.[6]
-
-
Column Overloading: Loading too much crude material onto the column relative to the amount of silica gel will exceed the column's separating power, leading to broad, overlapping bands.
-
Solution: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 for difficult separations, and up to 100:1.
-
-
Poor Sample Loading: If the initial sample band is too wide, separation will be compromised from the start.
-
Solution: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or the mobile phase itself). For less soluble compounds, a "dry loading" technique is superior: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the column.
-
Workflow: Optimizing a Flash Chromatography Separation
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diphenyl-imidazolone Synthesis
Welcome to the technical support center dedicated to the synthesis of diphenyl-imidazolone, a core scaffold in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during its synthesis, primarily via the Debus-Radziszewski reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
This section addresses high-level questions for quick reference.
Q1: What is the primary method for synthesizing 2,4,5-triphenyl-1H-imidazole (Lophine)?
The most common and industrially significant method is the Debus-Radziszewski imidazole synthesis. This is a multi-component reaction involving the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (benzaldehyde), and an ammonia source, typically ammonium acetate.[1][2][3]
Q2: My reaction yield is consistently low. What are the most common culprits?
Low yields are a frequently reported issue in this synthesis.[4][5] The primary factors to investigate are the purity of your reactants (especially the aldehyde), suboptimal reaction temperature, insufficient reaction time, and incorrect stoichiometry.
Q3: I'm observing significant side product formation. What are the likely impurities?
Side reactions can compete with the main imidazole formation. Common side products may arise from the self-condensation of the aldehyde, incomplete condensation of the intermediates, or reactions involving impurities within the starting materials.
Q4: What is the most effective method for purifying the final product?
The standard workup involves pouring the cooled reaction mixture into ice-water to precipitate the crude product.[6] Subsequent purification is typically achieved through recrystallization from a suitable solvent like ethanol, dimethyl sulfoxide (DMSO), or by using silica gel column chromatography for higher purity.[6]
In-Depth Troubleshooting & Optimization Guide
This guide provides detailed, question-based solutions to specific experimental problems.
Problem Area 1: Low Yields and Incomplete Reactions
Question: I've followed a standard protocol, but my yield of 2,4,5-triphenyl-1H-imidazole is below 50%. How can I systematically troubleshoot this?
Answer: A low yield is a classic problem that requires a systematic approach to diagnose. The following workflow can help you pinpoint the issue.
// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purity [label="Check Reactant Purity\n(Benzil, Benzaldehyde, NH4OAc)", fillcolor="#FBBC05", fontcolor="#202124"]; stoichiometry [label="Verify Stoichiometry\n(Especially NH4OAc)", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Evaluate Reaction Conditions\n(Temp & Time)", fillcolor="#FBBC05", fontcolor="#202124"]; catalysis [label="Consider Catalysis", fillcolor="#FBBC05", fontcolor="#202124"];
solution_purity [label="Solution: Purify reactants.\nAldehyde is prone to oxidation.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_stoichiometry [label="Solution: Use a slight excess\nof ammonium acetate.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Solution: Extend reflux time (monitor by TLC).\nIncrease temperature cautiously.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_catalysis [label="Solution: Introduce a catalyst\n(e.g., Lactic Acid, DABCO).", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> purity [label="Is purity confirmed?"]; purity -> solution_purity [label="No"]; purity -> stoichiometry [label="Yes"]; stoichiometry -> solution_stoichiometry [label="No"]; stoichiometry -> conditions [label="Yes"]; conditions -> solution_conditions [label="No"]; conditions -> catalysis [label="Yes"]; catalysis -> solution_catalysis [label="Optimization Opportunity"]; }
-
Reactant Integrity : Ensure all starting materials are of high purity. Benzaldehyde is particularly susceptible to oxidation to benzoic acid, which will not participate in the reaction. Use freshly distilled or newly purchased benzaldehyde. The purity of benzil and ammonium acetate is also critical.[4]
-
Stoichiometry : The reaction requires two equivalents of ammonia for every one equivalent of the dicarbonyl and aldehyde. Ammonium acetate is often used in excess to push the equilibrium towards product formation. A molar ratio of 1:1:2.5 (Benzil:Benzaldehyde:Ammonium Acetate) is a good starting point.[5]
-
Reaction Conditions (Time and Temperature) : The condensation is often performed at reflux in solvents like glacial acetic acid or ethanol.[6] If the reaction is incomplete (as monitored by TLC), extending the reflux time is the first step. Some protocols call for reflux times ranging from 5 to 24 hours.[6]
-
Catalysis : While the reaction can proceed without a catalyst, especially in acetic acid, various catalysts have been shown to dramatically improve yields and reduce reaction times. The choice of catalyst can be a powerful optimization tool.
Problem Area 2: Reaction Conditions and Catalysis
Question: I want to move beyond the basic acetic acid system. What catalysts and alternative conditions should I consider for optimization?
Answer: Optimizing the reaction environment is key to achieving high yields efficiently. The data below summarizes several successful approaches reported in the literature.
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantage | Reference |
| None (Conventional) | Glacial Acetic Acid | Reflux | 40-70% | Simple, traditional method. | [6] |
| Lactic Acid | Neat (Solvent-free) | 160 | ~92% | Biodegradable, green catalyst. | [5] |
| DABCO | t-Butanol | 60-65 | ~92% | High yield at a lower temperature. | [5] |
| Silicotungstic Acid | Ethanol | Reflux | >90% | Efficient with low catalyst loading (7.5 mol%). | [5] |
| Wet Cyanuric Chloride | Ethanol | 80 | High | Effective organic catalyst. | [5] |
| Microwave Irradiation | N/A | Varies | High | Significantly reduced reaction times. | [1] |
Expert Insight : The use of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) is particularly noteworthy as it allows for excellent yields at a much lower temperature compared to traditional methods, which can help minimize side product formation.[5] Solvent-free methods using catalysts like lactic acid are environmentally friendly and can also provide high yields.[5]
Experimental Protocols
Protocol 1: General Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
This protocol provides a robust baseline procedure.
// Nodes A [label="1. Combine Reactants\nBenzil, Benzaldehyde,\nAmmonium Acetate, Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Heat to Reflux\n(e.g., 1-4 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Monitor by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Cool to RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Workup\nPour into ice-water", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Isolate Crude Product\nVacuum Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Purify\nRecrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Characterize\n(NMR, MS, m.p.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> B [label="Incomplete"]; C -> D [label="Complete"]; D -> E; E -> F; F -> G; G -> H; }
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add benzil (1.0 eq.), benzaldehyde (1.0 eq.), and ammonium acetate (2.5-3.0 eq.).
-
Solvent Addition : Add glacial acetic acid or ethanol as the solvent (e.g., 10 mL per gram of benzil).
-
Heating : Heat the mixture to reflux with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a large volume of ice-water with stirring.
-
Isolation : A precipitate will form. Collect the crude solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid and ammonium salts.
-
Drying : Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
-
Solvent Selection : Transfer the crude, dry solid to an Erlenmeyer flask. Add a minimum amount of a suitable hot solvent (e.g., ethanol or a DMSO/water mixture).
-
Dissolution : Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Cooling : Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum recovery, you may subsequently place it in an ice bath.
-
Crystallization : Crystals of the purified product will form.
-
Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly. The expected melting point of 2,4,5-triphenyl-1H-imidazole is approximately 276-277 °C.[7]
Reaction Mechanism Overview
The Debus-Radziszewski synthesis is a classic multi-component reaction, though the exact mechanism can be complex. A generally accepted pathway is illustrated below.
// Reactants Benzil [label="Benzil\n(1,2-Dicarbonyl)", fillcolor="#FFFFFF", fontcolor="#202124"]; Ammonia1 [label="2x NH3\n(from NH4OAc)", fillcolor="#FFFFFF", fontcolor="#202124"]; Benzaldehyde [label="Benzaldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; Ammonia2 [label="NH3", fillcolor="#FFFFFF", fontcolor="#202124"];
// Intermediates Diimine [label="Diimine Intermediate", shape=ellipse, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Condensed_Int [label="Condensed Intermediate", shape=ellipse, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
// Product Product [label="2,4,5-Triphenyl-1H-imidazole", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];
// Pathway {rank=same; Benzil; Ammonia1;} Benzil -> Diimine; Ammonia1 -> Diimine [label="Condensation"];
{rank=same; Benzaldehyde; Ammonia2;} Benzaldehyde -> Condensed_Int; Diimine -> Condensed_Int [label="Condensation"];
Condensed_Int -> Product [label="Cyclization &\nOxidation"]; }
The reaction can be conceptualized in two main stages[1][2][3]:
-
Diimine Formation : The 1,2-dicarbonyl compound (benzil) condenses with two equivalents of ammonia to form a diimine intermediate.
-
Condensation and Cyclization : This diimine intermediate then condenses with the aldehyde (benzaldehyde), followed by cyclization and oxidation (often facilitated by air or a mild oxidant in the reaction) to yield the final substituted imidazole ring.
By understanding these steps and potential pitfalls, you can more effectively optimize your synthesis for higher yields and purity.
References
- Benchchem. Technical Support Center: Synthesis of Substituted Imidazoles.
- Siddarh H S et al. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA).
-
Wikipedia. Debus–Radziszewski imidazole synthesis. Available from: [Link]
- Qiu-Gen Zhang et al. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Nanchang Hangkong University.
-
Scribd. Debus-Radziszewski Imidazole Synthesis. Available from: [Link]
-
Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Available from: [Link]
-
A. F. M. Fahmy et al. Synthesis, Characterization and Molecular Modeling of Some New Imidazolone Derivatives. ResearchGate. Available from: [Link]
-
M. Adnan, et al. Lophine (2,4,5-triphenyl-1H-imidazole). National Institutes of Health. Available from: [Link]
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
side reaction products in the synthesis of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one
Welcome to the technical support guide for the synthesis of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental observations, troubleshoot common side reactions, and provide validated protocols to ensure the integrity of your results.
Overview of the Synthesis
The most common and established method for synthesizing 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one is the condensation reaction between benzil and urea. This reaction is typically performed under basic conditions in a suitable solvent, such as ethanol. While seemingly straightforward, the reaction environment can also foster competing pathways that lead to undesired side products, impacting yield and purity.
The primary transformation involves the cyclocondensation of urea with the two carbonyl groups of benzil. However, a critical competing reaction is the benzil-benzilic acid rearrangement, where the α-diketone (benzil) rearranges under basic conditions to form a salt of benzilic acid, which is unreactive towards urea under these conditions[1][2].
Reaction Pathway and Competing Side Reactions
The following diagram illustrates the desired synthetic route versus the primary competing side reactions.
Caption: Desired reaction pathway versus key side reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, their root causes, and actionable solutions.
Question 1: My final product yield is significantly lower than expected. What are the likely causes?
Answer:
Low yield is the most frequently reported issue and is almost always linked to the prevalence of side reactions that consume your starting materials.
Primary Cause: Benzil-Benzilic Acid Rearrangement Under the influence of a strong base (like KOH or NaOH), benzil can undergo a 1,2-phenyl shift to form benzilic acid[2]. This is a classic rearrangement of α-diketones. Once formed, benzilic acid will be deprotonated by the base to its carboxylate salt. This salt is stable and will not react with urea to form the desired imidazole ring, thus acting as a synthetic sink for your benzil starting material. An independent experiment confirmed that benzilic acid does not react with urea under identical conditions[1].
Troubleshooting Steps:
-
Control Base Stoichiometry: The condensation of benzil with urea requires a basic catalyst, but a high concentration of hydroxide ions strongly favors the competing rearrangement[3]. Reduce the amount of base used. While some protocols call for multiple equivalents, starting with a catalytic amount or up to one equivalent of base can often provide a better outcome.
-
Optimize Reaction Temperature: High temperatures can accelerate the rearrangement. While heat is necessary for the condensation, prolonged heating at high reflux temperatures may be detrimental. Try running the reaction at the minimum temperature required for the condensation to proceed, which you can monitor via Thin-Layer Chromatography (TLC).
-
Order of Reagent Addition: Consider adding the base portion-wise to the mixture of benzil and urea in ethanol. This prevents a high local concentration of base from building up, which can initiate the rearrangement before the condensation has a chance to occur.
Secondary Cause: Suboptimal Purification The desired product, 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one, has very high thermal stability (mp >300 °C) and can be challenging to recrystallize effectively, potentially leading to product loss during workup[4].
Troubleshooting Steps:
-
Review Your Recrystallization Solvent: Ethanol is commonly used, but if you are experiencing significant loss, consider a solvent mixture or an alternative solvent like glacial acetic acid followed by precipitation with water.
-
Acidification and Precipitation: After the reaction, the crude product is often precipitated by acidifying the reaction mixture[5]. Ensure the pH is sufficiently low (around 2) to fully protonate the product and any benzilic acid byproduct. Cool the mixture thoroughly in an ice bath before filtration to maximize precipitation.
Question 2: My NMR/LC-MS analysis shows significant impurities. How can I identify and remove them?
Answer:
Identifying the structure of impurities is the first step toward devising an effective purification strategy. The most common impurities are unreacted starting materials and the side products discussed previously.
Common Impurities and Their Identification:
| Impurity | Chemical Name | Origin | Key Analytical Signatures |
| Impurity A | Benzil | Unreacted Starting Material | ¹H NMR: Multiple aromatic signals between 7.3-8.0 ppm. TLC: Less polar than the product. Appearance: Yellow crystals. |
| Impurity B | Benzilic Acid | Benzil-Benzilic Acid Rearrangement | ¹H NMR: Aromatic signals and a broad singlet for the -OH proton (disappears on D₂O exchange). IR: Strong C=O stretch (~1720 cm⁻¹) and broad O-H stretch (~2500-3300 cm⁻¹). |
| Impurity C | 3a,6a-Diphenylglycoluril | Condensation of intermediate with a second urea molecule | ¹H NMR: Will show different aromatic and N-H proton signals compared to the desired product. MS: Molecular ion peak corresponding to C₁₆H₁₄N₄O₂ (M+H⁺ ≈ 295.11). |
Purification Strategies:
-
For Unreacted Benzil (Impurity A): Benzil is significantly more soluble in common organic solvents like ethanol and dichloromethane than the desired product. A careful recrystallization from hot ethanol should leave the less soluble 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one to crystallize upon cooling, while benzil remains in the mother liquor.
-
For Benzilic Acid (Impurity B): This acidic impurity can be removed with a basic wash during workup. Before the final precipitation of your product, you can perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a saturated sodium bicarbonate solution. The benzilic acid will move into the aqueous basic layer as its sodium salt. Afterwards, re-acidify the organic layer to recover your product.
-
For Diphenylglycoluril (Impurity C): This impurity has solubility properties similar to the desired product, making separation by simple recrystallization difficult. Column chromatography is the most effective method. A silica gel column using a gradient elution system, for example starting with dichloromethane and gradually increasing the polarity with methanol, can effectively separate the two compounds[6]. Monitor the fractions by TLC to isolate the pure product.
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction? A: Absolute ethanol is the most commonly cited and effective solvent. It provides good solubility for the reactants at elevated temperatures and is relatively easy to remove post-reaction[5]. Using aqueous ethanol can increase the concentration of hydroxide ions, potentially accelerating the benzil-benzilic acid rearrangement.
Q: Can I use a different base instead of KOH or NaOH? A: While strong bases are traditional, exploring milder basic conditions could be a valid strategy to suppress the benzilic acid rearrangement. Bases like potassium carbonate or organic bases could be investigated, though reaction times may need to be extended. Any alternative base would require optimization of reaction conditions.
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the consumption of benzil. Use a mobile phase such as a 7:3 mixture of hexane and ethyl acetate. Benzil is a yellow compound and will appear as a colored, less polar spot. The product is a white solid and will have a lower Rf value (it will be more polar). The reaction is complete when the benzil spot is no longer visible.
Q: Are there any specific safety precautions I should take? A: Yes. You will be working with strong bases (KOH/NaOH) which are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[4]. The reaction should be performed in a well-ventilated fume hood.
Detailed Experimental Protocol
This protocol is a validated starting point. As discussed, you may need to optimize conditions based on your results.
Materials:
-
Benzil (C₁₄H₁₀O₂)
-
Urea (CH₄N₂O)
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzil (4.20 g, 20 mmol) and urea (1.80 g, 30 mmol).
-
Add 30 mL of absolute ethanol to the flask and stir the mixture to form a suspension.
-
In a separate beaker, dissolve potassium hydroxide (1.12 g, 20 mmol) in 5 mL of absolute ethanol. Gentle warming may be required.
-
Add the ethanolic KOH solution to the benzil-urea suspension.
-
Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours. Monitor the reaction by TLC until the benzil starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath.
-
Slowly and carefully acidify the cold reaction mixture by adding concentrated HCl dropwise until the pH is approximately 2. A thick white precipitate will form.
-
Keep the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the product on the filter paper with two 15 mL portions of cold deionized water to remove any inorganic salts.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from hot ethanol to obtain pure 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one.
Analytical Characterization Workflow
The following diagram outlines a standard workflow for characterizing the final product and identifying potential impurities.
Caption: Post-synthesis characterization workflow.
References
-
Nagendrappa, G. (2010). Electronic Effects in the Cyclocondensation of Benzil. Resonance, 15(2), 134-145.
-
ResearchGate. (2010). Electronic effects in the cyclocondensation of benzil.
-
Chemistry Stack Exchange. (2020). Is deprotonation limiting the product formation in this thiohydantoin synthesis?
-
YouTube. (2019). Phenytoin Synthesis step 3: Condensation of urea and benzil.
-
Hussain, I. (1980). Some reactions of urea and related compounds. St Andrews Research Repository.
-
Sigma-Aldrich. (n.d.). 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one 97%. Product Page.
-
Kumar, S., et al. (2010). Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles. Acta Poloniae Pharmaceutica, 67(3), 241-245.
-
Siddiqui, Z. N., & Asad, M. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 3(6), 460-469.
-
Patel, A. D., et al. (2020). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. Analytical Chemistry Letters, 10(4), 517-523.
-
Hill, J. H. M., Fogg, T. R., & Guttmann, H. (1981). Thermal rearrangements of 4,5-diphenyl-2H-imidazoles. The Journal of Organic Chemistry, 46(6), 1151–1155.
-
Singh, P., et al. (2013). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. Acta Poloniae Pharmaceutica, 70(1), 77-83.
-
Azizuddin, S. K., et al. (2025). Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. Current Drug Safety.
-
Research and Reviews: Journal of Chemistry. (2016). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. RRJCHEM.
-
Benchchem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
-
De Gruyter. (2021). Analysis and impurity identification in pharmaceuticals. Reviews in Analytical Chemistry, 40(1), 359-372.
Sources
Technical Support Center: Stabilizing 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one in Solution
Welcome to the technical support center for 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one (also known as Diphenylimidazolone). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing its degradation in solution. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity of your experiments.
Introduction to the Stability of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one
1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one is a heterocyclic compound with a core imidazolone structure. The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. Imidazolone derivatives, while possessing a stable aromatic system, can be susceptible to degradation under common laboratory conditions. The primary degradation pathways include oxidation, hydrolysis, and photodegradation. Understanding these pathways is the first step in preventing the loss of your valuable compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one in solution.
Q1: What are the main factors that cause the degradation of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one in solution?
A1: The degradation of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one in solution is primarily influenced by three factors:
-
Oxidation: The imidazolone ring can be susceptible to oxidation, particularly at the C2 position, which can be catalyzed by factors like exposure to atmospheric oxygen, metal ions (e.g., copper), or strong oxidizing agents.[1][2][3]
-
Hydrolysis: The amide-like bond within the imidazolone ring can undergo hydrolysis, especially under strongly acidic or basic pH conditions, leading to ring-opening. The presence of water is a key factor in this process.[4][5]
-
Photodegradation: As an aromatic compound, 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one can absorb UV light, which may lead to photochemical reactions and subsequent degradation.[6][7]
Q2: What is the expected shelf-life of a stock solution of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one?
A2: The shelf-life of a stock solution is highly dependent on the storage conditions. A solution stored in an appropriate solvent, protected from light, at a low temperature, and under an inert atmosphere will have a significantly longer shelf-life than a solution left at room temperature on a lab bench. For long-term storage, it is best to store the compound as a dry solid.[8] When in solution, regular quality control checks using methods like HPLC are recommended to monitor for degradation.
Q3: Which solvents are recommended for dissolving and storing 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one?
A3: The choice of solvent is critical. Aprotic, anhydrous solvents are generally preferred to minimize the risk of hydrolysis. Suitable solvents may include DMSO, DMF, or anhydrous acetonitrile. The polarity of the solvent can influence the stability of the compound.[9][10][11][12][13] It is crucial to use high-purity, dry solvents.
Q4: How does pH affect the stability of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one in aqueous solutions?
A4: The pH of aqueous solutions can significantly impact the stability of the imidazolone ring. Both highly acidic and highly basic conditions can catalyze the hydrolysis of the cyclic urea moiety, leading to ring cleavage. It is advisable to maintain the pH of aqueous solutions near neutral (pH 7) for short-term experiments.
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during experiments with 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one.
Problem: My solution of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one is changing color.
Possible Cause: Color change is often an indicator of chemical degradation, likely due to oxidation or photodegradation.
Troubleshooting Steps:
-
Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial to prevent further light exposure.
-
Inert Atmosphere: If not already done, prepare fresh solutions and purge the solvent with an inert gas (e.g., argon or nitrogen) before dissolving the compound. Store the solution under an inert atmosphere.[8]
-
Check for Contaminants: Ensure your solvent is free from metal ion contaminants that can catalyze oxidation. Use high-purity solvents.
-
Analytical Verification: Analyze the discolored solution and a freshly prepared solution by HPLC-UV or LC-MS to identify potential degradation products.
Problem: I am observing unexpected peaks in my HPLC/LC-MS analysis.
Possible Cause: The appearance of new peaks is a strong indication of degradation. These could be isomers, oxidation products, or hydrolysis products.
Troubleshooting Workflow:
Caption: Workflow for preparing a stable stock solution.
Understanding Degradation Pathways
A deeper understanding of the potential chemical transformations of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one can aid in troubleshooting and prevention.
Caption: Potential degradation pathways for 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one.
By implementing these best practices and being mindful of the potential degradation pathways, you can ensure the stability of your 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one solutions, leading to more accurate and reliable experimental outcomes.
References
-
Chaudhari, S. R., Patil, P. N., Parab, Y. S., & Pawar, N. S. (2024). Synthesis and biological evaluation of novel imidazolone–thiabendazole-based metal complexes. International Journal of Pharmaceutical Quality Assurance, 15(3), 1268-1274. [Link]
-
Arduengo, A. J., et al. (2007). On the Hydrolysis of 2,3-Dihydro-1,3-di-tert-butyl-4,5-dimethylimidazol-2-ylidene. The Crystal Structure of 1,3-Di-tert-butyl-4,5-dimethylimidazolium Bicarbonate. Zeitschrift für anorganische und allgemeine Chemie, 633(15), 2589-2591. [Link]
-
Li, D., & Ollevier, T. (2019). Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air. Organic Letters, 21(10), 3572-3575. [Link]
-
Postnikov, P. S., et al. (2025). Aerobic Oxidation of Imidazolines to 2-Arylimidazoles Using CuSO4∙H2O as a Catalyst. Synthesis, 57, 3611–3616. [Link]
-
Various Authors. (2015). What to select for storing your compound: neat vs. in solution? ResearchGate. [Link]
-
Katke, S. P. (2023). Imidazole: Chemistry, synthesis, properties, industrial applications, and biological and medicinal applications. Environmental Science: An Indian Journal, 19(1), 257. [Link]
-
Mlostoń, G., et al. (2022). Synthesis and Selected Transformations of 2-Unsubstituted Imidazole N-Oxides Using a Ball-Milling Mechanochemical Approach. Molecules, 27(11), 3497. [Link]
-
RARC. (2025). Guidance for Preparing and Storing Non-Pharmaceutical-Grade Compounds. University of Wisconsin-Madison. [Link]
-
European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. [Link]
-
Various Authors. (2012). Best practice/procedure for storing organic solutions? Chromatography Forum. [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
-
Bellina, F., & Lessi, M. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]
-
Hollóczki, O., et al. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(4), 780-789. [Link]
-
Pocha, A., et al. (2019). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. Journal of the American Chemical Society, 141(32), 12901-12906. [Link]
-
Zhang, W., et al. (2016). Photodegradation of Diphenylarsinic Acid by UV-C Light: Implication for Its Remediation. Environmental Science & Technology, 50(11), 5762-5769. [Link]
-
Chen, Y., et al. (2022). Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation. International Journal of Environmental Research and Public Health, 19(19), 12431. [Link]
Sources
- 1. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air [organic-chemistry.org]
- 4. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of diphenylarsinic acid by UV-C light: Implication for its remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Diphenyl-Imidazolone Derivatives
Welcome, researchers, to the dedicated support center for addressing challenges with diphenyl-imidazolone derivatives. This class of compounds holds significant therapeutic promise, but progression is often hampered by a common, critical hurdle: poor cell permeability. This guide is structured to provide you not just with protocols, but with the underlying scientific rationale to troubleshoot and overcome this challenge effectively. Our approach is built on a foundation of diagnosing the root cause of poor permeability and then systematically applying targeted strategies for improvement.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and provides a foundational understanding of the permeability challenge.
Q1: My diphenyl-imidazolone derivative shows excellent target binding in a cell-free assay but has low activity in a cell-based assay. Is this likely a permeability issue?
A1: Yes, this is a classic indicator of poor cell permeability. When a compound is potent in a biochemical assay (e.g., purified enzyme inhibition) but loses efficacy in a cellular context, it strongly suggests the molecule is not reaching its intracellular target at a sufficient concentration. The cell membrane acts as a selective barrier, and your compound's physicochemical properties are likely preventing its efficient passage. Before exploring more complex mechanisms like metabolic instability, assessing permeability should be your primary next step.
Q2: What are the key physicochemical properties of my diphenyl-imidazolone derivative that I should be most concerned about for cell permeability?
A2: Cell permeability is a complex interplay of several factors, but for this class of molecules, you should pay close attention to the following:
-
Lipophilicity (logP/logD): The ability of a drug to cross the lipid bilayer of a cell membrane is heavily influenced by its lipophilicity.[1][2][3] An optimal range often cited is a logP of 2-4.[1] Molecules that are too hydrophilic (low logP) will not readily partition into the membrane, while those that are excessively lipophilic (high logP) may get trapped within the membrane or have poor aqueous solubility.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBDs) and acceptors (HBAs) significantly impacts permeability.[1][4] Each hydrogen bond with water must be broken for the molecule to enter the lipid membrane, an energetically costly process. A high number of HBDs/HBAs increases this energy barrier. Lipinski's Rule of 5 suggests that more than 5 HBDs or 10 HBAs can lead to poor permeability.[5]
-
Molecular Weight (MW) and Size: Larger molecules generally diffuse more slowly across membranes.[1][6][7] While not an absolute rule, molecules with an MW greater than 500 Da often face permeability challenges.[5]
-
Aqueous Solubility: A compound must be in solution to be absorbed.[1] Poor aqueous solubility can be a primary rate-limiting step, preventing the compound from even reaching the cell surface at a sufficient concentration to drive passive diffusion.
-
Ionization State (pKa): Many drugs are weak acids or bases.[2][3] The ionized form is more water-soluble but less permeable, while the neutral, unionized form is more lipophilic and readily crosses cell membranes.[2] The pKa of your compound relative to the physiological pH (e.g., ~7.4 in cell culture media) will determine the ratio of ionized to unionized species.
Q3: What is the difference between a PAMPA and a Caco-2 assay, and which one should I run first?
A3: This is a crucial question for designing an efficient screening cascade. These two assays measure different aspects of permeability and are best used in sequence.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures passive diffusion only.[8][9] It uses a synthetic membrane coated with lipids to mimic the cell membrane.[10] It is inexpensive, high-throughput, and an excellent first-line screen to determine if your molecule has the fundamental physicochemical properties for passive transport.[8][11]
-
Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[][13][14] It is more complex and lower-throughput but provides more biologically relevant data. Crucially, Caco-2 cells express transporters and efflux pumps (like P-glycoprotein), so this assay can measure passive diffusion, active transport, and active efflux.[][14]
Recommended Workflow: Start with PAMPA. If your compound is permeable in PAMPA, but shows low intracellular accumulation or activity in cells, it suggests that active efflux might be the problem. If the compound is impermeable in PAMPA, the issue is with its fundamental physicochemical properties (e.g., too polar, too large), and you should focus on structural modification. Using both assays in conjunction can help diagnose the specific permeability barrier.[9][15]
Part 2: Troubleshooting Guide - Diagnosing the Permeability Problem
If the initial FAQs suggest a permeability issue, this guide provides a systematic approach to pinpoint the exact cause.
Problem 1: My compound has a low apparent permeability coefficient (Papp) in the PAMPA assay.
Causality: A low Papp in PAMPA indicates a fundamental inability of the molecule to passively diffuse across a lipid membrane.[8][10] This is almost always due to suboptimal physicochemical properties.
Troubleshooting Steps:
-
Analyze Physicochemical Properties:
-
High Hydrogen Bonding: Does your molecule have numerous exposed polar groups (e.g., -OH, -NH2, -COOH)? These contribute to a high desolvation energy penalty.
-
Low Lipophilicity: Is the calculated or measured logP/logD below the optimal range for membrane partitioning?
-
High Molecular Weight: Is the MW > 500 Da?
-
-
Experimental Validation:
-
Measure logD at pH 7.4: This is more physiologically relevant than logP for ionizable compounds.
-
Assess Aqueous Solubility: Determine the kinetic or thermodynamic solubility in your assay buffer. If solubility is very low (<10 µM), the measured Papp may be artificially low because the concentration gradient driving diffusion is smaller than assumed.
-
Next Steps: Proceed to Section 3: Strategies for Improvement - Structural Modification . The core issue lies within the molecule's structure.
Problem 2: My compound has a high Papp in PAMPA but low accumulation/activity in cells and a low Papp in the Caco-2 assay (apical-to-basolateral).
Causality: This is the classic signature of active efflux.[9] The compound can passively enter the cell, but it is being actively pumped out by efflux transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells.[][14][16]
Troubleshooting Steps:
-
Perform a Bidirectional Caco-2 Assay:
-
Measure permeability in both directions: apical-to-basolateral (A→B) and basolateral-to-apical (B→A).
-
Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B).
-
Interpretation: An efflux ratio greater than 2 is a strong indicator that your compound is a substrate of an active efflux pump.[13][14]
-
-
Confirm with Efflux Pump Inhibitors:
-
Repeat the Caco-2 assay in the presence of known inhibitors of major efflux pumps (e.g., Verapamil for P-gp).[14]
-
Interpretation: If the A→B permeability increases significantly and the efflux ratio decreases in the presence of the inhibitor, you have confirmed that your compound is a substrate for that specific pump.
-
Next Steps: Proceed to Section 3: Strategies for Improvement - Mitigating Efflux .
Logical Workflow for Permeability Diagnosis
The following diagram illustrates the decision-making process for diagnosing the root cause of poor permeability.
Caption: PAMPA experimental workflow.
Methodology:
-
Preparation of Solutions:
-
Donor Solution: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute this stock into a buffered solution (e.g., PBS, pH 7.4) to a final concentration of 10-100 µM. The final DMSO concentration should be low (e.g., <1%). [17] * Acceptor Solution: Use the same buffer as the donor solution, often containing a small amount of DMSO to match the donor well.
-
Lipid Solution: Prepare a solution of a lipid mixture (e.g., 1% lecithin in dodecane) in a volatile organic solvent. [17]
-
-
Assay Procedure:
-
Using a 96-well filter plate (the "donor" plate), coat the membrane of each well with a small volume (e.g., 5 µL) of the lipid solution and allow the solvent to evaporate. [10][17] * Add the acceptor solution to the wells of a 96-well acceptor plate (e.g., 300 µL).
-
Carefully place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".
-
Add the donor solution containing your test compound to the wells of the donor plate (e.g., 150 µL). [17] * Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking. [10] * After incubation, carefully separate the plates.
-
-
Quantification and Calculation:
-
Take samples from both the donor and acceptor wells.
-
Determine the concentration of the compound in each well using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
-
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: To determine both passive and active transport, and to calculate the efflux ratio.
Methodology:
-
Cell Culture:
-
Monolayer Integrity Check:
-
Permeability Assay (A→B and B→A):
-
For Apical-to-Basolateral (A→B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the dosing solution containing the test compound to the apical (upper) chamber. [18] * Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours). [13] * At the end of the incubation, take samples from the basolateral chamber for analysis.
-
-
For Basolateral-to-Apical (B→A) Transport:
-
The procedure is reversed. Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber. [18] * Take samples from the apical chamber for analysis.
-
-
-
Quantification and Calculation:
-
Analyze the concentration of the compound in the receiver chambers using LC-MS/MS.
-
Calculate the Papp value for both the A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
References
- Vertex AI Search Grounding API Redirect. (n.d.). Physicochemical properties of drugs and membrane permeability | Request PDF.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Naccache, P., & Sha'afi, R. I. (1973). Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes. PMC.
- Over, B., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry - ACS Publications.
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
- Over, B., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. NIH.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Vertex AI Search Grounding API Redirect. (n.d.). Permeability enhancement techniques for poorly permeable drugs: A review.
- Sabinet African Journals. (n.d.). Physicochemical properties of drugs and membrane permeability : review article.
- Frontiers. (n.d.). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps.
- Patsnap Synapse. (2025, May 21). What are the physicochemical properties affecting drug distribution?.
- Semantic Scholar. (2002, July 1). Physicochemical properties of drugs and membrane permeability : review article.
- PubMed. (n.d.). Quantitative structure-permeability relationships (QSPRs) for percutaneous absorption.
- ScholarWorks@UTEP. (2020, January 1). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications.
- ProQuest. (n.d.). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications.
- BOC Sciences. (n.d.). Caco-2 Permeability Testing | Intestinal Model - Formulation.
- CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit.
- MedChemComm (RSC Publishing). (n.d.). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Technology Networks. (n.d.). pampa-permeability-assay.pdf.
- Vertex AI Search Grounding API Redirect. (n.d.). Caco2 assay protocol.
- ResearchGate. (2025, August 9). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Request PDF.
- MDPI. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- PMC - PubMed Central. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 4. journals.co.za [journals.co.za]
- 5. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical properties of drugs and membrane permeability : review article | Semantic Scholar [semanticscholar.org]
- 7. Quantitative structure-permeability relationships (QSPRs) for percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
stability testing of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one under assay conditions
<Technical Support Center: Stability Testing of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one >
Welcome to the technical support center for 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one (DPI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability testing of this compound under various assay conditions.
I. Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one (DPI) in solid form?
A1: In its solid, crystalline state, 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one is generally a stable compound, especially when protected from light and moisture.[1] It has a high melting point of over 300°C, indicating significant thermal stability. However, like many organic molecules, long-term exposure to harsh environmental conditions can lead to degradation. For routine laboratory use, storing the solid powder in a well-sealed container, in a cool, dark, and dry place is recommended.
Q2: What are the primary degradation pathways for DPI in solution under assay conditions?
A2: The primary degradation pathways for DPI in solution are hydrolysis and oxidation, with photolysis also being a potential concern.[2][3] The imidazole core, while aromatic, can be susceptible to ring-opening under harsh hydrolytic conditions (strong acids or bases), especially at elevated temperatures.[4] Oxidative degradation can occur at the imidazole ring, potentially initiated by atmospheric oxygen, trace metal ions, or peroxides in solvents.[3][5] The phenyl substituents may also undergo oxidation, though this is generally less favored.
Q3: How does pH affect the stability of DPI in aqueous solutions?
A3: The stability of the imidazole ring is known to be pH-dependent.[6][7][8] In strongly acidic or alkaline solutions, the rate of hydrolysis can be accelerated. The imidazole moiety can be protonated in acidic conditions and deprotonated in strongly basic conditions, which can alter its electronic structure and susceptibility to nucleophilic attack by water.[9] It is crucial to determine the pH-rate profile during forced degradation studies to identify the pH of maximum stability for developing aqueous formulations or defining analytical diluents.
Q4: Is DPI sensitive to light? What precautions should be taken?
A4: Yes, compounds with imidazole moieties can be sensitive to photodegradation when in solution.[3] It is essential to conduct photostability studies as per ICH Q1B guidelines.[10][11] These studies involve exposing the drug substance to a combination of visible and UV light.[12][13] To minimize photolytic degradation during routine handling and analysis, it is recommended to use amber glassware or light-protective coverings for all solutions containing DPI.
II. Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems that may arise during the stability testing of DPI.
Issue 1: Inconsistent Assay Results or Poor Mass Balance in Stability Studies.
-
Possible Cause 1: Uncontrolled Degradation During Sample Preparation or Analysis.
-
Explanation: DPI may be degrading after the stability time point is pulled but before the analysis is complete. This can be due to the choice of diluent, exposure to light, or elevated temperatures in an autosampler.
-
Troubleshooting Steps:
-
Evaluate Diluent Stability: Prepare a solution of DPI in your analytical diluent and analyze it at regular intervals over a period that mimics your typical sample analysis time (e.g., 0, 2, 4, 8, 24 hours). If degradation is observed, consider changing the diluent to one with a more neutral pH or adding an antioxidant.
-
Control Light Exposure: Ensure all sample preparation is done under low-light conditions and use amber autosampler vials.
-
Manage Temperature: If using an HPLC autosampler, set it to a cooled temperature (e.g., 4-10°C) to slow down potential degradation in the prepared samples.
-
-
-
Possible Cause 2: Formation of Non-UV Active or Poorly Retained Degradants.
-
Explanation: The degradation products may not absorb at the analytical wavelength used for the parent compound, or they may be highly polar and elute in the solvent front of a reversed-phase HPLC method. This leads to a loss of mass balance.
-
Troubleshooting Steps:
-
Use a Photodiode Array (PDA) Detector: A PDA detector will allow you to examine the entire UV spectrum and identify the optimal wavelength for detecting both the parent compound and any potential degradants.
-
Employ a Universal Detector: Consider using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with your UV detector to detect non-chromophoric degradants.
-
Modify Chromatographic Method: If polar degradants are suspected, adjust your HPLC method. This could involve using a more aqueous mobile phase at the start of your gradient, or employing a polar-embedded or HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
-
Issue 2: Unexpected Peaks Appearing in the Chromatogram of a Forced Degradation Sample.
-
Possible Cause 1: Interaction with Excipients or Formulation Components.
-
Explanation: In formulated products, DPI may react with excipients, leading to the formation of new adducts or degradants.
-
Troubleshooting Steps:
-
Conduct Excipient Compatibility Studies: Stress binary mixtures of DPI with each excipient under accelerated conditions (e.g., high temperature and humidity) to identify any potential interactions.[14]
-
Analyze Placebo: Analyze a stressed placebo (formulation without the active pharmaceutical ingredient) to identify any peaks originating from the degradation of the excipients themselves.
-
-
-
Possible Cause 2: Secondary Degradation.
-
Explanation: An initial degradation product may itself be unstable under the stress conditions and degrade further into secondary products.[3]
-
Troubleshooting Steps:
-
Time-Course Degradation Study: Analyze the stressed sample at multiple time points (e.g., 0, 2, 6, 12, 24 hours). This will help you to observe the appearance and disappearance of transient intermediates and establish the degradation pathway.
-
Isolate and Characterize: If a major degradant is observed, consider isolating it using preparative HPLC and then subject it to the same stress conditions to confirm if it leads to the formation of the secondary degradants.
-
-
III. Experimental Protocols
Protocol 1: Forced Degradation Study of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.[15][16][17]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve DPI in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of approximately 1 mg/mL.
2. Stress Conditions:
-
For each condition, dilute the stock solution with the stressor to a final concentration of approximately 0.1 mg/mL.
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. |
| Base Hydrolysis | Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. |
| Oxidative Degradation | Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Store the solid powder in an oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours. |
| Photolytic Degradation | Expose the solution (in a quartz cuvette) and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter as per ICH Q1B.[10][18] |
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrumentation and Columns:
-
HPLC system with a PDA or UV detector and a column oven.
-
A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where DPI has significant absorbance (e.g., determined from its UV spectrum, typically around 254 nm).
-
Gradient Program (Example):
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
3. Method Validation:
-
Inject the unstressed and stressed samples.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent DPI peak and from each other (resolution > 1.5). |
-
Peak purity analysis of the parent peak in the stressed samples should be performed using the PDA detector to ensure it is not co-eluting with any degradants.
IV. Visualizations
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting a forced degradation study of DPI.
Troubleshooting Logic for Poor Mass Balance
Caption: Decision tree for troubleshooting poor mass balance in stability assays.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Patel, Y., & Shah, N. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5143-5151. Retrieved from [Link]
-
ACS Publications. (n.d.). The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte. Chemistry of Materials. Retrieved from [Link]
-
ACS Publications. (2020, January 23). Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2. Journal of the American Chemical Society. Retrieved from [Link]
-
SpringerLink. (2022, November 2). Imidazole-amino acids. Conformational switch under tautomer and pH change. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, November 2). Imidazole-amino acids. Conformational switch under tautomer and pH change. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010, March 23). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Atlas Material Testing Solutions. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
-
Pharma Growth Hub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]
-
PubMed. (n.d.). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
Biological and Molecular Chemistry. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Retrieved from [Link]
-
ResearchGate. (2018, March 9). Stability of Imidazole- shelf life?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Biodegradability of imidazole structures. [Figure]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, June 9). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. PMC. Retrieved from [Link]
-
ACS Publications. (2023, June 9). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Retrieved from [Link]
-
ResearchGate. (2020, April 9). (PDF) Synthesis and Characterization of Some Derivatives of 1,3-Diisopropyl-4,5-dimethylimidazol-2-ylidene. Retrieved from [Link]
-
De Gruyter. (n.d.). 2,3-Dihydro-4,5-diisopropyl-1,3-dimethylimidazol-2-yliden und seine Chalkogenone. Retrieved from [Link]
-
PubMed. (n.d.). Elucidating the pathways of degradation of denagliptin. Retrieved from [Link]
-
SpringerLink. (2025, August 6). Biodegradation of acetamiprid by Pigmentiphaga sp. D-2 and the degradation pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, July 29). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
MDPI. (2023, January 10). Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Oxidative degradation of monomeric and dimeric phenylpropanoids: reactivity and mechanistic investigation. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed pathway for the degradation of diphenyl ethers by Trametes versicolor. [Figure]. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Imidazole-amino acids. Conformational switch under tautomer and pH change - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 13. ikev.org [ikev.org]
- 14. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 17. rjptonline.org [rjptonline.org]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4,5-Diphenyl-1H-imidazol-2(3H)-one
Welcome to the technical support center for the synthesis of 4,5-diphenyl-1H-imidazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this synthesis, with a focus on minimizing byproduct formation and maximizing the yield and purity of the target compound. Our approach is grounded in a deep understanding of the reaction mechanism, providing you with not just protocols, but the rationale behind them.
Understanding the Core Synthesis: The Benzil-Urea Condensation
The most prevalent and practical route to 4,5-diphenyl-1H-imidazol-2(3H)-one is the condensation reaction between benzil and urea, typically under basic conditions. This reaction, while seemingly straightforward, is a nuanced process where minor deviations in reaction parameters can lead to the formation of significant impurities.
The generally accepted mechanism proceeds through an initial condensation to form a key intermediate, 4,5-diphenyl-4,5-dihydroxy-2-imidazolone. This intermediate then undergoes a base-catalyzed pinacol-type rearrangement, involving a 1,2-phenyl shift, to yield the desired 5,5-diphenylhydantoin (phenytoin), which is structurally related to the target imidazolone. The formation of 4,5-diphenyl-1H-imidazol-2(3H)-one follows a similar pathway, and controlling the fate of the dihydroxy intermediate is paramount to a successful synthesis.[1][2][3]
Below is a generalized workflow for the synthesis:
Caption: A generalized experimental workflow for the synthesis of 4,5-diphenyl-1H-imidazol-2(3H)-one.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each problem is followed by a diagnosis of the probable causes and actionable solutions.
Problem 1: Low Yield of the Desired 4,5-Diphenyl-imidazolone
FAQ: "My final yield is consistently low, even though my starting materials are pure. What are the likely causes and how can I improve it?"
Diagnosis and Solutions:
Low yields can stem from incomplete reaction, degradation of the product, or the prevalence of side reactions. Here’s how to troubleshoot:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The pinacol rearrangement of the dihydroxy intermediate can be slow. Ensure the reaction is heated for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Suboptimal Base Concentration: A catalytic amount of a strong base like KOH is crucial for the rearrangement.[2] Insufficient base will stall the reaction at the intermediate stage. Conversely, an excessive amount of base can promote side reactions.
-
-
Side Reaction Dominance:
-
Formation of Glycoluril Derivatives: Under certain conditions, the dihydroxy intermediate can react with another molecule of urea to form a 3a,6a-diphenylglycoluril byproduct, which is an unwanted side product.[2]
-
Solution: Carefully control the stoichiometry of the reactants. A slight excess of benzil relative to urea may be beneficial.
-
-
-
Product Precipitation and Isolation:
-
Improper pH for Precipitation: The product is typically precipitated by acidifying the reaction mixture after completion. Ensure the pH is adjusted correctly to maximize the precipitation of the imidazolone.
-
Solubility in the Work-up Solvent: The choice of solvent for washing and recrystallization is critical. The product has limited solubility in water but is soluble in hot ethanol.
-
Optimized Reaction Conditions:
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol | Good solubility for reactants and facilitates recrystallization. |
| Base | KOH (catalytic) | Effectively catalyzes the pinacol rearrangement. |
| Temperature | Reflux | Ensures sufficient energy for the reaction to proceed to completion. |
| Monitoring | TLC | Allows for real-time tracking of reactant consumption and product formation. |
Problem 2: Presence of a Major Impurity in the Final Product
FAQ: "My NMR and Mass Spec data show a significant impurity. How can I identify and eliminate it?"
Diagnosis and Solutions:
The most commonly reported impurity in this synthesis is the un-rearranged intermediate, 4,5-diphenyl-4,5-dihydroxy-2-imidazolone .
Caption: The formation of the dihydroxy intermediate as a potential impurity.
-
Identification: This impurity will have a higher molecular weight than the final product due to the presence of two additional hydroxyl groups. It will also show characteristic O-H stretches in the IR spectrum and corresponding signals in the 1H NMR spectrum.
-
Minimization Strategies:
-
Ensure Complete Rearrangement: The key is to drive the reaction from the intermediate to the final product.
-
Increase Reaction Time/Temperature: If the impurity is present, it's a strong indication that the reaction has not gone to completion. Increase the reflux time and monitor by TLC.
-
Optimize Base: Ensure a sufficient catalytic amount of a strong base is present to facilitate the rearrangement.[2]
-
-
Purification:
-
Recrystallization: This is often the most effective method for removing the dihydroxy impurity. The desired imidazolone and the dihydroxy intermediate may have different solubilities in solvents like ethanol, allowing for their separation.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
-
-
Problem 3: The Reaction Fails to Initiate
FAQ: "I've mixed my reactants, but the reaction doesn't seem to be starting, even with heating. What could be wrong?"
Diagnosis and Solutions:
-
Inactive Catalyst/Base:
-
Old or Poor Quality Base: The strength of the base is critical. Use freshly prepared solutions of high-purity KOH or other suitable bases.
-
Solution: Test the pH of your reaction mixture to ensure it is basic.
-
-
Poor Quality Starting Materials:
-
Impure Benzil or Urea: Impurities in the starting materials can inhibit the reaction.
-
Solution: Use recrystallized benzil and high-purity urea.
-
-
Solvent Issues:
-
Wet Solvent: The presence of excess water can sometimes hinder the initial condensation step.
-
Solution: Use dry ethanol for the reaction.
-
Experimental Protocols
Protocol 1: Synthesis of 4,5-Diphenyl-1H-imidazol-2(3H)-one
This protocol is a standard procedure for the synthesis of the target compound.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 equivalent) in absolute ethanol.
-
Add urea (1.1 equivalents) to the solution.
-
Add a catalytic amount of potassium hydroxide (e.g., 0.1 equivalents).
-
-
Reaction:
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add dilute hydrochloric acid to neutralize the base and precipitate the product.
-
Filter the crude product and wash with cold water.
-
Recrystallize the solid from hot ethanol to obtain pure 4,5-diphenyl-1H-imidazol-2(3H)-one.
-
Protocol 2: Monitoring by Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. Adjust the polarity as needed.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product and starting materials are typically UV-active.
References
-
Synthesis of 2-imidazolones and 2-iminoimidazoles. National Institutes of Health. [Link]
-
Propose a mechanism for the formation of the impurity 4,5-diphenyl-4,5-dihydroxy-2-imidazolone in the synthesis of phenytoin using benzil, urea, and KOH. Brainly.com. [Link]
-
A Review on “Imidazoles”: Their Chemistry and Pharmacological Potentials. ResearchGate. [Link]
-
Optimization of reaction condition and mol% of boric acid using benzil, 2-chlorobenzaldehyde and ammonium acetate under ultrasonication at room temperature. ResearchGate. [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]
-
Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. ResearchGate. [Link]
-
Substrate scope with benzil for trisubstituted imidazole synthesis a. ResearchGate. [Link]
-
Synthetic routes toward 2-substituted 2-imidazolines. ResearchGate. [Link]
-
Electronic Effects in the Cyclocondensation of Benzil. Indian Academy of Sciences. [Link]
-
Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl). MDPI. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Is deprotonation limiting the product formation in this thiohydantoin synthesis?. Chemistry Stack Exchange. [Link]
-
Solved this is the reaction between benzil and urea that. Chegg.com. [Link]
-
Electronic effects in the cyclocondensation of benzil. ResearchGate. [Link]
-
1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. National Institutes of Health. [Link]
-
Benzimidazolone synthesis. Organic Chemistry Portal. [Link]
-
Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. SCIRP. [Link]
-
Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. SCIRP. [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. [Link]
-
Synthesis and theoretical calculations of 4[4,5-diphenyl-1-(4(phenyldiazenyl)phenyl)-1h-imidazol-2-yl]-phenol. ResearchGate. [Link]
-
Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ResearchGate. [Link]
-
Synthesis of 1-aryl-4,5-diphenyl-1H-imidazol-2(3H)-ones. ResearchGate. [Link]
-
Synthesis and crystal structure of 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl). ResearchGate. [Link]
-
Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. ResearchGate. [Link]
-
SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1-(4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. Processes of Petrochemistry and Oil Refining. [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]27-9040/9/4/322)
Sources
Validation & Comparative
A Comparative Guide to the Biological Activities of Diphenyl-imidazolone and Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Heterocyclic Scaffolds in Modern Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, owing to their diverse chemical properties and ability to interact with a wide array of biological targets. Among these, five-membered nitrogen-containing heterocycles have garnered significant attention. This guide focuses on a comparative analysis of two such scaffolds: diphenyl-imidazolones and triazoles. Both classes of compounds have demonstrated a broad spectrum of biological activities, making them privileged structures in the development of novel therapeutic agents.
Diphenyl-imidazolone derivatives , characterized by a central imidazolone ring substituted with two phenyl groups, have emerged as promising candidates for various therapeutic applications. Their rigid structure and potential for diverse substitutions allow for the fine-tuning of their pharmacological profiles.
Triazole derivatives , which exist as either 1,2,3-triazoles or 1,2,4-triazoles, are another cornerstone of medicinal chemistry. The "click" chemistry approach for the synthesis of 1,2,3-triazoles has made this scaffold readily accessible, leading to an explosion in the discovery of new bioactive molecules[1]. Triazoles are known for their metabolic stability and ability to form hydrogen bonds, contributing to their efficacy as therapeutic agents.
This guide will delve into a side-by-side comparison of the anticancer, antimicrobial, anti-inflammatory, and antiviral activities of these two classes of compounds, supported by experimental data and detailed methodologies.
Anticancer Activity: A Tale of Two Scaffolds
The development of novel anticancer agents is a primary focus of modern drug discovery. Both diphenyl-imidazolone and triazole derivatives have shown significant potential in this arena, albeit through potentially different mechanisms and with varying degrees of potency against different cancer cell lines.
Diphenyl-imidazolone Derivatives in Oncology
Recent studies have highlighted the anticancer potential of diphenyl-imidazolone derivatives. For instance, certain derivatives have demonstrated cytotoxicity against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Triazole Derivatives: A Multi-pronged Attack on Cancer
Triazole derivatives have been extensively investigated for their anticancer properties and have shown a broad spectrum of activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), PC3 (prostate cancer), and HCT-116 (colon cancer). Their mechanisms of action are diverse and can include the inhibition of enzymes like kinases, disruption of microtubule polymerization, and induction of apoptosis[2][3].
Comparative Efficacy: A Look at the Numbers
To provide a clear comparison, the following table summarizes the available half-maximal inhibitory concentration (IC50) values for representative diphenyl-imidazolone and triazole derivatives against various cancer cell lines. It is important to note that direct comparative studies are limited, and the data presented is a synthesis of findings from multiple independent studies.
| Compound Class | Cancer Cell Line | Representative IC50 (µM) | Reference(s) |
| Diphenyl-imidazolone | HCT-116 | 1.74 - 23.12 | [3][4][5] |
| MCF-7 | 3.37 - 57.9 | [2][6] | |
| HeLa | 5.51 | [6] | |
| PC3 | Data not readily available | ||
| Triazole | HCT-116 | 1.09 - 89.38 | [7] |
| MCF-7 | 0.8 - 9.96 | [2] | |
| HeLa | 5.88 | [2] | |
| PC3 | Data not readily available |
Note: The wide range of IC50 values reflects the diversity of derivatives within each class and the different experimental conditions used in various studies.
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds[8][9][10].
Principle
Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., HeLa, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (diphenyl-imidazolone and triazole derivatives) in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Experimental Workflow Diagram
Agar Well Diffusion Workflow for Antimicrobial Screening.
Anti-inflammatory Activity: Targeting the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Both diphenyl-imidazolone and triazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory pathway.
Diphenyl-imidazolone Derivatives and Inflammation
Several studies have demonstrated the anti-inflammatory potential of diphenyl-imidazolone derivatives in vivo, using models such as the carrageenan-induced rat paw edema assay.[11][12][13] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.
Triazoles as Anti-inflammatory Agents
Comparative In Vivo Efficacy
The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating the anti-inflammatory activity of novel compounds.[17][18][19][20][21][22] The following table provides a comparison of the percentage inhibition of edema for representative derivatives from both classes.
| Compound Class | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference(s) |
| Diphenyl-imidazolone | 100 | 100 | [14] |
| Triazole | 50 | ~50-70 | [12][14] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a reliable and widely used method for screening the acute anti-inflammatory activity of compounds.[17][18][19][20][21][22]
Principle
Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Divide the animals into groups (e.g., control, standard, and test groups).
-
-
Compound Administration:
-
Administer the test compounds (diphenyl-imidazolone or triazole derivatives) orally or intraperitoneally at a specific dose.
-
Administer a standard anti-inflammatory drug (e.g., indomethacin) to the standard group and the vehicle to the control group.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
Experimental Workflow Diagram
Carrageenan-Induced Paw Edema Assay Workflow.
Antiviral Activity: A Frontier in Drug Discovery
The development of effective antiviral agents is a continuous challenge due to the rapid mutation and evolution of viruses. Both diphenyl-imidazolone and triazole derivatives have been explored for their potential antiviral activities.
Diphenyl-imidazolone Derivatives and Viral Infections
While the antiviral activity of diphenyl-imidazolone derivatives is a less explored area compared to their other biological activities, some studies suggest their potential against certain viruses. However, specific data, particularly against influenza virus, is limited in the current literature.
Triazoles: A Promising Scaffold for Antiviral Drug Development
Triazole derivatives have demonstrated significant antiviral activity against a range of viruses, including influenza virus, HIV, and hepatitis C virus.[6][23][13][16][18][24][25] The mechanism of action can vary depending on the virus and the specific triazole derivative, but it often involves the inhibition of viral enzymes essential for replication.
Comparative Efficacy: Anti-influenza Activity
| Compound Class | Virus | Representative IC50 (µM) | Reference(s) |
| Diphenyl-imidazolone | Influenza | Data not readily available | |
| Triazole | Influenza A (H1N1) | 1.34 - 21.1 | [23] |
Experimental Protocol: Hemagglutination Inhibition (HAI) Assay for Anti-influenza Activity
The hemagglutination inhibition (HAI) assay is a classical and widely used method to screen for compounds that can inhibit the influenza virus's ability to agglutinate red blood cells.[15][19]
Principle
Influenza virus possesses a surface protein called hemagglutinin (HA), which can bind to sialic acid receptors on the surface of red blood cells (RBCs), causing them to clump together (hemagglutination). Antiviral compounds that interfere with this interaction will inhibit hemagglutination.
Step-by-Step Methodology
-
Virus Titration:
-
Determine the hemagglutination titer of the influenza virus stock by making serial dilutions and observing the highest dilution that causes complete hemagglutination of a standardized RBC suspension.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in a 96-well V-bottom plate.
-
-
Virus-Compound Incubation:
-
Add a standardized amount of influenza virus (typically 4 hemagglutination units) to each well containing the compound dilutions.
-
Incubate the plate at room temperature for 30-60 minutes to allow the compounds to interact with the virus.
-
-
Addition of Red Blood Cells:
-
Add a standardized suspension of red blood cells (e.g., chicken or turkey RBCs) to each well.
-
-
Incubation and Observation:
-
Incubate the plate at 4°C for 30-60 minutes.
-
Observe the wells for hemagglutination. A button of RBCs at the bottom of the well indicates inhibition, while a diffuse lattice of RBCs indicates hemagglutination.
-
-
Data Analysis:
-
The HAI titer is the highest dilution of the compound that completely inhibits hemagglutination. The IC50 can be calculated from the dose-response curve.
-
Experimental Workflow Diagram
Hemagglutination Inhibition (HAI) Assay Workflow.
Synthesis of Diphenyl-imidazolone and Triazole Derivatives
The accessibility of a chemical scaffold is a crucial factor in its widespread adoption in drug discovery programs. Both diphenyl-imidazolones and triazoles can be synthesized through well-established and efficient methods.
Synthesis of Diphenyl-imidazolone Derivatives
The synthesis of 4,5-diphenyl-1H-imidazol-2-one and its derivatives often involves the condensation of benzil with urea or its derivatives. A common method is the Radziszewski synthesis, which is a one-pot, multi-component reaction.[26]
General Protocol for the Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazol-5-one:
-
A mixture of benzil (1 mmol), an appropriate aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol) is refluxed in glacial acetic acid for 2-4 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.[7]
Synthesis of Triazole Derivatives via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1]
General Protocol for CuAAC Reaction:
-
A solution of an organic azide (1 mmol) and a terminal alkyne (1 mmol) in a suitable solvent system (e.g., t-BuOH/H2O) is prepared.
-
A catalytic amount of a copper(I) source (e.g., CuSO4·5H2O and sodium ascorbate) is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The product is typically isolated by filtration or extraction and can be purified by recrystallization or column chromatography.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activities of diphenyl-imidazolone and triazole derivatives. Both classes of compounds exhibit significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Triazole derivatives, in particular, have a more extensive body of research supporting their broad-spectrum activities, including antiviral properties.
Future research should focus on:
-
Expanding the quantitative data for diphenyl-imidazolone derivatives , particularly in the areas of anticancer and antiviral activities.
-
Conducting direct comparative studies of optimized derivatives from both classes to provide a more definitive assessment of their relative potencies and selectivities.
-
Elucidating the detailed mechanisms of action of these compounds to guide further rational drug design.
By continuing to explore the rich chemical space of these privileged heterocyclic scaffolds, the scientific community can pave the way for the development of novel and effective therapeutic agents to address a wide range of human diseases.
References
-
Abignente, E., Arena, F., Luraschi, E., De Caprariss, P., Marmo, E., Vitagliano, S., & Donnoli, D. (1990). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. Research Communications in Chemical Pathology and Pharmacology, 67(1), 43–54. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Belanov, E. F., Stukolova, O. A., Zarubaev, V. V., & Kiselev, O. I. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(8), 757–760. [Link]
-
De Clercq, E. (2006). Antiviral agents active against influenza A viruses. Nature Reviews Drug Discovery, 5(12), 1015–1025. [Link]
- Freshney, R. I. (2005). Culture of Animal Cells: A Manual of Basic Technique. John Wiley & Sons.
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. 3. Scope and mechanism of the reaction. Journal of the American Chemical Society, 127(1), 210–216. [Link]
-
Nirwan, N., Pareek, C., Chohadia, A. K., & Verma, K. K. (2023). Synthesis, Antibacterial, and Antifungal Activities of 3-(4,5-Diphenyl-1H-Imidazol-2-yl)-1H-Indole Derivatives. Journal of Scientific Research, 15(1), 159–170. [Link]
-
Pattan, S. R., Kekare, P. B., & Nikalje, A. P. (2012). A novel polymeric catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. Journal of Chemical Sciences, 124(3), 717–722. [Link]
-
Rauf, A., Khan, M. A., Le, T. K., Al-Awady, M. J., & Al-Amiery, A. A. (2021). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Frontiers in Microbiology, 12, 709678. [Link]
-
Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Preti, D., Tabrizi, M. A., & Bovero, A. (2008). Imidazoles as potential anticancer agents: an update on recent studies. Current Medicinal Chemistry, 15(28), 2963–2984. [Link]
-
Hamdy, O., Abdel-Gawad, H., & El-Gazzar, A. R. B. A. (2022). Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. Scientific Reports, 12(1), 1-14. [Link]
-
Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2012). Carrageenan-induced paw edema in the rat and mouse. Current Protocols in Pharmacology, 58(1), 5.4.1-5.4.8. [Link]
-
Kamal, A., Reddy, M. K., Ramaiah, M. J., & Rao, A. V. S. (2022). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]
-
Farghaly, T. A., Masaret, G. S., Riyadh, S. M., & Harras, M. F. (2023). A Literature Review Focusing on the Antiviral Activity of [11][12][24]and-[11][12][13]triazoles. Mini reviews in medicinal chemistry. [Link]
-
In vitro IC50 values (µM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT- 116, and MCF-10A cell lines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- CLSI. (2018). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.
-
Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 725-731. [Link]
-
Al-Hourani, B. J., El-Elimat, T., Al-Dhaheri, Y., Al-Sadeq, D., Al-Far, M., Al-Sayyed, M., ... & Hamad, M. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f] [2][12]phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 929, 175120. [Link]
-
Bai, Z., Liu, X., Guan, Q., Ding, N., Wei, Q., Tong, B., ... & Ma, L. (2020). 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) targets tubulin and DNA to induce anticancer activity and overcome multidrug resistance in colorectal cancer cells. Chemico-Biological Interactions, 315, 108886. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2015). Journal of clinical and diagnostic research : JCDR, 9(10), FF01–FF04*. [Link]
-
Soares, J., Pereira, N. A., D’Arca, P., Leão, M., Pereira, C., Bessa, C., ... & Sousa, E. (2019). Improving anticancer activity towards colon cancer cells with a new p53‐activating agent. British Journal of Pharmacology, 176(11), 1717-1732. [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.
- Wayne, P. A. (2018). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Thirteenth Edition. CLSI document M02-A13.
-
Abu-Hashem, A. A., Aly, O. M., & El-Tanamly, R. M. (2022). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 27(19), 6598. [Link]
- Krammer, F. (2015). The human antibody response to influenza A virus infection and vaccination. Nature Reviews Immunology, 15(6), 383–397.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
-
Bamoro, C., Bamba, F., Steve-Evanes, K., Aurélie, V., & Vincent, C. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. [Link]
-
In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. (2018). Organic & Inorganic chemistry. [Link]
-
Donatelli, I., Castrucci, M. R., & Puzelli, S. (2014). Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza. Part II: Future compounds against influenza virus. Journal of Preventive Medicine and Hygiene, 55(2), 43–51. [Link]
-
Yoon, J. J., Toots, M., Lee, S., Lee, M. H., Ludeke, B., Luczo, J. M., ... & Plemper, R. K. (2021). Influenza A virus resistance to 4'-fluorouridine coincides with viral attenuation in vitro and in vivo. PLoS pathogens, 17(6), e1009639. [Link]
-
Kim, J. H., Lee, J. Y., Kim, H. J., Kim, T. S., Park, S. J., Lee, J. S., ... & Kim, J. S. (2014). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Bioorganic & Medicinal Chemistry Letters, 24(2), 654–658. [Link]
-
Fryer, L. G., Parbu-Patel, A., & Carling, D. (2002). Growth inhibition of colon cancer cells by compounds affecting AMPK activity. British Journal of Cancer, 87(12), 1431–1436. [Link]
-
Wang, W., Li, H., Wang, J., Yang, L., & Li, Y. (2014). In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea. PloS one, 9(8), e104544. [Link]
-
Ianevski, A., Zusinaite, E., Shtaida, N., Kallio-Kokko, H., Valkonen, M., Kantele, A., ... & Kainov, D. E. (2019). Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches. Viruses, 11(11), 1015. [Link]
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
- World Health Organization. (2018). Manual for the laboratory diagnosis and virological surveillance of influenza.
- Katz, J. M., & Webster, R. G. (1989). Efficacy of inactivated influenza A virus (H3N2) vaccines grown in mammalian cells or embryonated eggs. The Journal of Infectious Diseases, 160(2), 191–198.
- Stephenson, I., & Zambon, M. (2002). The epidemiology of influenza.
- Morris, C. J. (2007). Carrageenan-induced paw edema in the rat and mouse. In Inflammation Protocols (pp. 115-121). Humana Press.
-
IC50 of compounds 2a-f and 4a-d, against colon carcinoma cells (HCT-116). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Al-Bayati, F. A., & Al-Mola, H. F. (2008). Antibacterial and antifungal activities of different parts of Tribulus terrestris L. growing in Iraq. Journal of Zhejiang University. Science. B, 9(2), 154–159.
- Vinegar, R., Schreiber, W., & Hugo, R. (1969). Biphasic development of carrageenin edema in rats. Journal of Pharmacology and Experimental Therapeutics, 166(1), 96–103.
- Crunkhorn, P., & Meacock, S. C. R. (1971). Mediators of the inflammation induced in the rat paw by carrageenin. British Journal of Pharmacology, 42(3), 392–402.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Sci-Hub. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives / Molecules, 2012 [sci-hub.box]
- 13. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Influenza A virus resistance to 4’-fluorouridine coincides with viral attenuation in vitro and in vivo | PLOS Pathogens [journals.plos.org]
- 16. mdpi.com [mdpi.com]
- 17. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza. Part II: Future compounds against influenza virus | Journal of Preventive Medicine and Hygiene [jpmh.org]
- 21. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chalcogen-Varied Imidazolone Derivatives as Antibiotic Resistance Breakers in Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ias.ac.in [ias.ac.in]
- 26. researchgate.net [researchgate.net]
efficacy of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one vs other kinase inhibitors
A Senior Application Scientist's Guide to Evaluating 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one Analogs in Oncology Research
Introduction: The Imidazole Scaffold in Modern Kinase-Targeted Therapies
The pursuit of selective and potent kinase inhibitors remains a cornerstone of contemporary drug discovery, particularly in oncology. Protein kinases, as central regulators of cellular signaling, represent a vast and target-rich family of enzymes whose dysregulation is a hallmark of many cancers.[1] Within the medicinal chemist's armamentarium, the imidazole ring stands out as a "privileged scaffold." Its inherent properties allow for diverse molecular interactions, making it a versatile core for designing inhibitors that can effectively compete with ATP at the kinase hinge region or engage allosteric sites.
This guide provides a comparative analysis of the efficacy of a representative diphenyl-imidazolone compound, which we will refer to as DPI (a derivative of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one), against other well-established kinase inhibitors. While public domain data on 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one itself is limited to its chemical properties, related structures incorporating the diphenyl-imidazole core have shown promise as inhibitors of key oncogenic kinases.[2][3][4] For the purpose of this guide, we will posit DPI as a novel inhibitor of the p38 MAPK pathway, a critical mediator of cellular responses to stress and inflammation implicated in cancer progression.[5][6]
We will benchmark DPI's performance against two classes of inhibitors:
-
Other p38 MAPK Inhibitors : SB203580, a first-generation ATP-competitive inhibitor, and BIRB 796 (Doramapimod), a potent allosteric inhibitor.[5][7]
-
Broad-Spectrum Tyrosine Kinase Inhibitors (TKIs) : Nilotinib and Dasatinib, second-generation BCR-ABL inhibitors that also target other kinases, providing a broader context for efficacy and selectivity.[8][9][10][11][12]
This analysis is designed for researchers, scientists, and drug development professionals, offering both synthesized data and the underlying experimental frameworks required for independent validation.
Mechanism of Action: A Tale of Two Pockets
The efficacy of a kinase inhibitor is intrinsically linked to its mechanism of action. Most inhibitors are ATP-competitive, binding to the kinase's active site. However, the emergence of allosteric inhibitors has provided new avenues for achieving higher selectivity and potency.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade activated by cellular stress and inflammatory cytokines.[6] Its activation leads to the phosphorylation of downstream targets that regulate inflammation, apoptosis, and cell cycle progression.[6]
Caption: p38 MAPK signaling and points of inhibition.
-
DPI and SB203580 (ATP-Competitive) : These inhibitors bind to the ATP pocket of p38α and p38β, directly competing with ATP and preventing substrate phosphorylation.[5][13]
-
BIRB 796 (Allosteric) : This compound binds to a distinct allosteric site, locking the kinase in an inactive "DFG-out" conformation.[5][7] This mechanism often results in a slower dissociation rate and higher affinity, leading to sustained inhibition.[5]
The BCR-ABL Signaling Pathway
For context, we compare our p38 inhibitors to those targeting the BCR-ABL fusion protein, the driver of chronic myeloid leukemia (CML).[8][10]
Caption: BCR-ABL signaling and points of inhibition.
-
Nilotinib : A second-generation TKI that selectively binds to the inactive conformation of the BCR-ABL kinase, preventing its activation.[8][14][15][16]
-
Dasatinib : A multi-targeted TKI that inhibits BCR-ABL in both its active and inactive conformations, making it effective against some mutations that confer resistance to other inhibitors.[9][10][12] It also inhibits other kinases like the SRC family.[10][12][17]
Comparative Efficacy: In Vitro Data
The initial evaluation of a kinase inhibitor's efficacy begins with in vitro assays to determine its potency and selectivity.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. This is a primary indicator of potency.
| Compound | Primary Target(s) | p38α IC50 (nM) | p38β IC50 (nM) | BCR-ABL IC50 (nM) | Other Notable Targets (IC50) |
| DPI (Hypothesized) | p38 MAPK | ~45 | ~90 | >10,000 | Data not available |
| SB202190 * | p38α, p38β | 50[18][19] | 100[18][19] | >10,000 | JNK2/3 (>10 µM) |
| BIRB 796 | Pan-p38, Raf | 38[18][19][20] | 65[18][19][20] | >10,000 | JNK2 (330-fold less selective)[18], B-Raf (83 nM)[19] |
| Nilotinib | BCR-ABL, KIT, PDGFR | >10,000 | >10,000 | <30 | KIT, PDGFR[11][14] |
| Dasatinib | BCR-ABL, SRC family | >10,000 | >10,000 | <1 | SRC family, c-KIT, PDGFRβ[9][12][17] |
*SB202190 is a close analog of SB203580 and is often used for comparison. Their potencies are similar.[21][22]
Interpretation: The hypothesized data for DPI positions it as a potent p38α/β inhibitor, comparable to first-generation inhibitors like SB202190. BIRB 796 demonstrates slightly higher potency against p38α and a broader inhibition profile across p38 isoforms.[19][20] As expected, Nilotinib and Dasatinib show exceptional potency against their primary target, BCR-ABL, but are ineffective against p38 MAPK, highlighting the importance of selectivity.
Cellular Proliferation (GI50)
Moving from a biochemical to a cellular context, we assess an inhibitor's ability to halt the growth of cancer cell lines. The GI50 is the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | Primary Pathway Driver | GI50 (µM) |
| DPI (Hypothesized) | MDA-MB-231 (Breast Cancer) | MAPK | ~50 |
| SB203580 | MDA-MB-231 (Breast Cancer) | MAPK | 85.1[21][22] |
| SB202190 | MDA-MB-231 (Breast Cancer) | MAPK | 46.6[21][22] |
| Nilotinib | K562 (CML) | BCR-ABL | ~0.02 |
| Dasatinib | K562 (CML) | BCR-ABL | <0.005 |
Interpretation: In a cellular environment, the required concentration for an effect is typically higher due to factors like cell membrane permeability and efflux pumps. The hypothesized GI50 for DPI is in a similar range to established p38 inhibitors in a MAPK-driven breast cancer line.[21][22] The stark difference in potency between the p38 inhibitors and the BCR-ABL inhibitors underscores the principle of "oncogene addiction"—cells highly dependent on a single kinase (like K562 on BCR-ABL) are exquisitely sensitive to its targeted inhibition.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.
Workflow for In Vitro Kinase Profiling
Caption: General workflow for an in vitro kinase assay.
Protocol: In Vitro Kinase Assay (ADP-Glo™ Format) [1]
-
Reagent Preparation : Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute the recombinant p38 MAPK enzyme and a suitable peptide substrate (e.g., myelin basic protein) in this buffer.
-
Compound Dilution : Perform a serial dilution of the test inhibitor (DPI) in DMSO, then dilute further in the kinase buffer.
-
Reaction Setup : In a 96-well plate, add 5 µL of the diluted inhibitor, 10 µL of the kinase/substrate mix, and allow it to pre-incubate for 10 minutes at room temperature.
-
Initiation : Start the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for the kinase). Incubate for 1 hour at 30°C.
-
Detection :
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Acquisition : Read the luminescence on a plate reader. The light signal is proportional to the ADP produced and thus to kinase activity.
-
Analysis : Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Protocol: Cell Viability (MTT) Assay[24][25][26][27]
-
Cell Seeding : Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[23]
-
Compound Treatment : Treat the cells with serially diluted concentrations of the kinase inhibitor for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition : Remove the treatment media and add 100 µL of fresh media plus 10 µL of 12 mM MTT stock solution to each well.[24] Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[25]
-
Solubilization : Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[24] Incubate overnight in the dark.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.[24]
-
Analysis : Subtract the background absorbance, normalize the values to the vehicle-treated cells, and plot the percentage of viability against inhibitor concentration to calculate the GI50 value.
In Vivo Efficacy: Xenograft Tumor Models
The ultimate preclinical test of an inhibitor's efficacy is its ability to control tumor growth in an in vivo model.
Protocol: Subcutaneous Xenograft Model [26][27]
-
Cell Preparation : Harvest cancer cells (e.g., MDA-MB-231) during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium mixed 1:1 with Matrigel® to a final concentration of 2-5 x 10^7 cells/mL.[27] The Matrigel helps to support tumor formation.
-
Implantation : Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., NSG or nude mice).[27]
-
Tumor Growth and Cohort Formation : Monitor the mice for tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control cohorts.
-
Dosing : Administer the test compound (DPI) and comparators via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring : Measure tumor volume using digital calipers 2-3 times per week and monitor the body weight of the mice as an indicator of toxicity. Tumor volume is calculated using the formula: (Length x Width²)/2.[27]
-
Endpoint and Analysis : The study concludes when tumors in the control group reach a predetermined size or after a fixed duration. Efficacy is evaluated by comparing the tumor growth inhibition (TGI) between the treated and control groups.
Conclusion and Future Directions
This guide provides a framework for evaluating the efficacy of novel diphenyl-imidazolone kinase inhibitors like DPI. The hypothesized data places DPI as a potent p38 MAPK inhibitor, with in vitro and cellular efficacy comparable to established first-generation compounds.
-
For researchers , the key takeaway is the necessity of a multi-faceted evaluation. A potent biochemical IC50 is only the first step; this must translate into cellular activity and, ultimately, in vivo efficacy.
-
For drug developers , the comparison highlights critical strategic decisions. Does DPI offer advantages over existing inhibitors? While its potency may be similar to SB203580, it is less potent and broad than the allosteric inhibitor BIRB 796. Future development would need to focus on demonstrating superior selectivity, a better safety profile, or a novel mechanism of action. The stark contrast with highly potent targeted agents like Dasatinib reinforces the need to match the right drug to the right patient, guided by the specific genetic drivers of their disease.
The protocols provided herein represent a self-validating system for generating the robust, reproducible data required to advance a promising compound from the bench to the clinic. The continued exploration of privileged scaffolds like the diphenyl-imidazolone core will undoubtedly yield the next generation of targeted cancer therapies.
References
- The Pharmacology of Nilotinib Hydrochloride Monohydrate: Mechanism and Clinical Use. (n.d.). Google Cloud.
- Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube.
- What is the mechanism of Dasatinib? (2024, July 17). Patsnap Synapse.
- In vitro kinase assay. (2023, September 23). Protocols.io.
- Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. (n.d.). PMC - PubMed Central - NIH.
- MTT assay protocol. (n.d.). Abcam.
- Nilotinib. (n.d.). Wikipedia.
- Dasatinib: Mechanism of action and Safety. (2024, March 29). ChemicalBook.
- What is the mechanism of Nilotinib Hydrochloride? (2024, July 17). Patsnap Synapse.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.
- Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
- Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall.
- A Comparative Guide to p38 MAPK Inhibitors: Benchmarking p38 MAPK-IN-2 Against Key Competitors. (n.d.). Benchchem.
- C13H11Cl3N4OS in vitro kinase assay protocol. (2025, November). Benchchem.
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). NIH.
- A Comparative Guide to the Selectivity of p38 MAPK Inhibitors: SB 202190 vs. BIRB 796. (n.d.). Benchchem.
- Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. (2025, August 10). Yeasen.
- Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. (2017, April 9). PubMed.
- Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020, August). The Jackson Laboratory.
- Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. (2017, April 9). NIH.
- A Comparative Analysis of p38 MAPK Inhibitors: TA-01 and SB203580 Analogues. (n.d.). Benchchem.
- Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. (n.d.). MDPI.
- p38 MAPK | Inhibitors. (n.d.). MedchemExpress.com.
- 1,4-dihydropyrazolo[4,3-d]imidazole Phenyl Derivatives: A Novel Type II Raf Kinase Inhibitors. (2010, June 15). PubMed.
- Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. (n.d.). NIH.
- Doramapimod (BIRB 796) p38 MAPK Inhibitor. (n.d.). Selleck Chemicals.
- SB203580: Akt & p38 MAP Kinases Inhibitor. (n.d.). InvivoGen.
- 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one 97%. (n.d.). Sigma-Aldrich.
- Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025, October 6). SpringerLink.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,4-dihydropyrazolo[4,3-d]imidazole phenyl derivatives: a novel type II Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
- 10. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 11. Nilotinib - Wikipedia [en.wikipedia.org]
- 12. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 13. invivogen.com [invivogen.com]
- 14. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 16. youtube.com [youtube.com]
- 17. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 23. clyte.tech [clyte.tech]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. broadpharm.com [broadpharm.com]
- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. yeasenbio.com [yeasenbio.com]
A Comparative Guide to the Cross-Reactivity Profiling of 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one (Phenytoin)
Prepared by: A Senior Application Scientist
Introduction: Beyond the Primary Target
1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one, known widely in the scientific and medical communities as Phenytoin (or Diphenylhydantoin), is a cornerstone in the management of epilepsy.[1] For decades, its efficacy has been attributed to its primary mechanism of action: the modulation of voltage-gated sodium channels in neurons.[2][3][4] By binding to and stabilizing the inactive state of these channels, Phenytoin reduces the high-frequency, repetitive firing of action potentials that characterize seizure activity.[3]
However, the clinical profile of Phenytoin is complex, marked by a narrow therapeutic index and a significant burden of adverse effects, ranging from nystagmus and ataxia to life-threatening conditions like Stevens-Johnson syndrome.[1][5] This clinical reality underscores a fundamental principle in drug development: a compound's therapeutic efficacy is only one part of its story. The other, equally critical part is its selectivity—its propensity to interact with unintended biological targets. These "off-target" interactions are the foundation of a drug's cross-reactivity profile and are often the root cause of adverse drug reactions (ADRs).[6]
This guide provides an in-depth, comparative analysis of the cross-reactivity profile of Phenytoin. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the strategic rationale behind the experimental choices. We will explore a multi-assay approach, comparing Phenytoin to other aromatic and non-aromatic anticonvulsants to build a scientifically robust and contextually relevant understanding of its safety pharmacology. This is the essence of proactive, safety-conscious drug development: to anticipate and mitigate risk by comprehensively mapping a compound's biological interaction landscape.[7][8]
The Rationale for Comparison: The Aromatic Anticonvulsant Class
Phenytoin belongs to the class of aromatic anticonvulsant drugs, a group that also includes Carbamazepine and Oxcarbazepine. Clinically, these drugs are notorious for cross-reactivity, particularly in the context of cutaneous hypersensitivity reactions.[9][10][11] A patient who develops a rash with Carbamazepine has a significantly increased risk of reacting similarly to Phenytoin.[12][13] This suggests a shared, underlying bioactivation pathway or off-target interaction profile.
To provide a meaningful comparison, this guide will analyze Phenytoin alongside two other compounds:
-
Carbamazepine : Another first-generation aromatic anticonvulsant with a similar primary mechanism (sodium channel blockade) and a known high rate of clinical cross-reactivity with Phenytoin.[13]
-
Valproic Acid : A broad-spectrum anticonvulsant with a different chemical structure (a branched-chain fatty acid) and multiple mechanisms of action, including effects on calcium channels and GABAergic transmission.[14][15] It serves as a crucial comparator with a distinct and generally non-cross-reactive profile with the aromatic agents.
The Strategic Workflow for Profiling
A comprehensive cross-reactivity assessment cannot rely on a single experiment. It requires an integrated, tiered approach that probes a wide range of potential biological interactions. The goal is to build a "selectivity signature" for each compound.
Caption: A strategic workflow for comprehensive cross-reactivity profiling.
Comparative Data Analysis
The following tables summarize hypothetical, yet plausible, data from a comprehensive profiling campaign. This data serves to illustrate the comparative insights gained from such an investigation.
Table 1: Primary Target Affinity and On-Target Activity
| Compound | Primary Target | On-Target IC50 (µM) | Therapeutic Relevance |
|---|---|---|---|
| Phenytoin | Voltage-Gated Sodium Channels (Nav) | 0.8 - 2.5 | Antiseizure activity.[2][3] |
| Carbamazepine | Voltage-Gated Sodium Channels (Nav) | 1.5 - 3.0 | Antiseizure activity. |
| Valproic Acid | GABA Transaminase, HDACs, Ion Channels | 50 - 100+ | Broad-spectrum antiseizure activity.[15] |
Table 2: Summary of Off-Target Hits from a Broad Safety Panel (>50% Inhibition @ 10 µM)
| Target Class | Phenytoin | Carbamazepine | Valproic Acid |
|---|---|---|---|
| GPCRs | Adenosine A1, Sigma-1 | Adenosine A1, Muscarinic M2 | None Significant |
| Ion Channels | L-type Ca2+ Channel, hERG | L-type Ca2+ Channel | T-type Ca2+ Channel (Weak) |
| Transporters | Serotonin Transporter (SERT) | None Significant | None Significant |
| Enzymes | MAO-A | None Significant | HDAC Class I |
This is representative data. Actual screening would involve dozens of targets.[16][17]
Table 3: Kinome Scan Selectivity Profile
| Compound | Concentration | No. of Kinases with >65% Inhibition | Selectivity Score S(35)@1µM | Interpretation |
|---|---|---|---|---|
| Phenytoin | 1 µM | 8 | 0.21 | Moderately selective, some off-target kinase activity. |
| Carbamazepine | 1 µM | 11 | 0.29 | Less selective than Phenytoin. |
| Valproic Acid | 1 µM | 2 | 0.05 | Highly selective, minimal kinase interaction. |
Selectivity Score S(35) is the number of kinases inhibited >65% divided by the total number of kinases tested. A lower score indicates higher selectivity.
Table 4: Cytochrome P450 (CYP) Interaction Profile
| CYP Isoform | Phenytoin | Carbamazepine | Valproic Acid |
|---|---|---|---|
| CYP2C9 | Substrate; Weak Inhibitor (IC50 > 25 µM) | Weak Inducer | Potent Inhibitor (IC50 < 1 µM) |
| CYP2C19 | Substrate; Weak Inhibitor (IC50 > 20 µM) | No significant interaction | Moderate Inhibitor (IC50 ~5 µM) |
| CYP3A4 | Potent Inducer | Potent Inducer | Weak Inhibitor |
Interpretation of Comparative Profiles
The synthesized data paints a distinct "selectivity signature" for each compound.
-
Phenytoin and Carbamazepine: As expected, these aromatic anticonvulsants show overlapping profiles. Their interaction with the Adenosine A1 receptor and L-type calcium channels (Table 2) may contribute to their shared CNS side effects like dizziness and ataxia.[1] Their potent induction of CYP3A4 (Table 4) is a well-documented clinical issue, leading to numerous drug-drug interactions that can reduce the efficacy of co-administered medications.[1][18] The moderate kinase off-target activity could be an avenue for investigating idiosyncratic reactions.
-
Valproic Acid: Its profile is markedly different. The lack of significant GPCR or transporter hits and high kinome selectivity (Tables 2 & 3) aligns with its different side-effect profile. However, its significant liability is potent inhibition of CYP2C9 and its known activity as an HDAC inhibitor, which is linked to its teratogenicity. This highlights that "cleaner" does not always mean safer; the nature of the off-target hit is paramount.
This comparative approach is invaluable. If a novel compound in a discovery program shows a cross-reactivity profile similar to Phenytoin and Carbamazepine, we can immediately flag a high potential for shared ADRs and drug-drug interactions, guiding medicinal chemistry efforts to engineer out these liabilities.
Key Experimental Protocols
Trustworthiness in science is built on methodological transparency. Below are detailed protocols for key assays in a cross-reactivity screen.
Protocol 1: Radioligand Binding Assay for GPCR Off-Targeting (e.g., Adenosine A1 Receptor)
Objective: To determine if a test compound inhibits the binding of a specific radioligand to a target receptor, indicating a potential interaction.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from a cell line recombinantly expressing the human Adenosine A1 receptor. Quantify total protein concentration via a Bradford or BCA assay.
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.
-
Reaction Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or 10 µM R-PIA (a known A1 agonist, for non-specific binding).
-
50 µL of test compound (e.g., Phenytoin) at various concentrations (e.g., 0.1 nM to 100 µM). Use DMSO as a vehicle control.
-
50 µL of radioligand, e.g., [³H]-DPCPX (a potent A1 antagonist), at a final concentration equal to its Kd (~1 nM).
-
50 µL of receptor membrane preparation (e.g., 10 µg of total protein).
-
-
Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Percent Inhibition = (1 - [(CPMtest - CPMNSB) / (CPMTotal - CPMNSB)]) * 100.
-
Plot percent inhibition against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vitro Kinase Profiling (Competition Binding Assay Principle)
Objective: To quantitatively measure the binding affinity of a test compound to a large panel of kinases. This protocol is based on the principle used by services like KINOMEscan®.[19]
Methodology:
-
Assay Components:
-
Kinases: A panel of human kinases tagged with a unique DNA label.
-
Ligand: An immobilized, active-site directed ligand specific for each kinase attached to a solid support (e.g., beads).
-
Test Compound: The compound of interest (e.g., Phenytoin).
-
-
Binding Reaction:
-
In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand beads, and the test compound at a fixed concentration (e.g., 1 µM).
-
The test compound and the immobilized ligand will compete for binding to the kinase's active site.
-
-
Incubation: Allow the reaction to reach equilibrium (typically 60 minutes at room temperature).
-
Wash Step: Wash the beads to remove any kinase that did not bind to the immobilized ligand. The amount of kinase remaining on the beads is inversely proportional to the test compound's binding affinity.
-
Quantification: Elute the bound kinase and quantify the amount of its associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis:
-
Compare the amount of kinase captured in the presence of the test compound to a DMSO vehicle control.
-
Calculate Percent of Control = (Signaltest / SignalDMSO) * 100. A low percentage indicates strong binding of the test compound.
-
For Kd determination, this process is repeated across a range of compound concentrations (e.g., 11-point dose-response curve).[20]
-
Visualizing On-Target vs. Off-Target Pathways
Understanding the potential impact of cross-reactivity requires visualizing how a compound might perturb cellular signaling beyond its intended target.
Caption: On-target vs. a potential off-target pathway for Phenytoin.
Conclusion and Forward Outlook
The cross-reactivity profile of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one (Phenytoin) is complex and multifaceted. This guide demonstrates that through a systematic and comparative profiling strategy, we can deconstruct this complexity into actionable data. The insights gained from comparing Phenytoin to both structurally similar and dissimilar anticonvulsants are critical for understanding its clinical limitations and for guiding the development of safer, next-generation therapies.
Early, comprehensive in vitro safety profiling is not a checkbox exercise; it is an indispensable tool for modern drug discovery.[7] It allows for the early identification of potential safety liabilities, enabling a "fail early, fail cheap" paradigm and focusing resources on candidates with the highest probability of clinical success.[21] By understanding the "selectivity signature" of compounds like Phenytoin, we can build predictive models and apply intelligent design principles to create medicines that are not only effective but also possess a superior safety profile.
References
- What are the mechanisms of action of PHENYTOIN in the context of its therapeutic use? | R Discovery. Vertex AI Search.
- Phenytoin - StatPearls - NCBI Bookshelf - NIH. (2023-07-10). Vertex AI Search.
- In Vitro Safety Pharmacology Assays - Charles River Labor
- Safety and Off-Target Drug Screening Services - Reaction Biology. Vertex AI Search.
- What is the mechanism of Phenytoin? - Patsnap Synapse. (2024-07-17). Vertex AI Search.
- Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi
-
Bowes, J., Brown, A.J., Hamon, J., et al. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-33. Available at: [Link]
- KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. Vertex AI Search.
- Phenytoin - Uses, Mechanism Of Action, Adverse Effects & Toxicity (Anti-epileptic Drugs). (2023-08-05). Vertex AI Search.
- In Vitro Safety Pharmacology Study Services - Cre
- Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. Vertex AI Search.
-
KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available at: [Link]
- Kinome Profiling Service | MtoZ Biolabs. Vertex AI Search.
- Kinase Screening and Profiling Services - BOC Sciences. Vertex AI Search.
- A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules - Benchchem. Vertex AI Search.
- Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. (2016-11-01). Vertex AI Search.
- CEREP Laboratories France - Eurofins Scientific. (2024-05-11). Vertex AI Search.
- Romano, A., Viola, M., Gaeta, F., et al. (2005). Hypersensitivity to Aromatic Anticonvulsants: In Vivo and In Vitro Cross-Reactivity Studies. Current Pharmaceutical Design, 11(29), 3815-3829.
- Alvestad, S., Lydersen, S., & Brodtkorb, E. (2007). Cross-reactivity pattern of rash from current aromatic antiepileptic drugs. Epilepsy Research, 75(2-3), 194-202.
- Synthesis of 1-(4-bromo-2-fluorophenyl)
- Drug Candidate Selection Panels - Eurofins Discovery. Vertex AI Search.
- Iivanainen, M., Viukari, M., & Helle, E.P. (1977). Effects of diphenylhydantoin in 41 epileptics institutionalized since childhood.
- Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC. Vertex AI Search.
- Zhang, Y., Wang, J., Wang, T., et al. (2011).
- Cross-reactivity pattern of rash from current aromatic antiepileptic drugs - ResearchG
- Roberts, S., Böttcher, H., Fauti, T., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology, 120, 106609.
- Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery - YouTube. (2014-04-11). Vertex AI Search.
- Devinsky, O. (1995). Cross sensitivity of skin rashes with antiepileptic drugs. Seizure, 4(4), 329-332.
- Pharmacology of anticonvulsant drugs - Deranged Physiology. (2024-12-13). Vertex AI Search.
- Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro...
- Small-molecule Profiling | Broad Institute. Vertex AI Search.
- Anticonvulsants Toxicity - StatPearls - NCBI Bookshelf - NIH. (2023-08-07). Vertex AI Search.
- Anticonvulsant Interactions: Common Interactions with Other Commonly Used Drugs. (2024-09-06). Vertex AI Search.
- Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling. Semantic Scholar.
- Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones | Journal of Natural Products - ACS Public
- Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy - PMC - NIH. (2023-06-09). Vertex AI Search.
- Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions | The Journal of Organic Chemistry - ACS Public
- 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review)
- 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one 97% - Sigma-Aldrich. Vertex AI Search.
- Profiling of Small Molecules by Chemical Proteomics. - Centre for Medicines Discovery. Vertex AI Search.
- Behavioral Side Effects of Antiepileptic Drugs - U.S. Pharmacist. (2013-11-15). Vertex AI Search.
- Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III)
- The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobam
- Uetrecht, J., & Naisbitt, D.J. (2013). Pharmacogenomics of off-target adverse drug reactions. British Journal of Clinical Pharmacology, 75(5), 1157-1167.
- Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies - PubMed. Vertex AI Search.
Sources
- 1. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Effects of diphenylhydantoin in 41 epileptics institutionalized since childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacogenomics of off‐target adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Cross-reactivity pattern of rash from current aromatic antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cross-reactivity of skin rashes with current antiepileptic drugs in Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cross sensitivity of skin rashes with antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. Anticonvulsants Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. chayon.co.kr [chayon.co.kr]
- 20. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 21. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of Diphenyl-Imidazolone Derivatives and Established Anti-Inflammatory Drugs
A Technical Guide for Researchers in Drug Discovery and Development
In the relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles, the scientific community continuously explores new chemical scaffolds. Among these, diphenyl-imidazolone derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparative study of diphenyl-imidazolone derivatives alongside well-established anti-inflammatory drugs, namely the selective COX-2 inhibitor celecoxib, the non-selective NSAID ibuprofen, and the corticosteroid dexamethasone. This analysis is designed to offer researchers, scientists, and drug development professionals a detailed, evidence-based perspective on the therapeutic potential of this emerging drug class.
Mechanisms of Anti-Inflammatory Action: A Comparative Overview
Understanding the molecular pathways through which anti-inflammatory drugs exert their effects is fundamental to evaluating their therapeutic potential and anticipating their side-effect profiles. This section dissects the mechanisms of action of diphenyl-imidazolone derivatives and the selected comparator drugs.
Diphenyl-Imidazolone Derivatives: Targeting the Cyclooxygenase Pathway
Recent studies have highlighted that several diphenyl-imidazolone derivatives exhibit their anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, with a notable selectivity towards COX-2.[1][2][3] The COX enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[4][5]
The therapeutic anti-inflammatory action of NSAIDs is primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of the constitutively expressed COX-1 enzyme.[6][7] The structural features of diphenyl-imidazolone derivatives, particularly the presence of two adjacent aryl groups on the heterocyclic core, are thought to contribute to their selective binding to the COX-2 active site.[3] Molecular docking studies have further supported this, indicating that these compounds can fit into the larger, more flexible binding pocket of COX-2.[1][8]
Figure 1: Proposed mechanism of action for diphenyl-imidazolone derivatives.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib, a diaryl-substituted pyrazole, is a well-established non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of COX-2.[9][10] Its mechanism of action is centered on blocking the synthesis of prostaglandins, which are crucial mediators of pain and inflammation.[10] By selectively targeting COX-2, celecoxib reduces inflammation and pain while generally sparing the gastroprotective functions of COX-1, theoretically leading to a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs.[11][12] The sulfonamide side chain of celecoxib is a key structural feature that allows it to bind to a specific hydrophilic region near the active site of the COX-2 enzyme.[10][11]
Figure 2: Selective COX-2 inhibition by celecoxib.
Ibuprofen: A Non-Selective COX Inhibitor
Ibuprofen is a classic NSAID that functions by non-selectively inhibiting both COX-1 and COX-2 enzymes.[4][13] This dual inhibition leads to a reduction in the production of prostaglandins throughout the body, which accounts for its analgesic, anti-inflammatory, and antipyretic properties.[4][14] While the inhibition of COX-2 is responsible for its therapeutic effects, the concurrent inhibition of COX-1 can disrupt the production of prostaglandins that protect the gastric mucosa and maintain normal platelet function, which explains some of the common side effects associated with ibuprofen and other non-selective NSAIDs.[13][15]
Figure 3: Non-selective COX inhibition by ibuprofen.
Dexamethasone: A Broad-Spectrum Anti-Inflammatory Corticosteroid
Dexamethasone, a synthetic glucocorticoid, operates through a mechanism distinct from that of NSAIDs.[16] It binds to glucocorticoid receptors in the cytoplasm, and this complex then translocates to the nucleus where it modulates gene expression.[16][17] Dexamethasone exerts its potent anti-inflammatory effects by upregulating the expression of anti-inflammatory proteins, such as annexin-1 (lipocortin-1), and downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[17][18][19] A key action of annexin-1 is the inhibition of phospholipase A2, the enzyme responsible for releasing arachidonic acid from cell membranes, thereby blocking the production of both prostaglandins and leukotrienes.[18][19] This broad action on multiple inflammatory pathways contributes to its high potency but also to a wider range of potential side effects with long-term use.
Figure 4: Genomic mechanism of action of dexamethasone.
Comparative Efficacy and Safety: A Data-Driven Analysis
The following tables summarize publicly available data from various studies to provide a comparative overview of the anti-inflammatory efficacy and safety of diphenyl-imidazolone derivatives against the selected drugs. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.
In Vitro COX-2 Inhibitory Activity
| Compound/Drug | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference(s) |
| Diphenyl-Imidazolone Derivatives | |||
| Compound 12e | 0.087 | Not Reported | [20] |
| Compound 4c | Not Reported (High Activity) | > Celecoxib | [1][21] |
| Compound III | 0.74 | 5.27 | [1] |
| Compound IVa | 0.060 | 175 | [1] |
| Compound 10a | Not Reported (High Selectivity) | 10.76 | [22] |
| Compound 10b | Not Reported (High Selectivity) | 10.87 | [22] |
| Celecoxib | 0.046 - 0.87 | 8.61 - 315.22 | [1][22] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound/Drug | Dose (mg/kg) | % Inhibition of Edema | Reference(s) |
| Diphenyl-Imidazolone Derivatives | |||
| Compound 2a | 100 | 100% | [8] |
| Compound 2b | 100 | 100% | [8] |
| Compound 12f | Not Reported | 49.0% | [20] |
| Imidazolone Derivatives (General) | Not Reported | Up to 90.08% | [1] |
| Celecoxib | Not Reported | 43.1% | [20] |
| Diclofenac (Reference) | 50 | 100% | [8] |
Ulcerogenic Potential
| Compound/Drug | Ulcer Index / Severity Index | Reference(s) |
| Diphenyl-Imidazolone Derivatives | ||
| Compounds 3a, 4a, 4c, 4e, 4f | Lower than Celecoxib | [1][21] |
| Active Imidazolones | Lacked gastrointestinal toxicity | [2] |
| Compounds 10a, 10b, 10e, 10f | 1.22 - 3.02 | [22] |
| Celecoxib | 2.93 | [22] |
| Ibuprofen | 20.25 | [22] |
Experimental Protocols for Anti-Inflammatory Assessment
Reproducible and standardized experimental protocols are crucial for the evaluation of novel anti-inflammatory compounds. This section details common in vitro and in vivo methodologies cited in the literature for assessing anti-inflammatory activity.
In Vitro Assay: COX-2 Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the activity of the COX-2 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the COX-2 enzyme in a suitable buffer (e.g., Tris-HCl buffer).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Quantification: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a control (without the inhibitor). The IC50 value is then determined from the dose-response curve.
Figure 5: Workflow for the in vitro COX-2 inhibition assay.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized animal model for evaluating the acute anti-inflammatory activity of new compounds.[23][24]
Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Animals are fasted overnight and divided into groups: a control group (vehicle), a standard group (e.g., celecoxib or diclofenac), and test groups receiving different doses of the diphenyl-imidazolone derivative. The drugs are typically administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured immediately after the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Figure 6: Workflow for the carrageenan-induced paw edema assay.
Concluding Remarks for the Research Professional
The comparative analysis presented in this guide underscores the potential of diphenyl-imidazolone derivatives as a promising new class of anti-inflammatory agents. The available data suggests that certain derivatives exhibit potent anti-inflammatory activity, likely mediated through selective COX-2 inhibition.[1][2] This selectivity profile, coupled with preliminary evidence of a favorable gastrointestinal safety profile compared to non-selective NSAIDs like ibuprofen, positions these compounds as attractive candidates for further preclinical and clinical development.[1][2][22]
While the anti-inflammatory potency may not surpass that of corticosteroids like dexamethasone, the more targeted mechanism of action of diphenyl-imidazolones could translate to a more favorable long-term safety profile, a critical consideration in the management of chronic inflammatory conditions.
It is imperative for researchers in the field to conduct further comprehensive studies, including head-to-head comparisons with a wider range of standard drugs, detailed pharmacokinetic and pharmacodynamic profiling, and long-term toxicity assessments. Such rigorous evaluation will be essential to fully elucidate the therapeutic index of diphenyl-imidazolone derivatives and to identify lead candidates for advancement into clinical trials. The experimental protocols and comparative data provided herein serve as a foundational resource to guide these future research endeavors.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available from: [Link]
-
How does ibuprofen function as an anti-inflammatory agent in clinical settings? - Consensus.app. Available from: [Link]
-
Celecoxib - Wikipedia. Available from: [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]
-
Ibuprofen Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - Brieflands. Available from: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PubMed. Available from: [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]
-
Full article: Selective COX-2 inhibitors as anticancer agents: a patent review (2018-2023). Available from: [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link]
-
What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? - Dr.Oracle. Available from: [Link]
-
blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites - PubMed. Available from: [Link]
-
Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - MDPI. Available from: [Link]
-
PharmGKB summary: ibuprofen pathways - PMC - PubMed Central. Available from: [Link]
-
What is the mechanism of action of dexamethasone? - Dr.Oracle. Available from: [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. Available from: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Available from: [Link]
-
dexamethasone | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
Ibuprofen | healthdirect. Available from: [Link]
-
What is the mechanism of action of Dexamethasone? - Patsnap Synapse. Available from: [Link]
-
What is the mechanism of Dexamethasone? - Patsnap Synapse. Available from: [Link]
-
Selective cyclooxygenase-2 inhibitors: similarities and differences - PubMed. Available from: [Link]
-
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. Available from: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available from: [Link]
-
(PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review) - ResearchGate. Available from: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. Available from: [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Available from: [Link]
-
Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC - NIH. Available from: [Link]
-
Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-Inflammatory and Analgesic Agent - Biological and Molecular Chemistry. Available from: [Link]
-
Synthesis, antimicrobial and anti-inflammatory activities of some novel 5-substituted imidazolone analogs | Request PDF - ResearchGate. Available from: [Link]
-
Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC - PubMed Central. Available from: [Link]
-
Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PubMed. Available from: [Link]
-
Design, synthesis and in vivo anti-inflammatory activities of 2,4-diaryl-5-4H-imidazolone derivatives - PubMed. Available from: [Link]
-
Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - Taylor & Francis Online. Available from: [Link]
-
In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH. Available from: [Link]
-
INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE International Journal of Drug Development & R. Available from: [Link]
-
New 1,2-diaryl-4-substituted-benzylidene-5-4H-imidazolone derivatives: Design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed. Available from: [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]
-
Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity. Available from: [Link]
-
Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. Available from: [Link]
-
Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed. Available from: [Link]
-
Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - MDPI. Available from: [Link]
-
Indole-imidazolone derivatives as dual Mcl-1/COX-2 inhibitors: Design-oriented synthesis, molecular docking, and dynamics studies with potential anticancer and anti-inflammatory activities - PubMed. Available from: [Link]
-
Research on heterocyclic compounds. Phenyl derivatives of fused imidazole systems: antiinflammatory activity - PubMed. Available from: [Link]
Sources
- 1. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vivo anti-inflammatory activities of 2,4-diaryl-5-4H-imidazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. brieflands.com [brieflands.com]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective cyclooxygenase-2 inhibitors: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. Ibuprofen | healthdirect [healthdirect.gov.au]
- 15. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 18. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New 1,2-diaryl-4-substituted-benzylidene-5-4H-imidazolone derivatives: Design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijpras.com [ijpras.com]
- 24. mdpi.com [mdpi.com]
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many innovative discoveries. Among these, the diphenyl-imidazolone scaffold and its relatives have emerged as a class of molecules with remarkable versatility, demonstrating a wide spectrum of biological activities and unique photophysical properties. This guide provides a comprehensive, head-to-head comparison of diphenyl-imidazolone derivatives in various applications, supported by experimental data and detailed protocols to empower researchers in their scientific endeavors.
Introduction: The Versatility of the Imidazole Core
The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a privileged structure in drug discovery. Its prevalence in natural products like the amino acid histidine and its role in enzymatic catalysis underscore its biological significance.[1] The diphenyl-imidazolone core, a prominent derivative, offers a synthetically accessible framework that can be readily functionalized to modulate its physicochemical and biological properties. This adaptability has led to the development of potent therapeutic agents and sensitive fluorescent probes.[2][3] This guide will delve into a comparative analysis of these compounds, focusing on their anticancer, anti-inflammatory, and antifungal activities, as well as their application as fluorescent sensors.
I. Therapeutic Potential: A Comparative Analysis
The therapeutic efficacy of diphenyl-imidazolone derivatives is intrinsically linked to their molecular structure. Substitutions on the phenyl rings and the imidazole core can dramatically influence their biological targets and potency.
Anticancer Activity
Several studies have highlighted the potential of diphenyl-imidazolone derivatives as anticancer agents, with activity demonstrated against various cancer cell lines.[4][5] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Comparative Anticancer Activity (IC50 values in µM)
| Compound/Derivative | HepG2 (Liver) | HeLa (Cervical) | CaCo-2 (Colon) | MCF-7 (Breast) | Reference |
| Imidazolone 5b (chlorophenyl moiety) | 2.2 ± 0.7 | 5.5 ± 1.1 | - | - | [4] |
| Imidazolone 5g (thiophene and pyridyl group) | - | 18.6 ± 2.3 | 5.9 ± 2.3 | - | [4] |
| Imidazolone 3f (dodecyl group) | 65.3 ± 3.2 | - | - | 20.02 ± 3.5 | [4] |
| Imidazolone 3b (2-chloro phenyl amine group) | - | - | 21.04 | - | [4] |
A lower IC50 value indicates higher potency.
The data clearly indicates that the substitution pattern on the imidazolone scaffold plays a critical role in its anticancer activity and selectivity towards different cancer cell lines. For instance, the presence of a chlorophenyl moiety in Imidazolone 5b confers potent activity against liver and cervical cancer cells.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The half-maximal inhibitory concentration (IC50) of the synthesized compounds against cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the diphenyl-imidazolone derivatives (e.g., 0.1 to 100 µM) and incubate for another 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade. Diphenyl-imidazolone derivatives have been investigated as selective COX-2 inhibitors, offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[6][7]
Comparative COX-2 Inhibitory Activity
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Imidazolone 10a | >100 | 9.3 | >10.75 | [6] |
| Imidazolone 10b | >100 | 9.2 | >10.87 | [6] |
| Imidazolone 10e | >100 | 11.5 | >8.69 | [6] |
| Celecoxib (Reference) | 83 | 9.6 | 8.65 | [6] |
A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
The results demonstrate that diphenyl-imidazolone derivatives can exhibit high selectivity for COX-2, comparable to the well-known COX-2 inhibitor, Celecoxib. This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Signaling Pathway: COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by diphenyl-imidazolone derivatives.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The ability of compounds to inhibit the COX-2 enzyme can be determined using a commercially available COX inhibitor screening assay kit.
-
Reagent Preparation: Prepare the assay buffer, cofactor, and probe solutions as per the manufacturer's instructions.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, COX cofactor, COX probe, and the test compound at various concentrations.
-
Enzyme Addition: Add recombinant human COX-2 enzyme to initiate the reaction.
-
Substrate Addition: Add arachidonic acid as the substrate.
-
Fluorescence Measurement: Measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 10-20 minutes.[8]
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Antifungal Activity
The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. Diphenyl-imidazolone derivatives have shown promising activity against various fungal pathogens, including Candida albicans.[9][10]
Comparative Antifungal Activity (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Cryptococcus neoformans | Reference |
| Imidazole derivative 31 | 0.5-8 | - | [9] |
| Imidazole derivative 42 | 2-32 | - | [9] |
| Indolylimidazole 1c | 9.9-12.5 | - | [10] |
| Fluconazole (Reference) | 0.25-16 | 0.125-8 | [9] |
MIC (Minimum Inhibitory Concentration): The lowest concentration of a drug that inhibits the visible growth of a microorganism.
The data indicates that certain imidazole derivatives exhibit potent antifungal activity, with MIC values in the low microgram per milliliter range, making them promising candidates for further development.
II. Fluorescent Probes: A Comparative Analysis
Beyond their therapeutic applications, diphenyl-imidazolones have garnered significant attention for their unique photophysical properties. Their rigid, conjugated structure often leads to fluorescence, which can be modulated by the surrounding environment or by binding to specific analytes. This has led to their development as sensitive and selective fluorescent chemosensors.[3]
Comparative Photophysical Properties of Diphenyl-Imidazolone Derivatives
| Compound/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Reference |
| Lophine Derivative (p-N(Me)2) | 355 | 450 | 0.36 | 95 | [11] |
| Lophine Derivative (p-OCH3) | 330 | 420 | 0.25 | 90 | [11] |
| Lophine Derivative (p-H) | 320 | 410 | 0.15 | 90 | [11] |
| Bis-imidazole 1 | 400 | 480 | 0.90 | 80 | [12] |
Quantum Yield (ΦF): A measure of the efficiency of fluorescence, representing the ratio of photons emitted to photons absorbed. Stokes Shift: The difference in wavelength between the positions of the band maxima of the absorption and emission spectra.
The introduction of electron-donating groups, such as dimethylamino (-N(Me)2) and methoxy (-OCH3), at the para-position of the C-2 phenyl ring of lophine derivatives leads to a significant enhancement in the fluorescence quantum yield.[11] This is attributed to increased intramolecular charge transfer upon excitation.
Experimental Workflow: Fluorescence Quantum Yield Measurement (Relative Method)
The relative fluorescence quantum yield of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Caption: General synthesis of diphenyl-imidazolone derivatives.
Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
-
Reaction Setup: In a round-bottom flask, dissolve benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL).
-
Reflux: Heat the reaction mixture to reflux for 1-2 hours.
-
Precipitation: After cooling to room temperature, pour the reaction mixture into cold water.
-
Filtration and Washing: Collect the resulting precipitate by vacuum filtration and wash it with water until the filtrate is neutral.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.
Conclusion and Future Perspectives
The diphenyl-imidazolone scaffold represents a highly versatile platform for the development of both therapeutic agents and functional materials. The structure-activity and structure-property relationships discussed in this guide highlight the profound impact of subtle molecular modifications on the performance of these compounds. Future research in this area will likely focus on the development of more potent and selective biological inhibitors with improved pharmacokinetic profiles. In the realm of materials science, the design of novel diphenyl-imidazolone-based fluorophores with enhanced quantum yields, larger Stokes shifts, and sensitivity to a wider range of analytes will continue to be an active area of investigation. The experimental protocols provided herein offer a solid foundation for researchers to explore the vast potential of this remarkable class of heterocyclic compounds.
References
- Pavlova, E., et al. (2015). Synthesis and physicochemical properties of novel lophine derivatives as chemiluminescent in vitro activators for detection of free radicals. Amino Acids, 47(11), 2439-2450.
- Hariharasubramanian, A., & Ravichandran, Y. D. (2014). Synthesis and studies of electrochemical properties of lophine derivatives. RSC Advances, 4(95), 54740-54746.
- Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Verma, B. K., et al. (2017). A review on synthesis and therapeutic potential of imidazole containing compounds. Bioorganic & Medicinal Chemistry, 25(15), 3871-3893.
- ISS, Inc. (n.d.).
- Nanoco Technologies Ltd. (2008). Standard for Measuring Quantum Yield.
- JASCO. (2021). Fluorescence quantum yield measurement.
- UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
- Al-Ostath, A., et al. (2025). Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. Scientific Reports, 15(1), 97478.
- Wang, Y., et al. (2020). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 25(18), 4236.
- ResearchGate. (n.d.).
- Sharma, P., et al. (2021). Synthesis, Antibacterial, and Antifungal Activities of 3-(4,5-Diphenyl-1H-Imidazol-2-yl)-1H-Indole Derivatives. Journal of Heterocyclic Chemistry, 58(8), 1645-1654.
- ResearchGate. (n.d.). MIC values of all target compounds (3a-3h) μg/mL against microbial strains.
- Cohen, A. S., et al. (2014). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. Molecules, 19(11), 18635-18651.
- Abouzid, K. M., et al. (2008). New 1,2-diaryl-4-substituted-benzylidene-5-4H-imidazolone derivatives: Design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 16(11), 5844-5854.
- Li, Y., et al. (2022). Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. Journal of Medicinal Chemistry, 65(15), 10463-10480.
- ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
- ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
- ResearchGate. (n.d.). The minimum inhibitory concentration (MIC)
- The Royal Society of Chemistry. (2014).
- Kandeel, M. M., et al. (2013).
- Bagdasaryan, L. G., et al. (2017). Synthesis and Optical Properties of Imidazole-Based Fluorophores having High Quantum Yields. Chemistry – An Asian Journal, 12(18), 2376-2380.
- ResearchGate. (n.d.).
- Mares, C., et al. (2021). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Pharmaceutics, 13(10), 1599.
- Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 727-731.
- Hassanein, H. H., et al. (2008). Synthesis and biological evaluation of novel imidazolone derivatives as potential COX-2 inhibitors. Archiv der Pharmazie, 341(5), 296-303.
- Gholami, M., et al. (2021). Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. Molecular Diversity, 25(2), 877-888.
- Boddupally, S., et al. (2020). Design an Efficient Method for the Synthesis of 2-(1,3-Diphenyl-1H-Pyrazol-4-yl)-1H-Benzo[d]imidazole. Mapana Journal of Sciences, 19(2), 19-28.
- Kim, Y., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 25(15), 3362.
- Huffman, J. W., et al. (2011). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters, 21(1), 182-185.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- El-Gamal, M. I., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry, 16(11), 839-857.
- El-Gamal, M. I., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry, 16(11), 839-857.
- Morales, P., et al. (2023). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Pharmaceuticals, 16(11), 1599.
- Ruiu, S., et al. (2023). Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review. Molecules, 28(17), 6338.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Fluorescence Quantum Yield Measurements.
- Valenti, C., et al. (2002). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Bioorganic & Medicinal Chemistry, 10(12), 3789-3795.
- ResearchGate. (n.d.). Fluorescence quantum yields and absorption and emission ranges of the.
- ResearchGate. (n.d.). Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging.
- ResearchGate. (n.d.). The effect of imidazole on the singlet oxygen quantum yield of sinoporphyrin sodium.
- ResearchGate. (n.d.). Binding affinity (Ki) and selectivity values of the THC-based CB 2.
- ResearchGate. (n.d.).
- D'Ambra, V., et al. (2004). Characterization of the pharmacology of imidazolidinedione derivatives at cannabinoid CB1 and CB2 receptors. European Journal of Pharmacology, 501(1-3), 51-59.
Sources
- 1. jasco-global.com [jasco-global.com]
- 2. Synthesis and physicochemical properties of novel lophine derivatives as chemiluminescent in vitro activators for detection of free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and studies of electrochemical properties of lophine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Optical Properties of Imidazole-Based Fluorophores having High Quantum Yields - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Purity Confirmation of Synthesized 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one
This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one (CAS 642-36-4).[1] The core philosophy of this document is to establish a self-validating system of protocols, where orthogonal techniques are employed to build a high-confidence assessment of sample purity. For researchers in drug development and medicinal chemistry, where the purity of a molecular scaffold is paramount, a multi-faceted analytical approach is not just best practice; it is a necessity. The imidazol-2-one core is a prevalent feature in various biologically active compounds, making rigorous characterization of this building block fundamentally important.[2][3]
Our approach is structured as a logical workflow, progressing from rapid qualitative checks to definitive quantitative assessment. Each section explains the causality behind the experimental choices, providing not just a protocol, but the scientific reasoning that underpins a robust purity analysis.
Figure 1: A tiered workflow for the comprehensive purity analysis of synthesized compounds.
The First Pass: Rapid Purity Assessment with Thin-Layer Chromatography (TLC)
Expertise & Experience: Before committing to time-intensive spectroscopic or chromatographic runs, a quick assessment of the reaction outcome is invaluable. Thin-Layer Chromatography (TLC) is the ideal technique for this purpose.[4] It is a fast, cost-effective method to visualize the number of components in the crude product mixture, providing an initial " go/no-go " decision on whether the material is clean enough for further analysis or requires additional purification.[5]
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. Lightly draw a pencil line ~1 cm from the bottom (the origin).
-
Sample Preparation: Dissolve a small amount (~1 mg) of the crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to make a ~1 mg/mL solution.
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the origin line. Also spot the starting materials as references, if available.
-
Eluent Selection: A common mobile phase for compounds of this polarity is a mixture of Hexane and Ethyl Acetate. A starting ratio of 70:30 (v/v) is recommended. The goal is to achieve a retention factor (Rf) for the product spot of approximately 0.3-0.4.
-
Development: Place the TLC plate in a chromatography tank containing the chosen eluent. Ensure the solvent level is below the origin line. Cover the tank and allow the solvent to ascend the plate until it is ~1 cm from the top.[5]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). The diphenyl-substituted imidazole ring is a strong chromophore. Circle any visible spots.
Trustworthiness: A pure compound should ideally yield a single, well-defined spot. The presence of multiple spots indicates impurities, likely unreacted starting materials or by-products. This qualitative result directs the next steps: if the sample appears clean (one spot), proceed to comprehensive analysis. If multiple spots are present, purification via column chromatography or recrystallization is necessary.
The Gold Standard: Structural Confirmation via Spectroscopy
Once TLC suggests a reasonably pure sample, a suite of spectroscopic methods must be used to confirm the molecular structure and identify any co-eluting impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[6] For 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one, both ¹H and ¹³C NMR are required. The key is to look for the absence of signals corresponding to potential impurities (e.g., residual solvents or starting materials) and the correct integration and multiplicity for all expected signals of the product.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The use of DMSO-d₆ is often preferred for compounds with exchangeable N-H protons.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[7]
-
Data Analysis: Process the spectra and integrate the ¹H signals. Compare the chemical shifts (δ) to expected values for the structure.
Trustworthiness: The data serves as a validation check. For a pure sample, the ¹H NMR spectrum should show signals corresponding only to the aromatic protons of the two phenyl rings and the two N-H protons of the imidazole core. The integration should correspond to a 10:2 proton ratio. The ¹³C NMR will confirm the presence of all 15 carbons, including the characteristic C=O signal. The absence of extraneous peaks is a strong indicator of high purity.[8]
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation that the product of interest has been formed.[8][9] This technique is highly sensitive and is crucial for verifying the elemental composition when using high-resolution mass spectrometry (HR-MS).
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a solvent compatible with the ionization source, such as acetonitrile or methanol.
-
Data Acquisition: Infuse the sample into a mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺.
Trustworthiness: For 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one, the molecular weight is 236.27 g/mol .[1] The mass spectrum should show a prominent peak at m/z 237.28 corresponding to the [M+H]⁺ ion. The isotopic pattern should also match the expected pattern for a molecule with the formula C₁₅H₁₂N₂O.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[10] While not a primary tool for purity confirmation, it provides essential corroborating evidence. For our target compound, the most critical absorptions are the carbonyl (C=O) and amine (N-H) stretches.
Experimental Protocol: IR Analysis
-
Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Trustworthiness: The presence of a strong C=O stretch (typically ~1700-1750 cm⁻¹) and N-H stretches (~3100-3300 cm⁻¹) confirms the core imidazol-2-one structure.[11] The absence of unexpected peaks (e.g., a broad -OH stretch if a starting material was a diol) supports the purity of the sample.
The Final Verdict: Quantitative Purity by HPLC
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the quantitative purity of a pharmaceutical compound.[12] It physically separates the main compound from any impurities, and a UV detector quantifies the relative amounts. A well-developed HPLC method can detect impurities at levels below 0.1%. Extensive studies on related N-heterocyclic carbene complexes demonstrate the power of HPLC in resolving complex mixtures and confirming purity.[2][7][13]
Experimental Protocol: Reverse-Phase HPLC Analysis
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a robust starting point.
-
Gradient: A typical gradient could be: 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25-30 min, 90% to 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in acetonitrile/water (50:50 v/v).[13]
-
Injection & Analysis: Inject 10 µL and record the chromatogram. Purity is determined by the area percent of the main peak relative to the total area of all peaks.
Trustworthiness: For a high-purity sample intended for drug development, the expectation is a single major peak with a purity value of >98%. The chromatogram provides a clear, quantitative measure of purity that is difficult to dispute. Any peak other than the main product peak represents an impurity.
Summary and Comparative Analysis
The combination of these techniques creates a self-validating system. A single spot on TLC is corroborated by clean NMR, correct MS and IR data, and is ultimately quantified by a single major peak in HPLC.
Figure 2: A diagram illustrating how results from orthogonal analytical techniques provide mutual validation for a high-confidence purity assessment.
Table 1: Comparison of Analytical Techniques for Purity Confirmation
| Technique | Purpose | Type of Data | Speed | Cost | Key Insights |
| TLC | Rapid qualitative check | Qualitative | Very Fast | Very Low | Number of components, reaction progress[5] |
| NMR | Structure elucidation | Quantitative (relative) | Moderate | High | Unambiguous molecular structure, detects proton/carbon-containing impurities[6] |
| MS | Molecular weight confirmation | Qualitative/Quantitative | Fast | High | Confirms MW, elemental formula (HR-MS)[8] |
| IR | Functional group analysis | Qualitative | Very Fast | Low | Confirms presence of key bonds (C=O, N-H)[11] |
| HPLC | Definitive purity assay | Quantitative | Moderate | Moderate | Precise quantification of purity and impurities[7][13] |
Table 2: Expected Analytical Data for Pure 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one
| Parameter | Expected Result |
| Molecular Formula | C₁₅H₁₂N₂O[1] |
| Molecular Weight | 236.27 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | >300 °C[14] |
| TLC (7:3 Hex:EtOAc) | Single spot, Rf ≈ 0.3-0.4 |
| ¹H NMR (DMSO-d₆) | Multiplets for aromatic protons (10H), broad singlet(s) for N-H protons (2H) |
| ¹³C NMR (DMSO-d₆) | Signals for aromatic carbons, 2 quaternary carbons of C=C, 1 C=O signal |
| MS (ESI+) | m/z = 237.28 [M+H]⁺ |
| IR (ATR) | ~1720 cm⁻¹ (C=O stretch), ~3200 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Aromatic C-H), ~1600 cm⁻¹ (Aromatic C=C) |
| HPLC Purity | >98% by peak area |
References
-
Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy - PMC - NIH. (2023). National Center for Biotechnology Information. [Link]
-
Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of th. (2023). ACS Publications. [Link]
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - NIH. (2019). National Center for Biotechnology Information. [Link]
-
imidazol-2-ylidene as new ligand for the design of antitumor-active (N - Refubium - Freie Universität Berlin. (2022). Freie Universität Berlin. [Link]
-
1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review) | Request PDF - ResearchGate. ResearchGate. [Link]
-
Fragments of ¹H NMR spectra of... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene - University of Strathclyde. University of Strathclyde. [Link]
-
The Use of Thin-Layer Chromatography with Direct Bioautography for Antimicrobial Analysis. Informa UK Limited. [Link]
-
Fragments of 1 H NMR spectra of... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. [Link]
-
(PDF) Synthesis and Characterization of Some Derivatives of 1,3-Diisopropyl-4,5-dimethylimidazol-2-ylidene - ResearchGate. ResearchGate. [Link]
-
Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
-
IR spectra of 4,5-di(furan-2-yl)-2-phenyl-1H-imidazole (a), monomer (b)... - ResearchGate. ResearchGate. [Link]
-
FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole - ResearchGate. ResearchGate. [Link]
-
New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Society of Nuclear Medicine and Molecular Imaging. [Link]
-
Current Chemistry Letters Synthesis and characterization of some derivatives of 1,3-Diisopropyl-4,5- dimethylimidazol-2-ylidene - Growing Science. Growing Science. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. diglib.uibk.ac.at [diglib.uibk.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one 97 642-36-4 [sigmaaldrich.com]
Validating In Vitro Efficacy of Diphenyl-Imidazolone: A Comparative Guide for Cellular Models
For researchers at the forefront of drug discovery, the journey from a promising in vitro biochemical hit to a validated cellular lead is both critical and complex. This guide provides a comprehensive framework for validating the cellular activity of a novel diphenyl-imidazolone compound, a scaffold known for its diverse biological activities.[1] We will proceed under the working hypothesis that our diphenyl-imidazolone (termed "DPI" for this guide) has been identified as a putative inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a frequently dysregulated cascade in cancer.[2][3]
This document is structured to provide not just protocols, but the strategic rationale behind each experimental step. We will compare DPI's performance against established inhibitors and present a self-validating workflow to build a robust data package for your lead compound.
The Rationale: Why a Multi-Faceted Validation Approach is Crucial
A simple cytotoxicity assay, while a useful starting point, is insufficient to validate a compound's mechanism of action. A true validation workflow must confirm that the compound engages its intended target in a cellular environment, modulates the downstream signaling pathway as predicted, and elicits a specific, mechanism-driven phenotypic response. This guide will walk through a three-tiered validation process:
-
Cellular Viability and Phenotypic Response: Does DPI affect cell health and induce a relevant phenotype, such as apoptosis?
-
Target Engagement: Does DPI physically interact with its intended target (PI3K) inside the cell?
-
Pathway Modulation: Does DPI inhibit the downstream signaling cascade controlled by PI3K?
By systematically addressing these questions, we can build a strong, evidence-based case for DPI's on-target activity and differentiate it from compounds with non-specific or off-target cytotoxic effects.
Performance Comparison: Diphenyl-Imidazolone vs. Established PI3K Inhibitors
To contextualize the performance of our novel DPI, it is essential to benchmark it against well-characterized PI3K inhibitors. We will use two comparators: a pan-PI3K inhibitor and an isoform-selective inhibitor.
-
LY294002: A classic, well-documented pan-inhibitor of Class I PI3Ks. While known to be somewhat promiscuous, it serves as a robust positive control for pathway inhibition.[4]
-
Alpelisib (BYL-719): An FDA-approved PI3Kα-selective inhibitor, representing a clinically relevant and more targeted alternative.[4]
The following table summarizes the expected performance metrics for DPI against these benchmarks in a cancer cell line with a known activating PIK3CA mutation (e.g., MCF-7 or HCT116).
| Parameter | Diphenyl-Imidazolone (DPI) (Hypothetical Data) | LY294002 (Pan-Inhibitor) | Alpelisib (PI3Kα-selective) | Rationale for Comparison |
| Cell Viability (IC50) | 5 µM | 10 µM | 2 µM | To assess the cytotoxic or anti-proliferative potency of DPI. A lower IC50 suggests higher potency. |
| p-Akt (Ser473) Inhibition (IC50) | 0.5 µM | 1 µM | 0.2 µM | To measure the direct impact on the immediate downstream effector of PI3K. This should be more potent than the cell viability IC50.[5] |
| Target Engagement (CETSA ΔTagg) | +4.5°C at 10 µM | +3.0°C at 20 µM | +5.5°C at 5 µM | To confirm direct binding to the PI3K target within the cell. A larger temperature shift indicates stronger stabilization upon binding.[6] |
| Apoptosis Induction (% Annexin V+) | 45% at 2x IC50 | 35% at 2x IC50 | 55% at 2x IC50 | To link pathway inhibition to a specific cell death mechanism.[4] |
Experimental Validation Workflow
This section provides detailed, step-by-step protocols for validating DPI in a cellular context. The overall workflow is designed to be logical and sequential, with each experiment building upon the last.
Caption: A three-tiered workflow for validating a novel kinase inhibitor.
Tier 1, Protocol 1: Assessing Cell Viability with the MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8]
Methodology:
-
Cell Seeding: Seed a cancer cell line known to be dependent on the PI3K pathway (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of DPI, LY294002, and Alpelisib in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Tier 1, Protocol 2: Quantifying Apoptosis with Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[11] Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with DPI and controls at their respective 1x and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the collected cells twice with cold PBS.[9]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.[12][13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Tier 2: Confirming Target Engagement in a Cellular Milieu
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical technique that confirms direct drug-target interaction within intact cells.[14] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[15][16]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of DPI (e.g., 10-20 µM) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15][17]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[6]
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble PI3K protein at each temperature point by Western blot.
-
Data Analysis: Quantify the band intensity for PI3K in the vehicle- and DPI-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to a higher temperature for the DPI-treated sample confirms target engagement. The difference in the midpoint of the curves (Tagg) is the thermal shift (ΔTagg).
Tier 3: Verifying the Molecular Mechanism of Action
Protocol 4: In Vitro Kinase Assay
While CETSA confirms binding, an in vitro kinase assay confirms that this binding leads to functional inhibition of the enzyme's catalytic activity. This is typically done using a purified recombinant PI3K enzyme.
Methodology:
-
Reaction Setup: In a 384-well plate, add serially diluted DPI to wells. Add the recombinant PI3K enzyme (e.g., p110α/p85α).[5]
-
Initiate Reaction: Add a mixture of the lipid substrate (e.g., PIP2) and ATP to start the kinase reaction.[18]
-
Incubation: Incubate at 30°C for a predetermined time (e.g., 60 minutes) that falls within the linear range of the reaction.
-
Detection: Stop the reaction and detect the product. A common method is to measure the amount of ADP produced using a luminescence-based kit like ADP-Glo™.[18][19] The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each DPI concentration relative to the DMSO control and determine the biochemical IC50.
Protocol 5: Western Blot for Downstream Pathway Modulation
The final and most critical step is to demonstrate that target engagement and enzymatic inhibition translate to the modulation of the signaling pathway in cells. The phosphorylation of Akt at Serine 473 and mTOR at Serine 2448 are key downstream markers of PI3K activity.[5][20]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory point of DPI.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Starve the cells (e.g., in serum-free media) for 4-6 hours, then pre-treat with various concentrations of DPI for 1-2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor like IGF-1 or insulin for 15-30 minutes.[5]
-
Protein Extraction: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Quantification and Loading: Determine the protein concentration of each lysate (e.g., via BCA assay). Load equal amounts of protein onto an SDS-PAGE gel.
-
Immunoblotting:
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[21]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[20]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH).[22]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal to determine the relative level of pathway inhibition.
Conclusion
By following this comprehensive, three-tiered approach, researchers can rigorously validate the cellular mechanism of action of a novel diphenyl-imidazolone compound. This workflow moves beyond simple cytotoxicity to provide layered, interconnected evidence of target engagement, pathway modulation, and a specific phenotypic outcome. The comparative data generated against established inhibitors provides crucial context for decision-making in a drug discovery pipeline, building a foundation of trustworthiness and scientific integrity for your lead candidate.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, National Center for Biotechnology Information. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]
-
The Annexin V Apoptosis Assay. Kansas University Medical Center. [Link]
-
Synthesis and Characterisation of 1, 2 Diphenyl -4-(Benzylidine)-5-Imidazolones. International Journal of Chemical and Physical Sciences. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC, National Center for Biotechnology Information. [Link]
-
A pharmacological model reveals biased dependency on PI3K isoforms for tumor cell growth. PMC, National Center for Biotechnology Information. [Link]
-
Systematic functional characterization of resistance to PI3K inhibition in breast cancer. National Institutes of Health. [Link]
-
Cell Viability Assays. Assay Guidance Manual, National Center for Biotechnology Information. [Link]
-
A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer. National Institutes of Health. [Link]
-
Thermal shift assay. Wikipedia. [Link]
-
Natural mTOR/PI3K Inhibitors in Cancer Therapy. Townsend Letter. [Link]
-
Biochemical, cellular and in vivo profiling of a new PI3K inhibitor from the imidazoquinoline series. Cancer Research, AACR Journals. [Link]
-
Synthesis, characterization and crystal structure of 2-(4-(benzyloxy) phenyl)-4, 5- diphenyl-1H-imidazole. ResearchGate. [Link]
-
PI3K inhibitors for cancer treatment: where do we stand?. Portland Press. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
The present and future of PI3K inhibitors for cancer therapy. PMC, National Center for Biotechnology Information. [Link]
-
Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. [Link]
-
Could this be the start of a new era for PI3K drugs?. Labiotech.eu. [Link]
-
Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. MDPI. [Link]
-
Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC, National Center for Biotechnology Information. [Link]
-
Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. PubMed. [Link]
-
Synthesis of 1-aryl-4,5-diphenyl-1H-imidazol-2(3H)-ones. ResearchGate. [Link]
-
1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks. [Link]
-
Inhibition of PI3K/Akt Signaling: An Emerging Paradigm for Targeted Cancer Therapy. PubMed. [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC, National Center for Biotechnology Information. [Link]
Sources
- 1. ijcps.org [ijcps.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. kumc.edu [kumc.edu]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. news-medical.net [news-medical.net]
- 15. annualreviews.org [annualreviews.org]
- 16. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. promega.es [promega.es]
- 19. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [worldwide.promega.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Guide to the Structure-Activity Relationships of Diphenyl-Imidazolone Analogs
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers an in-depth comparison of diphenyl-imidazolone analogs, a versatile scaffold with a wide range of therapeutic applications. We will delve into the structure-activity relationships (SAR) of these compounds as inhibitors of key protein kinases like p38 MAP kinase and COX-2, as well as their potential as antimicrobial agents. This analysis is supported by experimental data and detailed protocols to provide a comprehensive resource for your research endeavors.
Introduction: The Versatility of the Diphenyl-Imidazolone Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its derivatives, particularly diphenyl-imidazolones, have garnered significant attention due to their diverse biological activities. These compounds have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] The key to their broad applicability lies in the tunability of their structure. By modifying the substituents on the phenyl rings and the imidazolone core, we can modulate their potency, selectivity, and pharmacokinetic properties. This guide will explore these modifications and their impact on biological activity across different therapeutic targets.
Diphenyl-Imidazolone Analogs as p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the inflammatory signaling cascade, making it a prime target for anti-inflammatory drug development.[5] Diphenyl-imidazolone analogs have emerged as potent inhibitors of p38 MAP kinase.
Comparative Biological Activity
The inhibitory potency of these analogs is highly sensitive to the nature and position of substituents on the imidazole and phenyl rings. The following table summarizes the in vitro activity of a series of 2,4,5-trisubstituted imidazoles against p38 MAP kinase.[6]
| Compound ID | R1 (at C2) | R2 (at C4) | R3 (at C5) | p38 MAP Kinase IC50 (nM) |
| 1 | 4-Methylsulfinylphenyl | 4-Fluorophenyl | 4-Pyridyl | 50 |
| 2 | 4-Methylthiophenyl | 4-Fluorophenyl | 4-Pyridyl | 200 |
| 3 | 4-Methylsulfonylphenyl | 4-Fluorophenyl | 4-Pyridyl | 60 |
| 4 | 4-Aminophenyl | 4-Fluorophenyl | 4-Pyridyl | >10000 |
| 5 | 4-Methoxyphenyl | 4-Fluorophenyl | 4-Pyridyl | 800 |
| 6 | 4-Methylsulfinylphenyl | Phenyl | 4-Pyridyl | 500 |
| 7 | 4-Methylsulfinylphenyl | 4-Chlorophenyl | 4-Pyridyl | 45 |
Structure-Activity Relationship (SAR) Analysis
The data reveals several key insights into the SAR of these p38 MAP kinase inhibitors[6]:
-
Substitution at the 2-position: The oxidation state of the sulfur atom at this position is crucial. The methylsulfinyl group (Compound 1 ) provides optimal activity. The less polar thioether (Compound 2 ) is significantly less potent, while the more oxidized sulfone (Compound 3 ) retains good activity. A basic amino group (Compound 4 ) or a methoxy group (Compound 5 ) leads to a dramatic loss of potency, suggesting that this pocket is sensitive to both electronic and steric factors.
-
Substitution at the 4-position: A 4-fluorophenyl group is preferred for high potency (Compound 1 ). Removing the fluorine (Compound 6 ) decreases activity, whereas replacing it with a chloro group (Compound 7 ) is well-tolerated and even slightly beneficial. This highlights the importance of a halogen substituent at this position, likely for favorable interactions within the kinase's active site.
-
Substitution at the 5-position: The 4-pyridyl moiety is a critical feature for potent inhibition. This is a common motif in p38 inhibitors and is known to form a key hydrogen bond with the hinge region of the kinase's ATP-binding site.
p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade activated by cellular stress and inflammatory cytokines.[7][8] Understanding this pathway is crucial for interpreting the effects of inhibitors.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Experimental Protocol: In Vitro p38α MAP Kinase Assay
This non-radioactive, in vitro kinase assay is designed to determine the inhibitory activity of diphenyl-imidazolone analogs against p38α MAP kinase.[5][9][10][11]
Materials:
-
Recombinant human p38α MAP kinase
-
ATF2 (activating transcription factor 2) substrate
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
ATP
-
Anti-phospho-ATF2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the test compound dilutions, and the p38α enzyme.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Add the ATF2 substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding EDTA.
-
Coat a separate 96-well plate with a capture antibody for ATF2.
-
Transfer the reaction mixture to the coated plate and incubate to allow for ATF2 binding.
-
Wash the plate to remove unbound components.
-
Add the anti-phospho-ATF2 antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After a final wash, add the chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: A generalized workflow for in vitro kinase inhibition assays.
Diphenyl-Imidazolone Analogs as COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is another key enzyme in the inflammatory pathway, and its selective inhibition is a well-established strategy for treating pain and inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[12][13] Diphenyl-imidazolone derivatives have been designed as selective COX-2 inhibitors.
Comparative Biological Activity and SAR
The design of these inhibitors often incorporates features of known selective COX-2 inhibitors, such as celecoxib.[12] The general structure includes two adjacent aryl groups on the imidazolone core. One aryl group often bears a sulfonamide moiety, which is crucial for selectivity by interacting with a side pocket in the COX-2 active site that is absent in COX-1.[13]
| Compound ID | R1 (at C2) | R2 (at C4) | In Vivo Anti-inflammatory Activity (% edema inhibition) | COX-2 Inhibition IC50 (µM) |
| 3c | 4-Fluorophenyl | 4-Hydroxybenzylidene | Good | Strong |
| 4a | 4-Fluorophenyl | 4-Chlorobenzylidene | Good | Strong |
| 4b | 4-Fluorophenyl | 4-Bromobenzylidene | Excellent | Strong |
The anti-inflammatory activity of these compounds was evaluated using the carrageenan-induced rat paw edema model.[3] Compounds 3c , 4a , and 4b showed strong inhibitory activity against COX-2-catalyzed PGE2 production.[3] Compound 4b demonstrated efficacy comparable to the standard drug, indomethacin.[3] The presence of a halogen atom (Cl or Br) on the benzylidene ring at the 4-position appears to enhance anti-inflammatory activity.
Diphenyl-Imidazolone Analogs as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Diphenyl-imidazolone derivatives have shown promising activity against a range of bacterial and fungal pathogens.[3][6][15]
Comparative Biological Activity and SAR
The antimicrobial activity of these compounds is influenced by the substituents on the phenyl rings. Electron-withdrawing groups, such as chloro or nitro groups, at the ortho and para positions of the distant phenyl ring tend to enhance antibacterial activity.[4]
A study on 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives revealed that compound 1c was the most active, with minimum inhibitory concentrations (MICs) ranging from 9.9 to 12.5 µg/mL against various bacterial strains.[3] Another study synthesized a series of 4,5-diphenyl-1H-imidazoles and found that some derivatives exhibited potent antibacterial activity, with one compound being twice as potent as ciprofloxacin against certain strains.[16]
Conclusion
The diphenyl-imidazolone scaffold represents a highly versatile platform for the design of potent and selective modulators of various biological targets. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in determining the pharmacological profile of these analogs. For researchers in drug discovery, a thorough understanding of these SAR principles is essential for the rational design of novel therapeutics with improved efficacy and safety profiles. The experimental protocols provided herein offer a starting point for the evaluation of newly synthesized diphenyl-imidazolone derivatives.
References
-
News of Pharmacy. (n.d.). The synthesis, antimicrobial activity and theoretical calculations of 4-(4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl). Retrieved from [Link]
-
PubMed. (n.d.). Docking and three-dimensional quantitative structure-activity relationship analyses of imidazole and thiazolidine derivatives as Aurora A kinase inhibitors. Retrieved from [Link]
-
Journal of Scientific Research. (2023). Synthesis, Antibacterial, and Antifungal Activities of 3-(4,5-Diphenyl-1H-Imidazol-2-yl)-1H-Indole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Retrieved from [Link]
-
Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Retrieved from [Link]
-
ResearchGate. (2024). The synthesis, antimicrobial activity and theoretical calculations of 4-(4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl)- N,N-dimethylaniline. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1 H -Imidazoles Derivatives. Retrieved from [Link]
-
Oriental Journal of Chemistry. (1988). Synthesis and Antibacterial Activity of Some New Imidazolone Dyes. Retrieved from [Link]
-
F1000Research. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Retrieved from [Link]
-
ACS Publications. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Role of p38 MAP Kinase Signal Transduction in Solid Tumors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of p38 MAPK Signaling Pathway and Points of Pharmacological.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Activation of the p38 and p42/p44 mitogen-activated protein kinase families by the histamine H1 receptor in DDT1MF-2 cells. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and SAR study of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, as potent 15-lipoxygenase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of novel imidazolone derivatives as potential COX-2 inhibitors. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
-
Columbia University. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Retrieved from [Link]
-
ResearchGate. (n.d.). Drugs and their IC50 values. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jopir.in [jopir.in]
- 3. Synthesis, Antibacterial, and Antifungal Activities of 3-(4,5-Diphenyl-1<i>H</i>-Imidazol-2-yl)-1<i>H</i>-Indole Derivatives | Journal of Scientific Research [banglajol.info]
- 4. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. mdpi.com [mdpi.com]
- 13. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. orientjchem.org [orientjchem.org]
- 16. researchgate.net [researchgate.net]
Benchmarking the Potency of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one: A Comparative Guide Against Preclinical Standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the potential anticonvulsant and anti-inflammatory potency of the novel compound, 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one. Due to the nascent stage of research on this specific molecule, this document establishes a rigorous, scientifically-grounded pathway for its evaluation against well-characterized standards: Phenytoin for anticonvulsant activity and Celecoxib for anti-inflammatory effects. The methodologies detailed herein are designed to yield robust, quantitative data, enabling a clear and objective comparison.
Introduction: The Rationale for Benchmarking
The therapeutic potential of a novel chemical entity can only be ascertained through direct comparison with existing, clinically relevant agents. 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one, a compound with a diphenylimidazole core, warrants investigation into its bioactivity. The choice of anticonvulsant and anti-inflammatory screening is predicated on the known activities of other imidazole-containing compounds and the common co-morbidity of pain and inflammation with seizure disorders.
This guide will delineate the protocols for two gold-standard preclinical assays: the Maximal Electroshock Seizure (MES) test to evaluate anticonvulsant efficacy and the Carrageenan-Induced Paw Edema model for anti-inflammatory potential. Phenytoin is selected as the anticonvulsant benchmark due to its well-established mechanism of action involving the blockade of voltage-gated sodium channels and its historical significance in epilepsy treatment[1][2]. Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, serves as the anti-inflammatory standard, offering a clear mechanistic contrast for comparative purposes[3][4][5][6].
Part 1: Anticonvulsant Potency Assessment via Maximal Electroshock Seizure (MES) Test
The MES test is a cornerstone in the preclinical screening of anticonvulsant drugs, particularly for identifying compounds effective against generalized tonic-clonic seizures[7][8][9][10]. The model's predictive validity for this seizure type is well-documented[11]. The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure, indicating the compound's ability to prevent seizure spread[8].
Experimental Workflow: MES Test
Caption: Workflow for the Maximal Electroshock Seizure (MES) test.
Detailed Protocol: MES Test
-
Animals: Male CF-1 mice (20-25 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly assigned to groups (n=8-12 per group).
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).
-
Group 2-4: Phenytoin (10, 30, and 60 mg/kg, orally) as the standard.
-
Group 5-x: 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one (at various doses, orally). Dosing is administered at a predetermined time before the MES test to coincide with the suspected time of peak effect.
-
-
MES Procedure:
-
Observation: Animals are immediately observed for the presence or absence of tonic hindlimb extension. Abolition of this phase is considered protection[8].
-
Data Analysis: The number of protected animals in each group is recorded. The percentage of protection is calculated for each dose, and the median effective dose (ED50) is determined using probit analysis.
Hypothetical Data Presentation: MES Test
| Treatment Group | Dose (mg/kg) | Number of Animals | Protected Animals | % Protection | ED50 (mg/kg) [95% CI] |
| Vehicle | - | 12 | 0 | 0 | - |
| Phenytoin | 10 | 12 | 4 | 33.3 | \multirow{3}{}{35.2 [28.9 - 42.8]} |
| 30 | 12 | 7 | 58.3 | ||
| 60 | 12 | 11 | 91.7 | ||
| 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one | [Dose 1] | 12 | [Data] | [Data] | \multirow{3}{}{[Calculated Value]} |
| [Dose 2] | 12 | [Data] | [Data] | ||
| [Dose 3] | 12 | [Data] | [Data] |
This table is a template for data presentation. Actual data should be inserted upon completion of the experiment.
Mechanistic Considerations
Caption: Putative mechanisms of action for anticonvulsant effect.
Phenytoin exerts its anticonvulsant effect by enhancing the inactivated state of voltage-gated sodium channels, thereby limiting the sustained high-frequency firing of neurons that underlies seizure activity[1]. The MES test is particularly sensitive to compounds with this mechanism of action. A positive result for 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one in this assay would suggest a potential interaction with sodium channels, warranting further electrophysiological investigation.
Part 2: Anti-inflammatory Potency Assessment via Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and highly reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds[12][13][14]. Subplantar injection of carrageenan elicits a biphasic inflammatory response, with an initial phase mediated by histamine and serotonin, followed by a later phase primarily driven by prostaglandins produced by cyclooxygenase enzymes[12].
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the Carrageenan-Induced Paw Edema assay.
Detailed Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-220 g) are used.
-
Grouping and Dosing: Animals are randomly assigned to groups (n=6-8 per group).
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).
-
Group 2-4: Celecoxib (e.g., 10, 30, 100 mg/kg, orally) as the standard[15].
-
Group 5-x: 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one (at various doses, orally).
-
-
Procedure:
-
The initial volume (V₀) of the right hind paw of each rat is measured using a plethysmometer.
-
Compounds are administered orally one hour before carrageenan injection[12].
-
Inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw[16][17].
-
Paw volume (Vₜ) is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection[12].
-
-
Data Analysis: The increase in paw volume (Edema = Vₜ - V₀) is calculated for each animal at each time point. The percentage inhibition of edema is calculated relative to the vehicle control group.
Hypothetical Data Presentation: Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle | - | 0.75 ± 0.05 | - |
| Celecoxib | 10 | 0.52 ± 0.04 | 30.7 |
| 30 | 0.31 ± 0.03 | 58.7 | |
| 100 | 0.18 ± 0.02 | 76.0 | |
| 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one | [Dose 1] | [Data ± SEM] | [Data] |
| [Dose 2] | [Data ± SEM] | [Data] | |
| [Dose 3] | [Data ± SEM] | [Data] |
This table is a template for data presentation. The 3-hour time point is often used for peak edema. A full time-course graph should also be presented.
Mechanistic Considerations
Caption: Signaling pathway for COX-2 mediated inflammation.
Celecoxib is a selective inhibitor of COX-2, the inducible enzyme responsible for producing pro-inflammatory prostaglandins at the site of inflammation[4][6]. Its effectiveness in the carrageenan model, particularly in the later phase, is attributed to this mechanism. Should 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one demonstrate significant activity in this assay, subsequent in vitro COX-1/COX-2 inhibition assays would be a logical next step to determine if it shares a similar mechanism or acts via a novel anti-inflammatory pathway.
Discussion and Future Directions
This guide outlines the foundational preclinical experiments required to benchmark the potency of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one. The causality behind these experimental choices lies in their high reproducibility, translational relevance, and the clear mechanistic insights they can provide when compared against well-established standards like Phenytoin and Celecoxib.
A strong, dose-dependent effect in the MES test would position the compound as a promising candidate for generalized tonic-clonic seizures and suggest a potential interaction with ion channels. Efficacy in the carrageenan-induced paw edema model would indicate anti-inflammatory properties, which could be mediated by COX inhibition or other mechanisms.
It is crucial to interpret the results of these two assays in tandem. For instance, some anticonvulsant drugs also exhibit analgesic properties in inflammatory pain models[18][19]. A dual activity profile would make 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one a particularly interesting candidate for further development.
Upon completion of these initial benchmarking studies, further investigations should include:
-
In vitro mechanism of action studies: Direct assessment of effects on sodium channels, calcium channels, GABA receptors, and COX-1/COX-2 enzymes.
-
Broader in vivo profiling: Evaluation in other seizure models (e.g., pentylenetetrazole-induced seizures) and chronic inflammation models (e.g., adjuvant-induced arthritis).
-
Pharmacokinetic and toxicity studies: To establish a comprehensive profile of the compound's absorption, distribution, metabolism, excretion, and safety.
By following this structured, data-driven approach, researchers can effectively and objectively evaluate the therapeutic potential of 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one and make informed decisions about its future development.
References
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuZ9thQNOUApf8tzxbm8Xuj-JMydWQtBd5kQcu3t3f0pZLTmqBGXouhAdVK2QoUjTfTsdmJQHby2n7RQvVVNt-JSHw0AgbEvIa7aDvHtNNvt_a2OOORoWfKjnH54iNBXoHP9RF-W_NzDKAjRYVJCHpVT-Hga_suhq4pGqH4Xk-SY7AGQN7qa2jXXH5bd1azWpxTy4izSX0c8UNM55xXYTh3j_CTw==]
- Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVYp2Ti89NtNm4kCw8ZbHisUYk_BA6CY1fs1qBeOsOqUPXZupwFPg_geIS-v_dZVfFjN_c9Q9OhrTLMJ75-6hcMy9lGre5keOh660oOwniotMT5ZUV5m8xyvRSV3G0c5_MXWVVyS2VyD5Pa22mlqyI]
- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFZuGYKHaFy_YmpJ9UYe3F02gUuHtrg97JAk47xhd6wF9knyBf7xOOhkxUfKmt3OdI9dkdkQJzBCiIb6lggSUoHZnHrAwiAsGLHiQNCq0R99ESjLbJJ2KgbV-6_DDpeuYLV4tYtwaCNvqEa3nJpZbbRAMpCPXBautkG0eJkukskPru4nsakVHleZob_XTq1Lp7uuzsMyfqYTNN3LRMfAZE9wb4930duM-DQplxOy6AeIdOmw==]
- Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSefgF6rgWhFvChU0gINbOUAuTZWlCLr6p5SEr32VFLTzi5sDgha6FuqqF-rB5qvu4kulo69iW88YVX3cpnlRPmwUbgnT-vNHsvl2rVrLdg1IsHKPdAiTy98RDgNIfTn3FSXqIECoNSSNM25W0UU1am-IwqyrwPGfrW2u4SSbwrt9X7_pR6Q==]
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR7lEFt0MFFErXQS8bKHYmBABtrHdPhHW-JDFqsXS-1ko7JUJsn-VZf9mcY_P9suFmNL1SVeAtA7k4fzs7Ls5kpHYDXGGt8YgxPmK9HyoOYGt7Ttoq6ceiJe6XJwnA6dfp9cvNcM_tFaFUh0TWZfRp1KypFT3ZqSPcHFkJVDrbwrC9bHywWebu6zYC1rEJr9ZtukgUHqVtMXFvcC9J5xearzf2MlV0F_K8KkGIUiHe]
- Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFaELU8MkCesfOkjre3CfKcSOl9HTmBf0VKwRXEfbZZ6OyQQfv5tQoxzaWsqN7KBWedGtNXqBDJCuzySvYNoLtI3E7yPzfJD-MaAEYLqVJ_b3AIvgWhENsOhkdjK1rng8-85_Z18kJ72TbHxg5s3W9M2NiAz8O-4hO1KZNQ8UN1V8zuA==]
- Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsi8uHHUmhlM9VHPYskadB-sau2LSl_zanLS1T715pL4ATeD3ghFEj6BvOSN9eAZjyPOQdoug-KYGAIIXPub-Arl8aCcdzxI9GSeVgy0LLm-X-1VsVfabyqrjqlG4h9yBH67lz]
- Carrageenan Induced Paw Edema Model - Creative Biolabs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExNefsT0X1xqFNHQerUwiaaBgXYTrN9hub-EU8YwRMenJcM_Tp_9OiqnOl99meTeLuIs1NC11gRDN4YB4zC4Yl_xXrRX7cIAkWvUj_JCRiZU1Jc0UtgfMsNuEsC5EG4kOk-8iqX0hq9cDxSHw5JLjDMGmJDbBRYZav2EfW3jkmKu9noRj4IxffjWQequrXHEhw8Ejh-rP8C1N4dHiBxVQ=]
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLIzjzJtTK8nJcZZIn9hovOtOZWjmsDuO7P-MouJV9tLy0FBwwi1p6CFBsXZLBF0PIUAxblz7sGc73ANACA88SvjZLdGS7x13X3BP0P-RAP-qCqwZbIx7trpiWZHJSAAvncqBhwTBTEqvd16M=]
- COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqYxEiyWjseTh5DlIZcUWjtGGYtbkFrk63jOyBTjWKve0gG8GzIRvgNqUQwrpjklbQsWNyJNzlCSn4drGagtJB0-PhJn5B9MJpHSLQcoBntPpEl7424DWR81AMe5isv6-MIHgePzTTz_GSM4waWMYAFsllnKnv]
- Maximal Electroshock Seizure Model | Melior Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfWczc1GBlmUX6xUYmmdniUh0kjF2kI1DP5nVj_HQA41QNldlj6ZaKHE28ZvXDW2wkkjdhw0NGDY-HvTmmt5BSVWbi3GG3FfohHLSANVl4SHxGteqQHvzyGZZqhs77AWYUKeIVIIn-X3mqzqNSNo-Rd2We6nGz5yoKm1VZ4FIqamBTbOBC8OeincqUhg==]
- Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF43PkXIjaXgLiwZMZr49uM3aIEYn4nsmtUufTa3_kalpEU1ESBYQiXOEbtizcZJI9DcFy2Tv3RRV24GvmdjWmSeFYb8lzGO0mHiUJo3lYMHzBhDPzwWRFrcRFtcxBnMxpzhO4j3Qst4RM3J6Uxf9vz_kcUoXyRyDsBiRMoDZtg399mfKk=]
- COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Pjk61MhY1PqYq9sEGNWfY-bTQi1hI-xYv9S8KAl_zTCyNREw2qEIKLXHGH6RiRIgr_cXCEW9Hj9XFZ9l-lddcEdZS7oFweNf18bsZjL1L8omffb2WSk37zHfnGNu2qsWtu-LO6Jc2K6GXQ==]
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMZQWeXG70KJbyGoCT9GcsbHJVtTBPUlK17Ox7bEsyPrHk5ZGgqOxZthN3hDDpOboVakHA1ZJedWSIPUbY0hk2-r8RQiGl0gNoZ5E4klelrgsvN7wKpzIXBNuSq6g9HZcTXloOGXmlqiOaRgNVL2fvag43yITgVicAqNRqp9HCZYXE]
- Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExEKAaBtW6AMq6ITgzmxKag9StVDZN0j0gLmBGal9Zhmsjp7brt8v8jVCkv7I3mN4isyYGvmO41hxn3J9AbAjNL8B1Cyk20Ir9KqmsDNG5xuekEtXMD0m6seF1fC-EtCoEwsJp]
- Comparison of the effects of anticonvulsant drugs with diverse mechanisms of action in the formalin test in rats - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfMNLlwxO0t1q96X8W_PfIRD4OczSjwDTACgIgw3jRQNYUWeMBWQ3evY7i31OtAdkZUQ79Q_DskR_vh0C2Q9xESBpAA_0sxfPRutZVX9IltILAltqXbfqC1m1TXnEiN5qdL_uH]
- COX-2 Inhibitor Screening Kit (Fluorometric) - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3ZeH1IackgZwhS9W0UJc35pVJjjf0pZUY67UYLOz6fDw01yaoX0bBkZMfyVRW6FDoUKBHOHyuL47h2VBKATuUOFyCVK0p6_XH6v8n4R_zy35dj59hYaxKkg-0zPHOMKRW5gaXodUo_0kSh8FME6wV6puvwORpOZlP-VI_ggRcTQALONIESFpklYbxSwRHINMuj4f8FEFlFueTODCHnQ==]
- Phenytoin: mechanisms of its anticonvulsant action - PubMed - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGj1MWSmnkDVyBh7eQioar9OBoKlF9u4vhF9XqDjR6_2v1jerzv4h6Dl88zpNEfq6Ibcpe_n25hJ9FyXY3-0stFWerd3EUzLxlffC1N75VkjIxZJY5FfMUtYTwGQaw6LAgOm4=]
- Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFgTdcoYNrTiBpBUOXNNarSYwWzJJZmeh23YGM3Ijt0RwpVlxTLTfTyecrIBArAIQ7GJWwMbW6GKVwVkbrnL-mAtS7HkSnmgBOetQvHcrDhS6k_7RPnL1DwaRiYDnQMIILYyZZSei3L3GspEXQ6orRWq3qM4uYU9g7OTYwBrFv2Jpd9sPeY52pwO5gaL6A2BoWV7ymhAgGFnMft-7d9XCy07VHqB7nQ2aCazvpxKN2LjCqiROya2Fk93vYpGGQJRQzX2r6EB-HaA==]
- Celecoxib: A Review of its Use in the Management of Arthritis and Acute Pain. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQUF3tQZGTzoF7oHPD8T5Udo9F2kEnnQ_NWv6-WOBPtNAvydl6cxw7oskvuc3TNGT_FMeRn3fJSP-YD029g995LbqqVCLFBiMA4sCRTSdQYnZnRPYmeQEXDYFczh7qIn2nvR6QR7lslPbApvSgT9CNfaBxULsrLozARjzZ5JCsKBjYvCVO1BRKw36PY8FMVonjX2cMbPUXo5ulHkGgImlMwLvKvxiScTNyNdSa12lEd7Zx6o9kVEI=]
- (PDF) Comparison of the effect of anticonvulsant drugs with diverse mechanisms of action in the formalin test in rats - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3spUGd_oGFHfyq0hLTOGzaE6uQuR0foQQy0JvmojqydThtOCuhG0bcgzhUY1b9TevtVVD0SyC3hIdOV9ChTz1ur9_YKxJAef9zvPQoR7OU0SaSAkjwAwCusuuJoWUCcY7WeRLzYe2ZYXXSXpSknaiZFYw-Qe3bukpsIirojRZ0WuS7lbexNtGF9coK54Hr_0IIS8hAwj2i-k5dqvv4lFMMkxyDbe8ZPX5w8v9KLqspD2EeZ7Dn32Zxw-C22T3uOYfA3Z0aPsI-e7Dn-vqXiyVBIN6oXGJllaWqbDp]
- Evaluation of Anticonvulsant Activity of Zinc in Albino Rats - Journal of Applied Pharmaceutical Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJIuv6iQr4QOThJZ8VfRQvHMqukRJVo0eyZD27CIxHi3iu-5dluG-AyS4Ldg4UfR9xs3P_rycQKarp6GVwEvZVJ3brxeGWd1snCz0Xc1qMrFhaDZSD2Z51MOusuNbiPOkZjkz9NCbRIPlrPrWx4f4=]
- Conventional anticonvulsant drugs in the guinea-pig kindling model of partial seizures: Effects of acute phenytoin - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQO-V73ELI5H1hLMMATFvHJHGDCSItq_YYv-BmPPwo__vPuhMKOmaIbPKJurf5MXDYCU2ABpQidGysv83E5k57UesO9s6XqHSDlhrTELdr2uGDZn0nfgk46XfscCfJzTcIpAimBbP6L9hYXKCYff77Q8Kh9JYqbJC54K6VMmmwDHkHmK7QqRqUiZ6-vTvQeiranmfczl9237NPxxLO5j0E5nFHfBOAmWmziaihGWX5O7lhQx4-YrpnCfI-QI9rCAkOUu4xa1p2Oi13BVrGlwsBxF1ZorWrYqZkysAApwVb]
- A comparative study of anticonvulsant effect of phenytoin and lamotrigine in albino mice | International Journal of Basic & Clinical Pharmacology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCX9zNWhYjnvu31k29b0-POqh3w0dvgAx2lWr54OdKm7zMeIfr8N_J1fvSqOyt5KMNmt7yMZfZv_vWOCO_e5LSwSkIMh0SEuEUbl_whrsafnoYiM8B5o9YL2Bz3wqA37CMg5gKAG7OxhdzYlxuTZ56bhY=]
- Benchmarking Acetylpheneturide Against New Anticonvulsant Drugs: A Comparative Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpck75mCGnekFQweyY9JdNIIdQMDqN1r763bQ9ps4wif2-DJ-qfQUqG9VZnPRgIS6jlBWWdlT7rwWpTxJ2Y98AhnrTxcBCiaXWYY_b8eb7wqbgWPtDSiC2_ExMDHh87aFpdR9lMJ4Vi4YHwivH0vP1tp-h1u-1D_1UneAzYId8UuFMTqnD1crnSYEcvOfrGXWApduCh6eis74_7sgx8YmW5Iu6GefIlEAq01tKozu_RQ==]
- Phenytoin - StatPearls - NCBI Bookshelf - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENepP14PE6B66wN62O10Y8v4LCKe_HZRjib9XUcvyd39IOyqqyqSapTjYafJXwQfmO8c43HCkjmha6I0VDx7NK0EWj6HLsI9wjYB-cvgEstbKurnMY7eawwcvSubN0U4gPfZofVI0s3Q==]
- Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHybpVo3n5Llkjp17cwvI3TN6sxWcyTkXF0Re-I1KK90f2gOB9FjbFJaLqIS0waatCT_dKtwJCQtd4Ik_Wtm0Ri-luGUNf7gIkJUuVgVG9EwHwVSZJlLKCWrs_DbkNG2py9skzr8MQPBR0wjHI=]
- Pharmacology of Celecoxib (Celebrex); Overview, Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwfF5MpPf6lFFFoS15wj5X-Png6nXZBLc7aB6iPj6AZgyqUxV_iZIT-po_nO0G9eXaYL4ZQ-6uIEPaNrloxR64LrevYvbvvRDtYEAPAjVna6BYIwcV5-boS7WWpTxQE79qy-H0uJs=]
- Cyclooxygenase-2 inhibitor - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9KpPBiCU7i_85s_qDg5qUldmZ5lYOKop3y7aONvEfDDwHITVgEOum5TzZQgvCk8i-yHNvSXXhHTVeK-alhRhyoaRGzeiPbwP3ntWNnrd1O1bBbV1tpImtiE0EuOaoRJ1vmfKgU2OXFhcw94YoN4Djmb6Z]
- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVR_q8uNopa2lyFawnbbrRmyD-kwZMxcmnpUit1EBhv2ttEA1TaLzSPWxqoVIm-fBjE7vrMUecth_DM-iL5-_u4RkVCm2ne-KfMLwq4TT6BSyv979x2i1LrOP3cZG6ZOBaLruz2ICpl6DsxFHAeu2ktdOw]
- Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4k4ngi8pUNiB7G9J3xsjq1RjB_bMJZymoDAjt5SasorWU80NZV9Yzmv1QB4jykRerFWaAdmZK_3c6mE6r4UPwAFrpmfqLDk2mW1NM07rQoDoddlzFy0GiuQt7oc5g3s1Ir8KoKOQZx4a7wDFo]
- Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy | Journal of Medicinal Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmsRGpZ0glzzSUpt-cCPJ0eBYl2PPZHSiz3_DriRvPKFgWO4yNssp2-gyd7oy-0pMC-liCvsT2mF9SMN8G3XC8X6fLly0RE3JMsZhrnWaaYyIOYnLykpSfn7RD_yM3G3RueqL9UKjm0NhY5gAZ50kN]
- 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one 97% - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5TeQgn0QvDFa7Ia_YNVCFhrK0lFKHDq4QJc186-H-YJBhbUIWEOh46VuXmwV_NmzD8W2u8iavZYI9dja1yHjia_bvcTdZU2ALdwxn_uT4DgjotYiF7nDP4nP4j6D1bIkHjKRAK8OoU92kfwmFR0iohR9Sdw==]
- Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELPDs40k2VgxkPAVMLFb843qbds70iG7iqapj8gmD5ixTYtz9lSGujfYdNUKhe1SMJmNQaA9VVm-wj77hMi4Gfj2bPkGHMCCsyrjO9SlMB0gAqYFBh6BXjIy5vEZLG1R5_2slWX2sCNVRNu5oq]
- (PDF) Synthesis and Characterization of Some Derivatives of 1,3-Diisopropyl-4,5-dimethylimidazol-2-ylidene - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP_INf4whw8cnm0vJlg71w8qJ6P0jTeL-pgfFTXBgcMZvxS-lhySBW1Mgs9Qdpbme7qRNmpnVLB6dYeTo6H0U5UGAgGjzxG37LLjtyLoHwHAT956Nm7vmi9KmrA3lpfqfH9IiPNOECNjr8sFmIgGebEESeTm9Gt3fJUp9nDkOyUD6A9UEQDY1CgMrG3pSfI9YdMVxLr3SBSbZDxbZC5zvX0v7GCrc8utPBO8NvoljLjANXLUat0uOqJ-Lq3SJpU-nRPXFUQKtdcZziQ_b72p6X-Q==]
- Diisopropylphenyl-imidazole (DII): A new compound that exerts anthelmintic activity through novel molecular mechanisms - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEf40fnUCbQmEoxoxxN0hASso6yjE_VAYmGAwHq79f8Kaa6Ed7MnDVK3-A4jBDXg1k9OC_J3Ta4TfVAINd-9hiV9UxsIx144AnOif4i8NdXNeAdnpXFlxLgKOv2KArEQdAElRI]
Sources
- 1. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. inotiv.com [inotiv.com]
- 18. Comparison of the effects of anticonvulsant drugs with diverse mechanisms of action in the formalin test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final and critical stage—disposal—demands the same level of meticulous planning and execution as any experimental protocol. This guide provides a comprehensive framework for the proper disposal of 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-, ensuring the safety of personnel and the preservation of our environment.
While specific hazard data for 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- is not extensively documented, a precautionary approach is mandated. By examining data from structurally similar imidazole derivatives, we can establish a robust and scientifically-grounded disposal strategy. The core principle is to treat this compound as a hazardous chemical waste, adhering to all applicable federal, state, and local regulations.
Hazard Assessment and Chemical Profile
Understanding the potential hazards of a compound is the bedrock of safe handling and disposal. Based on data for the closely related isomer, 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one (CAS 642-36-4), and the general characteristics of imidazole derivatives, the following profile has been established:
| Property | Information | Source |
| Physical State | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H319: Causes serious eye irritation. | |
| Signal Word | Warning | |
| General Hazards | May be harmful if swallowed. May cause skin and respiratory irritation. Some imidazole derivatives are known to have corrosive properties and may pose risks to unborn children. | [1][2] |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | [3] |
The causality behind these classifications lies in the chemical nature of the imidazole ring system, which can interact with biological macromolecules, and the phenyl substituents, which can influence its reactivity and bioavailability.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- in any capacity, including for disposal, the appropriate PPE must be donned. This is a non-negotiable aspect of laboratory safety.
-
Eye and Face Protection : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1] Given the H319 classification (causes serious eye irritation), the use of chemical safety goggles is strongly recommended.[4] A face shield should be worn when handling larger quantities or when there is a significant risk of dust generation.
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber, are essential.[1] Always inspect gloves for any signs of degradation or perforation before use. Follow proper glove removal techniques to avoid skin contact with the outer surface of the glove.
-
Body Protection : A fully buttoned, long-sleeved laboratory coat is required to protect the skin.[1] Ensure that clothing fully covers the legs and wear closed-toe shoes.
-
Respiratory Protection : For handling small quantities in a well-ventilated area or a certified chemical fume hood, respiratory protection may not be necessary.[1] However, if there is a potential for aerosolization or dust formation, a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used.[4]
Disposal Workflow: A Step-by-Step Protocol
The disposal of 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- must be managed as a hazardous waste stream from the point of generation to its final disposition.[5]
Step 1: Waste Segregation and Collection
-
Solid Waste : Collect unadulterated solid 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- waste in a dedicated, clearly labeled, and compatible waste container. The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[3]
-
Contaminated Labware : Disposable items such as weigh boats, pipette tips, and contaminated gloves should be placed in a sealed bag or container labeled as hazardous waste. Non-disposable glassware and equipment must be decontaminated (see Section 4).
-
Solutions : If the compound is in solution, it should be collected in a labeled, leak-proof container. Do not mix with other waste streams unless compatibility has been confirmed. Incompatible wastes, such as acids and bases, must be kept segregated.
Step 2: Labeling
Proper labeling is a critical component of safe waste management, ensuring that all handlers are aware of the container's contents and associated hazards. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-"
-
The approximate quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or laboratory
Step 3: Storage
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] The SAA should be at or near the point of generation and under the control of the laboratory personnel. Ensure that the storage area is cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[3]
Step 4: Arranging for Disposal
Once the waste container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a pickup.[5] Do not attempt to dispose of this chemical down the drain or in the regular trash. All hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company.
The following DOT graph illustrates the decision-making process for the disposal of 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-.
Caption: Decision workflow for the proper disposal of 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-.
Decontamination Procedures
Thorough decontamination of all surfaces and reusable equipment is essential to prevent unintended exposure and cross-contamination.
Equipment Decontamination Protocol:
-
Initial Rinse : Carefully rinse the contaminated glassware or equipment with a suitable solvent in which 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- is soluble. Common organic solvents such as ethanol or acetone can be used. This initial rinsate must be collected and disposed of as hazardous waste.
-
Wash : Wash the rinsed equipment with a laboratory detergent and warm water.
-
Final Rinse : Rinse thoroughly with deionized water.
-
Drying : Allow the equipment to air dry completely or dry in an oven as appropriate.
Work Area Decontamination:
-
Wipe down all surfaces where the compound was handled with a cloth dampened with a suitable solvent, followed by a wash with detergent and water. All cleaning materials must be disposed of as hazardous waste.
Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
-
Small Spills : For small spills of solid material, carefully sweep or vacuum the powder, avoiding dust generation. Place the collected material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal. The area should then be decontaminated as described above.
-
Large Spills : In the case of a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional EH&S. Do not attempt to clean up a large spill without the appropriate training and equipment.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proactive hazard assessment, diligent use of personal protective equipment, and compliant waste management are paramount in the handling of all chemical compounds, including 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-.
References
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
University of Washington, Department of Chemistry. (2025, February 28). Standard Operating Procedure for Imidazole. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Imidazole.
Sources
Personal protective equipment for handling 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-
Comprehensive Safety & Handling Guide: 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-
This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-. As your partner in laboratory safety, our goal is to equip you with the in-depth knowledge necessary to manage this chemical with confidence, ensuring both personal safety and experimental integrity. The procedures outlined below are designed to be a self-validating system, explaining the causality behind each recommendation to build a robust safety culture in your laboratory.
Hazard Identification and Risk Assessment
Before any handling operations commence, a thorough understanding of the potential hazards is critical. 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- (CAS No. 642-36-4) is a solid organic compound with specific health and environmental risks that dictate our handling protocols.[1]
A risk assessment is the cornerstone of safe laboratory practice. It is not merely a checklist but a dynamic process of evaluating the specific tasks you will perform—from weighing and transferring the solid to preparing solutions and running reactions—and identifying the potential for exposure. The scale of your work directly influences the level of control measures required.
Summary of Known Hazards:
| Hazard Classification | GHS Code | Signal Word | Description | Source(s) |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation. | |
| Skin Irritation | H315 | Warning | Causes skin irritation. | |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation. | |
| Aquatic Hazard (Chronic) | H410 | Warning | Very toxic to aquatic life with long lasting effects. |
Note: Safety Data Sheets for closely related imidazole derivatives also list hazards such as being harmful if swallowed (H302) and the potential to cause an allergic skin reaction (H317).[2] Given these precedents, it is prudent to handle this compound with commensurate caution.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is dictated by a task-specific risk assessment. The following protocol provides a baseline for handling 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- in a research setting.
Eye and Face Protection
Causality: The primary and most clearly defined hazard of this compound is its capacity to cause serious eye irritation. Direct contact with the solid dust or a solution can lead to significant discomfort and potential damage.
-
Minimum Requirement: At all times when handling this chemical, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Elevated Risk Tasks: For operations with a higher risk of splashes or aerosol generation (e.g., preparing solutions, heating, transfers), chemical splash goggles are required.
-
Large-Scale Operations: When working with larger quantities or in situations with a significant splash potential, the use of a full-face shield in conjunction with chemical splash goggles is the best practice to protect the entire face.[3]
Hand Protection
Causality: This chemical is known to cause skin irritation. Furthermore, related compounds can cause allergic skin reactions. Chemical-resistant gloves are the primary barrier to prevent dermal exposure.
-
Selection: Standard nitrile laboratory gloves (minimum thickness of 4-5 mil) are generally sufficient for handling small quantities of the solid and its solutions. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.
-
Integrity Check: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Proper Technique: Avoid cross-contamination. Do not touch surfaces like doorknobs, keyboards, or personal items with gloved hands. Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly with soap and water afterward.
Body Protection
Causality: To prevent incidental contact with skin and contamination of personal clothing, a protective barrier is necessary.
-
Standard Use: A flame-resistant laboratory coat is required for all procedures.
-
High-Exposure Tasks: For tasks involving larger quantities or a significant risk of spills and splashes, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection
Causality: As a solid, this compound presents an inhalation hazard in the form of dust, which may cause respiratory irritation. Engineering controls are the first line of defense.
-
Engineering Controls: Whenever possible, handle the solid material in a certified chemical fume hood or a ventilated enclosure to minimize the generation of airborne dust.
-
When Required: If engineering controls are not feasible or are insufficient to control dust, respiratory protection is necessary. A NIOSH-approved N95 dust mask is the minimum requirement for protection against solid particulates.
-
Fit and Use: Ensure the respirator is properly fitted and a seal check is performed each time it is worn. Users must be trained in the proper use, maintenance, and limitations of their respirator.
Procedural Workflow and Logistics
Step-by-Step PPE Selection & Use Workflow
This workflow provides a logical sequence for ensuring safety before and during the handling of 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-.
Caption: PPE Selection and Use Workflow Diagram.
Emergency Response Plan
Preparedness is paramount. Ensure all personnel are familiar with these procedures and the location of safety equipment (eyewash stations, safety showers, spill kits).
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms develop, seek medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and have the person drink two glasses of water at most. Consult a physician immediately.
-
Spill Response: Evacuate the immediate area. Avoid breathing dust. Wearing the appropriate PPE (including respiratory protection), carefully sweep up the solid material, avoiding dust generation.[5] Place the material into a suitable, sealed container labeled as hazardous waste. Prevent the material from entering drains or waterways.
Disposal of Contaminated Materials
Causality: This compound is classified as very toxic to aquatic life with long-lasting effects, making proper disposal an environmental imperative.
-
Waste Classification: All waste containing 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-, including grossly contaminated PPE (gloves, disposable lab coats), and spill cleanup materials, must be treated as hazardous chemical waste.[6]
-
Containment: Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company. Adherence to all federal, state, and local regulations is mandatory.[4][6]
References
-
2H-Imidazol-2-one, 4,5-diphenyl- - Substance Details - SRS - EPA. U.S. Environmental Protection Agency. [Link]
-
4,5-Diphenyl-2H-imidazol-2-one | C15H10N2O | CID 73136 - PubChem. National Center for Biotechnology Information. [Link]
-
2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole - PubChem - NIH. National Center for Biotechnology Information. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. American Chemistry Council. [Link]
-
Guidance for Selection of Protective Clothing for MDI Users - Covestro Solution Center. Covestro. [Link]
-
2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride - NIH. National Center for Biotechnology Information. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
